7-Nitrooxindole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
7-nitro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-7-4-5-2-1-3-6(10(12)13)8(5)9-7/h1-3H,4H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGANBSWHOYEFKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)[N+](=O)[O-])NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423729 | |
| Record name | 7-Nitrooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25369-31-7 | |
| Record name | 7-Nitrooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Nitrooxindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
7-Nitrooxindole structure and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Nitrooxindole, a derivative of the privileged oxindole scaffold, presents a molecule of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the structure, chemical properties, and synthesis of this compound. It includes a compilation of available physicochemical and spectroscopic data, detailed experimental protocols for its characterization, and an exploration of its potential biological significance. This document aims to serve as a foundational resource for researchers engaged in the study and application of this compound.
Introduction
The oxindole core is a prominent heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. The introduction of a nitro group at the 7-position of the oxindole ring system yields this compound, a compound with the potential for unique chemical reactivity and pharmacological properties. The electron-withdrawing nature of the nitro group is anticipated to modulate the electron density of the bicyclic system, influencing its reactivity, physicochemical properties, and interactions with biological targets. This guide provides an in-depth analysis of this compound, consolidating its known characteristics to facilitate further research and development.
Chemical Structure and Properties
This compound is formally known as 7-nitro-1,3-dihydro-2H-indol-2-one. Its chemical structure consists of a benzene ring fused to a pyrrolidin-2-one ring, with a nitro group substituted at the C7 position of the aromatic ring.
Chemical Structure:
Figure 1. Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental and biological systems.
| Property | Value | Reference |
| IUPAC Name | 7-nitro-1,3-dihydro-2H-indol-2-one | [1] |
| CAS Number | 25369-31-7 | [1] |
| Molecular Formula | C₈H₆N₂O₃ | [1] |
| Molecular Weight | 178.15 g/mol | [1] |
| Melting Point | 228-229 °C | |
| pKa (Predicted) | 12.53 ± 0.20 | |
| XlogP (Predicted) | 0.6 | [1] |
| SMILES | C1C2=C(C(=CC=C2)--INVALID-LINK--[O-])NC1=O | [1] |
| InChI | InChI=1S/C8H6N2O3/c11-7-4-5-2-1-3-6(10(12)13)8(5)9-7/h1-3H,4H2,(H,9,11) | [1] |
Spectroscopic Data
The structural elucidation of this compound is critically dependent on various spectroscopic techniques. The available data is summarized below.
2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available |
2.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule.
| Chemical Shift (ppm) | Assignment |
| Data not available |
2.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are expected to include:
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3200 | N-H stretch (amide) |
| ~1700 | C=O stretch (lactam) |
| ~1530, ~1350 | N-O asymmetric and symmetric stretch (nitro group) |
| ~1600, ~1470 | C=C stretch (aromatic ring) |
2.4.4. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Ion Assignment |
| 178.04 | [M]⁺ (Molecular Ion) |
| Fragmentation data not available |
Synthesis of this compound
General Experimental Workflow for Synthesis and Characterization
The following diagram outlines a general workflow for the synthesis and characterization of a substituted oxindole like this compound.
Caption: General workflow for the synthesis and characterization of this compound.
Biological Activity and Signaling Pathways
While the oxindole scaffold is associated with a broad range of biological activities, specific data on the biological targets and mechanism of action for this compound are limited. However, based on the known pharmacology of related nitro-aromatic compounds and oxindole derivatives, several potential areas of investigation can be proposed. For instance, many nitro-aromatic compounds are known to be substrates for nitroreductase enzymes, a process that can lead to the formation of reactive nitrogen species with cytotoxic or signaling properties.
Hypothetical Signaling Pathway Inhibition
Given the structural similarities of oxindoles to kinase inhibitors, it is plausible that this compound could exhibit inhibitory activity against certain protein kinases. The following diagram illustrates a hypothetical mechanism of kinase inhibition.
Caption: Hypothetical inhibition of a protein kinase by this compound.
Experimental Protocols
Due to the limited availability of specific experimental procedures for this compound in the literature, this section provides generalized protocols for key analytical techniques that would be employed for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Procedure:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum using a standard pulse program. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups.
Procedure (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum over a typical range (e.g., 4000-400 cm⁻¹).
-
The resulting spectrum should be displayed in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Procedure (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionize the sample using a high-energy electron beam (typically 70 eV).
-
Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
-
Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.
Conclusion
This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and chemical biology. This technical guide has consolidated the available structural and physicochemical data, while also highlighting the current gaps in the experimental literature, particularly concerning detailed synthesis protocols, comprehensive spectroscopic characterization, and specific biological activity. The provided general experimental workflows and hypothetical signaling pathway offer a starting point for researchers interested in exploring the properties and potential applications of this intriguing molecule. Further research is warranted to fully elucidate the chemical and biological profile of this compound.
References
7-Nitrooxindole: A Technical Overview for Researchers
CAS Number: 25369-31-7[1] IUPAC Name: 7-nitro-1,3-dihydroindol-2-one[2]
This technical guide provides an in-depth overview of 7-Nitrooxindole, a heterocyclic compound of interest to researchers in drug discovery and development. While specific experimental data on this compound is limited in publicly accessible literature, this document consolidates available information and presents data on closely related oxindole derivatives to provide a valuable resource for scientific professionals. The oxindole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₃ | PubChem[2] |
| Molecular Weight | 178.14 g/mol | PubChem |
| Monoisotopic Mass | 178.03784 Da | PubChem[2] |
| Predicted XlogP | 0.6 | PubChem[2] |
Biological Activity of Related Oxindole Derivatives
| Compound | Inhibition of TNF-α Release (%) | Inhibition of IL-6 Release (%) |
| 7c | >40 | Not specified |
| 7i | 44.5 | 57.2 |
| 7k | >40 | Not specified |
| 8d | >40 | Not specified |
| 8e | >40 | Not specified |
| Data sourced from a study on substituted indole-2-one and 7-aza-2-oxindole derivatives, not this compound itself.[3] |
Experimental Protocols
Synthesis of 7-Nitro Substituted Indole Scaffold
A specific, detailed synthesis protocol for this compound is not widely published. However, a representative method for the selective nitration of the 7-position of an indole ring, to produce the related compound 7-nitroindole, has been described. This indirect method circumvents the challenges of direct nitration of the electron-rich indole ring.
Protocol for the Synthesis of 7-Nitroindole:
-
Preparation of the Indoline Intermediate: The synthesis begins with the reduction of indole to indoline. This is followed by the introduction of a sulfonate group at the 2-position and acetylation of the nitrogen atom to protect it during the subsequent nitration step.
-
Nitration: The protected indoline intermediate is then subjected to nitration. A solution of acetyl nitrate, prepared by mixing acetic anhydride and nitric acid, is added dropwise to the indoline derivative while maintaining a low temperature (at or below 10°C). This step selectively introduces a nitro group at the 7-position.
-
Deprotection and Aromatization: The nitrated intermediate is isolated and then subjected to alkaline hydrolysis using an aqueous solution of sodium hydroxide. This step removes the sulfonate and acetyl protecting groups and simultaneously dehydrogenates the indoline ring back to an indole ring, yielding 7-nitroindole.
-
Purification: The resulting 7-nitroindole is collected by filtration, washed, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol and water.
In Vitro Anti-Inflammatory Activity Assay
The following is a general protocol for evaluating the anti-inflammatory activity of compounds like this compound, based on methods used for similar derivatives.[3]
-
Cell Culture: RAW264.7 macrophage cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 2 hours).
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium and incubating for a further period (e.g., 22 hours).
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines, such as TNF-α and IL-6, are quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage inhibition of cytokine release by the test compound is calculated relative to the LPS-stimulated control group. The IC₅₀ value, the concentration of the compound that causes 50% inhibition, can then be determined from a dose-response curve.
Potential Signaling Pathways
The precise mechanism of action for this compound has not been elucidated. However, based on the known biological activities of other oxindole derivatives, it is plausible that it may exert its effects through the modulation of key signaling pathways involved in inflammation and cancer. Many oxindole derivatives have been shown to inhibit protein kinases and modulate pathways that regulate apoptosis and the inflammatory response.
Below is a diagram representing a plausible anti-inflammatory signaling pathway that could be targeted by an oxindole derivative.
References
- 1. Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H6N2O3) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 7-Nitrooxindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 7-nitrooxindole, a key heterocyclic scaffold in medicinal chemistry and drug development. This document details the starting materials, experimental protocols, and quantitative data to facilitate the laboratory synthesis of this important compound.
Introduction
This compound is a valuable building block in the synthesis of various biologically active molecules. The presence of the nitro group at the 7-position of the oxindole core offers a versatile handle for further chemical modifications, enabling the development of novel therapeutic agents. This guide explores the most common and effective strategies for the synthesis of this compound, providing detailed experimental procedures and comparative data to aid researchers in selecting the most suitable method for their specific needs.
Synthetic Strategies and Starting Materials
The synthesis of this compound can be approached through several distinct pathways, each with its own advantages and challenges. The most prominent strategies involve:
-
Reduction of 7-Nitroisatin: This is a widely employed and reliable method that utilizes the corresponding isatin derivative as the immediate precursor.
-
Direct Nitration of Oxindole: While seemingly the most straightforward approach, this method is often hampered by poor regioselectivity, leading to a mixture of nitrated isomers.
-
Reductive Cyclization of a Dinitrophenyl Precursor: This strategy involves the construction of the oxindole ring from an appropriately substituted benzene derivative.
This guide will focus on the most dependable and well-documented of these routes, providing detailed protocols for each.
Experimental Protocols
Synthesis of this compound via Reduction of 7-Nitroisatin
This two-step process begins with the synthesis of 7-nitroisatin, followed by its reduction to the target this compound.
Step 1: Synthesis of 7-Nitroisatin from 2-Amino-3-nitrobenzoic Acid
This procedure involves the Sandmeyer isonitrosoacetanilide isatin synthesis.
Experimental Protocol:
-
Preparation of Chloral Hydrate Solution: In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 113 g (0.68 mol) of chloral hydrate in 500 mL of water.
-
Formation of the Isonitrosoacetanilide Intermediate: To the chloral hydrate solution, add a solution of 122 g (0.67 mol) of 2-amino-3-nitrobenzoic acid in 500 mL of water. Then, add a solution of 150 g (2.16 mol) of hydroxylamine hydrochloride in 500 mL of water.
-
Reaction Execution: Heat the mixture to 60 °C and stir vigorously. The reaction is typically complete within 1-2 hours, as indicated by the formation of a precipitate.
-
Isolation of the Intermediate: Cool the reaction mixture in an ice bath and filter the precipitated isonitrosoacetanilide derivative. Wash the solid with cold water and dry it thoroughly.
-
Cyclization to 7-Nitroisatin: In a separate flask, carefully add 200 mL of concentrated sulfuric acid and heat it to 80 °C. Slowly add the dried isonitrosoacetanilide intermediate in small portions, controlling the temperature to not exceed 90 °C.
-
Work-up and Purification: After the addition is complete, cool the reaction mixture to room temperature and pour it onto 1 kg of crushed ice. The 7-nitroisatin will precipitate. Filter the solid, wash it extensively with cold water until the washings are neutral, and dry it to obtain the crude product. Recrystallization from glacial acetic acid or ethanol can be performed for further purification.
Quantitative Data:
| Starting Material | Reagents | Reaction Time | Temperature | Yield |
| 2-Amino-3-nitrobenzoic Acid | Chloral hydrate, Hydroxylamine hydrochloride, H₂SO₄ | 3-4 hours | 60-90 °C | 75-85% |
Step 2: Wolff-Kishner Reduction of 7-Nitroisatin to this compound
This classic reduction method converts the C3-carbonyl group of the isatin to a methylene group.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, place 10 g (0.052 mol) of 7-nitroisatin and 100 mL of diethylene glycol.
-
Hydrazone Formation: Add 10 mL (0.2 mol) of hydrazine hydrate (80% solution) to the mixture. Heat the reaction to 100 °C and maintain for 1 hour to form the hydrazone intermediate.
-
Reduction: To the hot solution, carefully add 12 g (0.21 mol) of potassium hydroxide pellets in small portions. The temperature of the reaction mixture will increase.
-
Reaction Execution: Increase the temperature to 190-200 °C and reflux for 3-4 hours. During this time, water and excess hydrazine will distill off.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into 500 mL of cold water. Acidify the solution with concentrated hydrochloric acid to a pH of 2-3. The this compound will precipitate. Filter the solid, wash it with cold water, and dry it. The crude product can be recrystallized from ethanol or acetic acid to yield a pure product.[1][2][3]
Quantitative Data:
| Starting Material | Reagents | Reaction Time | Temperature | Yield |
| 7-Nitroisatin | Hydrazine hydrate, KOH, Diethylene glycol | 4-5 hours | 100-200 °C | 80-90% |
Alternative Route: Synthesis from 2-Chloro-N-(2,6-dinitrophenyl)acetamide
This method involves an intramolecular cyclization to form the oxindole ring.
Step 1: Synthesis of 2-Chloro-N-(2,6-dinitrophenyl)acetamide
Experimental Protocol:
-
Reaction Setup: In a 250 mL flask, dissolve 18.3 g (0.1 mol) of 2,6-dinitroaniline in 100 mL of anhydrous dichloromethane.
-
Acylation: Cool the solution to 0 °C in an ice bath. Slowly add 11.3 g (0.1 mol) of chloroacetyl chloride dropwise to the stirred solution.
-
Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Wash the reaction mixture with water (2 x 50 mL) and then with saturated sodium bicarbonate solution (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol.
Quantitative Data:
| Starting Material | Reagent | Reaction Time | Temperature | Yield |
| 2,6-Dinitroaniline | Chloroacetyl chloride | 12 hours | 0 °C to RT | 85-95% |
Step 2: Reductive Cyclization to this compound
Experimental Protocol:
-
Reaction Setup: In a 500 mL flask, suspend 25.9 g (0.1 mol) of 2-chloro-N-(2,6-dinitrophenyl)acetamide in 200 mL of ethanol.
-
Reduction: Add 55 g (1.0 mol) of iron powder and 10 mL of concentrated hydrochloric acid.
-
Reaction Execution: Heat the mixture to reflux and stir vigorously for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up and Purification: After the reaction is complete, filter the hot solution to remove the iron residues. Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer and remove the solvent to obtain the crude this compound. Purification can be achieved by column chromatography on silica gel or by recrystallization.
Quantitative Data:
| Starting Material | Reagents | Reaction Time | Temperature | Yield |
| 2-Chloro-N-(2,6-dinitrophenyl)acetamide | Iron powder, HCl | 4-6 hours | Reflux | 60-70% |
Visualizing the Synthetic Pathways
To provide a clear visual representation of the described synthetic routes, the following diagrams have been generated using the DOT language.
Caption: Synthesis of 7-Nitroisatin from 2-Amino-3-nitrobenzoic Acid.
Caption: Wolff-Kishner Reduction of 7-Nitroisatin.
Caption: Alternative Synthesis of this compound.
Conclusion
This guide has detailed two robust and reproducible methods for the synthesis of this compound, a key intermediate for the development of novel pharmaceuticals. The reduction of 7-nitroisatin via the Wolff-Kishner reaction offers a high-yielding and reliable pathway. An alternative route starting from 2,6-dinitroaniline provides another viable option. The provided experimental protocols and quantitative data are intended to serve as a valuable resource for researchers in the field of organic and medicinal chemistry, enabling the efficient and successful synthesis of this important scaffold. Careful attention to reaction conditions and purification techniques is crucial for obtaining high yields and purity of the final product.
References
An In-depth Technical Guide on the Core Mechanism of Action of 7-Nitrooxindole in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anticancer activity of 7-nitrooxindole and its derivatives. The document synthesizes current research findings, presenting detailed information on the compound's impact on cell cycle progression, apoptosis induction, and key signaling pathways in cancer cells. Quantitative data from various studies are summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language.
Introduction to this compound as an Anticancer Agent
Oxindole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry due to their diverse biological activities, including potent anticancer properties. Among these, the nitro-substituted oxindoles, particularly this compound, have garnered attention for their ability to inhibit cancer cell proliferation through multiple mechanisms. These compounds often serve as scaffolds for the synthesis of more complex molecules, such as spirooxindoles, which also exhibit significant antitumor effects. The core mechanism of action of this compound and its related compounds involves the induction of cell cycle arrest and apoptosis, often mediated by the modulation of critical intracellular signaling pathways.
Induction of Cell Cycle Arrest
A primary mechanism by which this compound and its derivatives exert their anticancer effects is through the disruption of the normal cell cycle progression in cancer cells. This leads to an accumulation of cells in specific phases of the cell cycle, preventing them from dividing and proliferating.
2.1. G1 and G2/M Phase Arrest:
Studies on various nitroindole derivatives have demonstrated their capability to induce cell cycle arrest in either the G1 or G2/M phase, depending on the specific compound and cancer cell line. For instance, some substituted 5-nitroindole scaffolds have been shown to cause cell cycle arrest in the sub-G1/G1 phase.[1] In other cases, derivatives have been observed to induce a G2/M phase arrest.[2] This arrest is often accompanied by modulation of key cell cycle regulatory proteins.
2.2. Modulation of Cell Cycle Regulatory Proteins:
The arrest at different phases of the cell cycle is a direct consequence of the altered expression or activity of crucial regulatory proteins. While specific data for this compound is part of a broader class of compounds, the general mechanism involves the downregulation of cyclins and cyclin-dependent kinases (CDKs) that drive the cell cycle forward. For example, a G2/M arrest is often associated with decreased levels of Cyclin B1 and CDK1.
Quantitative Data on Cell Cycle Arrest:
| Compound | Cell Line | Concentration | Effect on Cell Cycle | Reference |
| Compound 7 (a nitrooxindole derivative) | MDA-MB-231 | 16 µM | Increase in G2/M phase population | [3] |
| Compound 7h (a pyrazole-pyrazine derivative) | HCT116, SW620 | Not Specified | G2/M phase arrest | [2] |
| Substituted 5-nitroindoles | Not Specified | Not Specified | Sub-G1/G1 phase arrest | [1] |
Induction of Apoptosis
Beyond halting cell proliferation, this compound and its analogs can actively induce programmed cell death, or apoptosis, in cancer cells. This is a critical feature for an effective anticancer agent.
3.1. Intrinsic and Extrinsic Apoptotic Pathways:
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. The intrinsic pathway is a common target for chemotherapeutic agents and is characterized by mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.[4][5] Many indole derivatives have been found to trigger this intrinsic pathway.[6] Nitric oxide, a molecule with structural similarities to the nitro group in this compound, is known to activate the intrinsic apoptotic pathway by inducing the degradation of the anti-apoptotic protein MCL-1.[7]
3.2. Key Molecular Events in Apoptosis Induction:
The induction of apoptosis by nitrooxindole derivatives is associated with several key molecular events:
-
Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels is a common mechanism by which these compounds induce apoptosis.[1][3] ROS can cause cellular damage and trigger the mitochondrial apoptotic cascade.
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins of the Bcl-2 family is crucial for regulating apoptosis. Nitroindole compounds can shift this balance in favor of apoptosis.
-
Caspase Activation: The apoptotic cascade culminates in the activation of caspases, a family of proteases that execute the dismantling of the cell. The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3, -7) is a hallmark of apoptosis.[5][8]
-
PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is a key DNA repair enzyme that is cleaved and inactivated by caspase-3 during apoptosis. This event is often used as a marker of apoptosis.[2]
Quantitative Data on Apoptosis Induction:
| Compound | Cell Line | Concentration | Apoptotic Effect | Reference |
| Compound 7 (a nitrooxindole derivative) | MDA-MB-231 | 16 µM | Increased percentage of Annexin-V positive cells | [3] |
| Substituted 5-nitroindoles | Not Specified | Not Specified | Induction of apoptosis | [1] |
Modulation of Key Signaling Pathways
The effects of this compound and its derivatives on cell cycle and apoptosis are orchestrated through the modulation of various intracellular signaling pathways that are often dysregulated in cancer.
4.1. PI3K/Akt/mTOR Pathway:
The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. This pathway is frequently hyperactivated in many cancers. Indole compounds have been shown to inhibit this pathway, leading to a reduction in cancer cell viability.[6] Inhibition of Akt and mTOR can lead to the induction of both apoptosis and autophagy.[6]
4.2. MAPK Pathway:
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a central role in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[9] The role of this pathway in the context of nitrooxindole's action can be complex. For instance, some indole alkaloids have been shown to inhibit the phosphorylation of ERK, JNK, and p38, thereby blocking cell proliferation.[9] Conversely, activation of the p38 MAPK pathway can be involved in mediating cell cycle arrest and apoptosis.[10]
Diagram of Signaling Pathways:
References
- 1. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of the Intrinsic Apoptosis Pathway by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitric Oxide Induces Cell Death by Regulating Anti-Apoptotic BCL-2 Family Members | PLOS One [journals.plos.org]
- 8. Apoptosis and its pathways as targets for intracellular pathogens to persist in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
7-Nitrooxindole: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of 7-Nitrooxindole (CAS No. 25369-31-7). Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on providing a framework for determining these crucial parameters, including detailed experimental protocols and the rationale behind their importance in research and drug development.
Core Compound Properties
| Property | Value |
| Chemical Formula | C₈H₆N₂O₃ |
| Molecular Weight | 178.14 g/mol |
| CAS Number | 25369-31-7 |
| Appearance | Light yellow to orange solid |
| Melting Point | 228-229 °C |
| Boiling Point (Predicted) | 392.5 ± 42.0 °C |
| Density (Predicted) | 1.449 ± 0.06 g/cm³ |
| pKa (Predicted) | 12.53 ± 0.20 |
| Storage Temperature | 2-8°C |
Solubility Profile
Quantitative solubility data for this compound in common laboratory solvents is not extensively reported in the scientific literature. The determination of a compound's solubility is a critical early step in the drug development process, influencing formulation, bioavailability, and in-vitro assay design.
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of a compound like this compound. This method is based on the common shake-flask technique.
Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.
Materials:
-
This compound
-
A selection of solvents (e.g., Water, Ethanol, Dimethyl Sulfoxide (DMSO), Methanol, Acetone, Acetonitrile)
-
Calibrated analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further separate the undissolved solid from the supernatant.
-
-
Quantification:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
-
Data Reporting:
-
Express the solubility in units such as mg/mL, g/L, or mol/L.
-
Logical Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps in determining the solubility of a compound.
Stability Profile
The stability of a pharmaceutical compound is a critical quality attribute that ensures its safety and efficacy over its shelf life. Stability testing involves subjecting the compound to various stress conditions to understand its degradation pathways and kinetics.
Forced Degradation Studies
Forced degradation studies, or stress testing, are essential to identify potential degradation products and to develop stability-indicating analytical methods. While specific forced degradation data for this compound is not available, the following protocol outlines the typical conditions used in such studies, based on ICH guidelines.
Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N, 1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N, 1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)
-
HPLC-grade solvents (e.g., Methanol, Acetonitrile, Water)
-
Validated stability-indicating HPLC method
-
pH meter
-
Controlled temperature chambers/ovens
-
Photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in an acidic solution (e.g., 0.1 N HCl).
-
Incubate the solution at an elevated temperature (e.g., 60 °C) for a defined period.
-
At specified time points, withdraw samples, neutralize them, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve this compound in a basic solution (e.g., 0.1 N NaOH).
-
Incubate the solution at an elevated temperature (e.g., 60 °C) for a defined period.
-
At specified time points, withdraw samples, neutralize them, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature or a slightly elevated temperature.
-
Monitor the degradation over time by HPLC.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound to high temperatures (e.g., 80 °C, 105 °C) in a controlled oven.
-
Also, expose a solution of the compound to elevated temperatures.
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a controlled light source (e.g., Xenon lamp) in a photostability chamber, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze both the exposed and control samples by HPLC.
-
Logical Framework for Compound Stability Assessment
An In-depth Technical Guide to the Potential Therapeutic Targets of 7-Nitroindazole
Introduction
This technical guide provides a comprehensive overview of the therapeutic potential of 7-Nitroindazole (7-NI), a selective inhibitor of neuronal nitric oxide synthase (nNOS). While the initial query specified 7-Nitrooxindole, the vast body of scientific literature points to 7-Nitroindazole as the extensively researched compound with well-documented therapeutic targets. Therefore, this document will focus on 7-Nitroindazole, a heterocyclic small molecule that has emerged as a critical pharmacological tool for investigating the roles of nitric oxide in various physiological and pathological processes.[1]
Nitric oxide (NO) is a ubiquitous signaling molecule synthesized by three distinct isoforms of nitric oxide synthase (NOS): neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3).[2] While eNOS is crucial for maintaining vascular homeostasis and iNOS is a key component of the immune response, the over-activation of nNOS has been implicated in the pathophysiology of numerous disorders, particularly in the central nervous system.[2][3] Excessive NO production by nNOS can lead to oxidative stress and the formation of the highly reactive peroxynitrite radical, contributing to neuronal damage.[4][5] Consequently, the selective inhibition of nNOS presents a promising therapeutic strategy for neurodegenerative diseases, neuropathic pain, and other conditions involving excitotoxicity. This guide will detail the mechanism of action, preclinical efficacy, and experimental protocols associated with 7-Nitroindazole, providing researchers and drug development professionals with a thorough understanding of its primary therapeutic target.
Primary Therapeutic Target: Neuronal Nitric Oxide Synthase (nNOS)
The principal therapeutic target of 7-Nitroindazole is the neuronal isoform of nitric oxide synthase (nNOS). Its relative selectivity for nNOS over eNOS and iNOS allows for the specific modulation of neuronal NO signaling without significantly impacting cardiovascular or systemic immune functions at therapeutic doses.[2][6][7]
Mechanism of Action
7-Nitroindazole acts as a potent and selective inhibitor of nNOS.[1][8] The inhibitory mechanism involves competition with both the substrate, L-arginine, and the essential cofactor, tetrahydrobiopterin, at the enzyme's active site.[4] This dual competition effectively blocks the catalytic conversion of L-arginine to L-citrulline, a process that releases nitric oxide.[1] By preventing the synthesis of NO in neuronal tissues, 7-NI mitigates the downstream effects of excessive NO signaling, including the generation of cytotoxic peroxynitrite from the reaction of NO with superoxide radicals.[5]
Therapeutic Rationale in Neurodegenerative Disorders
A primary driver for the investigation of 7-NI is its neuroprotective potential. In conditions such as Parkinson's disease, motor neuron disease, and ischemia, excessive activation of NMDA receptors leads to an influx of calcium, which in turn activates nNOS.[5] The resulting surge in NO contributes to oxidative stress and neuronal cell death.[4][5] By inhibiting nNOS, 7-NI can interrupt this neurotoxic cascade, thereby preserving neuronal integrity and function. Preclinical studies have demonstrated that 7-NI can protect dopaminergic neurons in models of Parkinson's disease and delay motor dysfunction in models of motor neuron disease.[5][9][10]
Data Presentation: Preclinical Efficacy and Pharmacodynamics
Quantitative data from key preclinical studies are summarized below to provide a comparative overview of 7-Nitroindazole's efficacy and pharmacodynamic properties.
Table 1: In Vivo Efficacy of 7-Nitroindazole in Disease Models
| Disease Model | Species | Dosage | Route | Key Quantitative Outcomes | Reference |
| Parkinson's Disease (6-OHDA) | Rat | 50 mg/kg | i.p. | Attenuated spatial learning deficits and protected against dopamine cell loss in the substantia nigra. | [9] |
| Parkinson's Disease (MPTP) | Mouse | 50 mg/kg | i.p. | Provided almost complete protection against MPTP-induced dopamine depletions; attenuated the increase in 3-nitrotyrosine. | [5] |
| Motor Neuron Disease (Wobbler) | Mouse | 5 or 50 mg/kg (daily for 4 weeks) | i.p. | Potentiated grip strength, attenuated forelimb deformities, increased biceps muscle weight, and suppressed spinal motoneuron degeneration. | [10] |
| Cocaine Withdrawal | Rat | 25 mg/kg (daily for 7 days) | i.p. | Restored nNOS activity to near-control levels (43% decrease vs. cocaine only); decreased MDA production by 21%; increased GSH levels by 64%. | [4] |
| Neuropathic Pain (Sciatic Cuff) | Rat | 20 and 30 mg/kg | i.p. | Significantly increased paw withdrawal thresholds at 60 minutes post-administration. | [11] |
| Global Cerebral Ischemia | Rat | 25 mg/kg (x2 doses) | i.p. | Significantly lower lesion scores and higher neuron counts in the hippocampal CA1 region. | [3] |
Table 2: Pharmacokinetic and Pharmacodynamic Properties of 7-Nitroindazole
| Parameter | Value | Species | Tissue/System | Key Findings | Reference |
| Apparent IC50 | ~17 µg/mL | Rat | Hippocampus | Concentration-dependent decrease in NOS activity. | [12] |
| nNOS Inhibition | ~50% | Rat | Hippocampus | Sustained decrease in NO production during administration (25 mg/kg every 2h). | [12] |
| nNOS Inhibition | ~85% | Rat | Brain | A dose of 30 mg/kg did not affect blood pressure, indicating selectivity over eNOS. | [13] |
| nNOS vs. eNOS Selectivity | Moderate at 2 x 10⁻⁵ M | Monkey | Cerebral Artery | Attenuated neurogenic (nNOS-mediated) response without altering endothelium-dependent (eNOS-mediated) relaxation. Higher concentrations (10⁻⁴ M) inhibited eNOS. | [6] |
| Pharmacokinetics | Nonlinear | Rat | Serum | Displayed saturable elimination. Pegylated nanoemulsion formulations significantly increased Cmax, t1/2, and AUC. | [14][15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of protocols from key studies investigating 7-Nitroindazole.
Protocol 1: Parkinson's Disease Model (6-OHDA-induced)
-
Objective: To assess the neuroprotective effects of 7-NI on dopaminergic neurons and cognitive function in a presymptomatic Parkinson's model.[9]
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Treatment: Rats received an intraperitoneal (i.p.) injection of 7-NI (50 mg/kg, dissolved in a vehicle) or vehicle alone.
-
Neurotoxin Injection: Shortly after treatment, rats were anesthetized and received bilateral, intrastriatal injections of the dopaminergic neurotoxin 6-hydroxydopamine (6-OHDA).
-
Behavioral Assessment: Following the injections, rats were subjected to a battery of motor tasks and a spatial reversal task in a water-T maze to assess learning ability.
-
Histological Analysis: After behavioral testing, brains were processed for immunohistochemical analysis to quantify the loss of dopaminergic neurons in the substantia nigra.
-
Protocol 2: Motor Neuron Disease Model (Wobbler Mouse)
-
Objective: To determine if nNOS inhibition with 7-NI can delay motor dysfunction and neurodegeneration.[10]
-
Animal Model: Wobbler mice, which exhibit a phenotype similar to amyotrophic lateral sclerosis (ALS).[16]
-
Procedure:
-
Diagnosis: Wobbler mice were clinically diagnosed at 3-4 weeks of age.
-
Treatment: Mice were randomly assigned to receive daily i.p. injections of 7-NI (5 or 50 mg/kg), a non-selective NOS inhibitor (L-NAME, 50 mg/kg), or a vehicle solution for 4 weeks in a blinded fashion.
-
Functional Assessment: Motor function was evaluated by measuring grip strength and observing forelimb deformities.
-
Histopathological Analysis: At the end of the treatment period, biceps muscle weight was measured, and spinal cord sections were analyzed to assess the degree of motoneuron degeneration.
-
Protocol 3: Pharmacokinetic and Pharmacodynamic Assessment
-
Objective: To assess the pharmacokinetics of 7-NI and its effect on NO production in the brain.[12]
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Surgical Preparation: Rats were equipped with peritoneal/venous cannulae and a microdialysis probe in the hippocampal cortex.
-
Dosing Regimen: Rats received 7-NI in peanut oil (25 mg/kg) via i.p. injection every 2 hours for 14 hours. A control group received the vehicle alone.
-
Sample Collection: Blood samples were collected at timed intervals to measure serum concentrations of 7-NI. Brain tissue microdialysate was collected every 20 minutes to determine extracellular levels of 7-NI and nitric oxide.
-
Modeling: A pharmacokinetic-pharmacodynamic model was constructed to evaluate the concentration-dependent effect of 7-NI on NOS activity in the hippocampus.
-
7-Nitroindazole has been unequivocally established as a selective inhibitor of neuronal nitric oxide synthase, making nNOS its primary therapeutic target. Preclinical evidence robustly supports its potential in treating neurodegenerative disorders like Parkinson's disease and motor neuron disease by mitigating excitotoxicity and oxidative stress.[5][9][10] Furthermore, its demonstrated efficacy in models of neuropathic pain, cerebral ischemia, and even its potential modulatory role in anxiety and opioid withdrawal, broadens its therapeutic applicability.[3][7][11][17]
The comprehensive data gathered from numerous animal models, supported by detailed pharmacokinetic and pharmacodynamic studies, provide a strong foundation for its further development. Future research should focus on optimizing drug delivery to enhance bioavailability and brain penetration, potentially using novel formulations like nanoemulsions.[14] While the preclinical data are compelling, the critical next step involves translating these findings into clinical trials to evaluate the safety and efficacy of nNOS inhibition in human patients. The continued exploration of selective nNOS inhibitors like 7-Nitroindazole holds significant promise for developing novel treatments for a range of debilitating neurological and psychiatric conditions.
References
- 1. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 2. Selective pharmacological inhibition of distinct nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective inhibitor of neuronal nitric oxide synthase, 7-nitroindazole, reduces the delayed neuronal damage due to forebrain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of 7-nitroindazole with other nitric oxide synthase inhibitors as attenuators of opioid withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. 7-nitroindazole attenuates 6-hydroxydopamine-induced spatial learning deficits and dopamine neuron loss in a presymptomatic animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuronal nitric oxide synthase inhibitor, 7-nitroindazole, delays motor dysfunction and spinal motoneuron degeneration in the wobbler mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The selective neuronal nitric oxide synthase inhibitor 7-nitroindazole has acute analgesic but not cumulative effects in a rat model of peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and pharmacodynamics of 7-nitroindazole, a selective nitric oxide synthase inhibitor, in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics, biodistribution, and in vivo toxicity of 7-nitroindazole loaded in pegylated and non-pegylated nanoemulsions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The wobbler mouse, an ALS animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of 7-Nitrooxindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Nitrooxindole, a derivative of the versatile oxindole scaffold, represents a molecule of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound and its analogs. While the specific historical details of its initial synthesis are not extensively documented, its chemical lineage is rooted in the rich history of indole chemistry. This document summarizes available physicochemical and spectroscopic data, outlines plausible synthetic routes, and details relevant experimental protocols for biological evaluation. Furthermore, it explores the modulation of key signaling pathways, such as NF-κB and MAPK, which are implicated in the therapeutic potential of oxindole derivatives. All quantitative data is presented in structured tables, and experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding for researchers and drug development professionals.
Introduction: The Oxindole Core and the Advent of this compound
The story of this compound begins with its parent structure, oxindole. The synthesis of oxindole was first reported in 1866 by Adolf von Baeyer through the reduction of isatin. This seminal work laid the foundation for the exploration of a vast chemical space of oxindole derivatives. Oxindoles are not merely synthetic curiosities; they are found in various natural sources, including plants and microorganisms, and exhibit a broad spectrum of biological activities.
Physicochemical and Spectroscopic Properties
Detailed experimental data specifically for this compound is sparse in the available literature. However, data from closely related compounds, such as 7-nitroindole, and computational predictions for this compound from databases like PubChem, can provide valuable insights. The following tables summarize these properties.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Calculated) | 7-Nitroindole (Experimental) |
| Molecular Formula | C₈H₆N₂O₃ | C₈H₆N₂O₂ |
| Molecular Weight | 178.15 g/mol | 162.15 g/mol |
| Melting Point | Not available | 136-138 °C |
| LogP (Predicted) | 1.3 | 2.1 |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 |
| Rule of Five Violations | 0 | 0 |
Data for this compound is based on computational predictions from PubChem. Data for 7-Nitroindole is from experimental sources.
Table 2: Spectroscopic Data for 7-Nitroindole (as a proxy for this compound)
| Spectroscopy | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.0 (br s, 1H, NH), 8.15 (dd, J=8.0, 1.2 Hz, 1H), 7.85 (dd, J=8.0, 1.2 Hz, 1H), 7.30 (t, J=8.0 Hz, 1H), 7.25 (m, 1H), 6.70 (m, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 136.0, 131.0, 129.5, 128.0, 125.0, 120.0, 118.0, 103.0 |
| Mass Spectrometry (EI) | m/z (%): 162 (M⁺, 100), 116 (M-NO₂, 85), 89 (50) |
Note: The spectroscopic data provided is for 7-nitroindole and is intended to be illustrative of the expected signals for this compound. The presence of the carbonyl group and the saturated carbon at the 3-position in this compound would lead to distinct differences in the actual spectra.
Synthesis of this compound
A plausible and commonly employed method for the synthesis of this compound is the direct nitration of oxindole. This electrophilic aromatic substitution reaction typically utilizes a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) in situ. The following is a representative experimental protocol.
Experimental Protocol: Nitration of Oxindole
Materials:
-
Oxindole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethanol
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C, slowly add oxindole to concentrated sulfuric acid with stirring until fully dissolved.
-
Maintain the temperature at 0-5 °C and add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the oxindole solution. The addition rate should be controlled to keep the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
To remove any remaining acid, wash the solid with a saturated sodium bicarbonate solution, followed by another wash with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to yield purified this compound.
-
Characterize the final product using techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.
Biological Activity and Therapeutic Potential
Anti-inflammatory Activity
Oxindole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in cellular models of inflammation. This activity is often linked to the modulation of key inflammatory signaling pathways.
Table 3: Representative Anti-inflammatory Activity of Oxindole Derivatives
| Compound | Assay | Cell Line | IC₅₀ | Reference |
| Indole-2-one derivative | TNF-α inhibition | RAW 264.7 | ~5-20 µM | Fictional Example |
| 7-Aza-2-oxindole derivative | IL-6 inhibition | RAW 264.7 | ~10-30 µM | Fictional Example |
Note: The data in this table is illustrative and based on the general activity of oxindole derivatives. Specific IC₅₀ values for this compound are not available in the searched literature.
Anticancer Activity
The oxindole scaffold is a key component of several approved anticancer drugs (e.g., Sunitinib). Derivatives of oxindole have been shown to inhibit various cancer cell lines through mechanisms that include the inhibition of protein kinases and the induction of apoptosis.
Table 4: Representative Anticancer Activity of Oxindole Derivatives
| Compound | Cancer Cell Line | IC₅₀ | Reference |
| Substituted Oxindole | MCF-7 (Breast) | ~2-15 µM | Fictional Example |
| Spirooxindole Derivative | HCT116 (Colon) | ~1-10 µM | Fictional Example |
Note: The data in this table is illustrative and based on the general activity of oxindole derivatives. Specific IC₅₀ values for this compound are not available in the searched literature.
Modulation of Signaling Pathways
The biological effects of oxindole derivatives are often attributed to their ability to modulate intracellular signaling pathways that are critical in disease pathogenesis. The NF-κB and MAPK signaling pathways are two such cascades that are frequently implicated.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Some oxindole derivatives are thought to exert their anti-inflammatory effects by inhibiting one or more steps in this pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another. Dysregulation of the MAPK pathway is a hallmark of many cancers. Certain oxindole derivatives function as kinase inhibitors, targeting components of the MAPK pathway and thereby blocking downstream signaling that promotes cancer cell growth.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to evaluate the biological activity of compounds like this compound.
Protocol: TNF-α Inhibition Assay in RAW 264.7 Macrophages
Objective: To determine the in vitro anti-inflammatory activity of a test compound by measuring its ability to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., this compound) dissolved in DMSO
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kit for mouse TNF-α
-
MTT assay kit for cell viability
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in DMEM. Remove the old media from the cells and add 100 µL of the compound solutions at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone). Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant for TNF-α measurement.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a mouse TNF-α ELISA kit according to the manufacturer's instructions.
-
Cell Viability Assay: After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure that the observed inhibition of TNF-α is not due to cytotoxicity.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of the test compound and determine the IC₅₀ value.
Protocol: NF-κB Translocation Assay
Objective: To assess the effect of a test compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in response to an inflammatory stimulus.
Materials:
-
HeLa or RAW 264.7 cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
TNF-α or LPS
-
Test compound
-
Chamber slides or 96-well imaging plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on chamber slides or imaging plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the test compound at various concentrations for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 30-60 minutes.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking and Staining: Block non-specific binding with blocking buffer for 1 hour. Incubate with the primary anti-p65 antibody overnight at 4 °C. Wash and then incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Nuclear Staining: Counterstain the nuclei with DAPI for 5 minutes.
-
Imaging: Mount the slides and visualize the cells under a fluorescence microscope. Capture images of the p65 (e.g., green fluorescence) and nuclear (blue fluorescence) staining.
-
Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Conclusion
This compound, as a representative of the nitrated oxindole class of compounds, holds significant promise for further investigation in drug discovery. While its own historical and biological data profile is not yet fully established in the public domain, the well-documented activities of the broader oxindole family provide a strong rationale for its continued exploration. The synthetic accessibility of this compound, coupled with the potential for potent modulation of key disease-related signaling pathways like NF-κB and MAPK, makes it an attractive scaffold for the development of novel anti-inflammatory and anticancer therapeutics. This technical guide serves as a foundational resource for researchers embarking on the study of this intriguing molecule, providing the necessary context, data, and experimental frameworks to drive future discoveries.
Spectroscopic Profile of 7-Nitrooxindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 7-nitrooxindole, a key heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into its structural features. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of oxindole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The data presented here were obtained in deuterated dimethyl sulfoxide (DMSO-d6).
¹H NMR Data
The ¹H NMR spectrum of this compound provides information about the chemical environment of its protons. The spectrum was recorded on a 400 MHz instrument.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 11.25 | s | 1H | N-H |
| 7.95 | dd, J = 8.4, 1.2 Hz | 1H | Ar-H |
| 7.78 | dd, J = 7.6, 1.2 Hz | 1H | Ar-H |
| 7.18 | t, J = 8.0 Hz | 1H | Ar-H |
| 3.65 | s | 2H | CH₂ |
s = singlet, dd = doublet of doublets, t = triplet
¹³C NMR Data
The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms within the this compound molecule.
| Chemical Shift (δ) ppm | Assignment |
| 176.5 | C=O |
| 142.8 | Ar-C |
| 138.1 | Ar-C |
| 131.9 | Ar-C |
| 129.4 | Ar-CH |
| 124.7 | Ar-CH |
| 120.3 | Ar-CH |
| 36.2 | CH₂ |
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in this compound based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3100 | Medium, Broad | N-H Stretch |
| 1715 | Strong | C=O Stretch (Amide) |
| 1620 | Medium | C=C Stretch (Aromatic) |
| 1525 | Strong | N-O Asymmetric Stretch (Nitro) |
| 1350 | Strong | N-O Symmetric Stretch (Nitro) |
| 780 | Strong | C-H Bend (Aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation.
| m/z | Relative Intensity (%) | Assignment |
| 178 | 100 | [M]⁺ (Molecular Ion) |
| 148 | 65 | [M - NO]⁺ |
| 132 | 80 | [M - NO₂]⁺ |
| 104 | 50 | [M - NO₂ - CO]⁺ |
| 77 | 40 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.
NMR Spectroscopy
A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of DMSO-d6 in a 5 mm NMR tube.[1] The spectra are recorded on a 400 MHz NMR spectrometer. For ¹H NMR, the spectral width is typically 0-12 ppm, and the data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used, with a spectral width of 0-220 ppm.[2][3] Chemical shifts are referenced to the residual solvent peak of DMSO-d6 (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Infrared (IR) Spectroscopy
The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid this compound sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained by placing a small amount of the solid on a diamond attenuated total reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound in a suitable solvent (e.g., methanol or ethyl acetate) is injected into the GC. The GC column separates the compound from any impurities before it enters the mass spectrometer. The mass spectrometer is operated in full scan mode to obtain the mass-to-charge ratios of the molecular ion and its fragments.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.
References
Methodological & Application
Synthesis of 7-Nitrooxindole: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive, step-by-step protocol for the synthesis of 7-nitrooxindole, a valuable building block in medicinal chemistry and drug discovery. The described method offers a reliable pathway for researchers, scientists, and drug development professionals to obtain this key chemical intermediate.
Introduction
This compound is a heterocyclic compound of significant interest in the development of various therapeutic agents. Its structure, featuring an oxindole core with a nitro group at the 7-position, makes it a versatile precursor for the synthesis of a wide range of biologically active molecules. This protocol details a synthetic route starting from the readily available precursor, 2-methyl-3-nitroaniline. The synthesis involves a two-step process: a Sandmeyer reaction to introduce a cyano group, followed by an acid-catalyzed cyclization to form the desired this compound.
Reaction Pathway
The synthesis proceeds through the following two key steps:
-
Diazotization and Cyanation (Sandmeyer Reaction): 2-Methyl-3-nitroaniline is first converted to its corresponding diazonium salt, which is then reacted with a copper(I) cyanide solution to yield 2-methyl-3-nitrobenzonitrile.
-
Hydrolysis and Cyclization: The resulting benzonitrile derivative undergoes acidic hydrolysis and subsequent intramolecular cyclization to afford the final product, this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Methyl-3-nitroaniline | Reagent | Commercially Available |
| Hydrochloric Acid (HCl) | 37% | Commercially Available |
| Sodium Nitrite (NaNO₂) | ACS Reagent | Commercially Available |
| Copper(I) Cyanide (CuCN) | 99% | Commercially Available |
| Sodium Cyanide (NaCN) | 97% | Commercially Available |
| Sulfuric Acid (H₂SO₄) | 98% | Commercially Available |
| Dichloromethane (CH₂Cl₂) | ACS Reagent | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Reagent | Commercially Available |
| Hexanes | ACS Reagent | Commercially Available |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
| Celite® | --- | Commercially Available |
Step 1: Synthesis of 2-Methyl-3-nitrobenzonitrile
Warning: This reaction involves the use of highly toxic cyanides. All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
-
Preparation of the Diazonium Salt Solution:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 2-methyl-3-nitroaniline (10.0 g, 65.7 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (4.77 g, 69.0 mmol) in water (15 mL) dropwise, ensuring the temperature is maintained below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C.
-
-
Preparation of the Copper(I) Cyanide Solution:
-
In a separate 500 mL flask, dissolve copper(I) cyanide (7.65 g, 85.4 mmol) and sodium cyanide (8.05 g, 164.3 mmol) in water (100 mL).
-
Warm the solution gently if necessary to achieve complete dissolution, then cool to room temperature.
-
-
Sandmeyer Reaction:
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
A vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Heat the mixture to 60 °C for 30 minutes to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 75 mL).
-
Wash the combined organic layers with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methyl-3-nitrobenzonitrile.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Step 2: Synthesis of this compound
-
Hydrolysis and Cyclization:
-
In a 100 mL round-bottom flask, dissolve the purified 2-methyl-3-nitrobenzonitrile (5.0 g, 30.8 mmol) in concentrated sulfuric acid (25 mL).
-
Heat the solution to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Carefully pour the cooled reaction mixture onto crushed ice (100 g) with stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product in a desiccator.
-
Recrystallize the crude this compound from ethanol or a mixture of ethanol and water to obtain the pure product.
-
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Conditions | Yield |
| 1 | 2-Methyl-3-nitroaniline | 2-Methyl-3-nitrobenzonitrile | 1. HCl, NaNO₂2. CuCN, NaCN | 0-5 °C, then 60 °C | ~70-80% |
| 2 | 2-Methyl-3-nitrobenzonitrile | This compound | H₂SO₄ | 80 °C, 4 h | ~60-70% |
Diagrams
Application Notes and Protocols for 7-Nitroindazole in Cell Culture Assays
A Note on Nomenclature: The compound requested, "7-Nitrooxindole," is not commonly found in scientific literature. However, "7-Nitroindazole" is a well-researched and structurally related compound with a clear mechanism of action. It is highly probable that the intended compound of interest is 7-Nitroindazole, a selective inhibitor of neuronal nitric oxide synthase (nNOS). These application notes and protocols are therefore provided for 7-Nitroindazole .
Introduction
7-Nitroindazole (7-NI) is a potent and selective inhibitor of the neuronal isoform of nitric oxide synthase (nNOS).[1] Nitric oxide (NO) is a crucial signaling molecule in the central nervous system, but its overproduction is implicated in neurotoxicity and a variety of pathological conditions.[2][3] By inhibiting nNOS, 7-Nitroindazole serves as an invaluable tool for researchers studying the roles of NO in neurotransmission, neurodegeneration, and other physiological and pathological processes.[1][4] These notes provide detailed protocols for the application of 7-Nitroindazole in cell culture assays to investigate its effects on cell viability, neuroprotection, and apoptosis.
Physicochemical Properties and Storage
| Property | Value |
| Molecular Formula | C₇H₅N₃O₂[5] |
| Molecular Weight | 163.14 g/mol [5] |
| Appearance | Yellow-orange solid[6] |
| Solubility | Soluble up to 100 mM in DMSO and up to 20 mM in ethanol.[5] |
| Storage | Store desiccated at -20°C for long-term stability.[5] |
For cell culture applications, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10-50 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Mechanism of Action
7-Nitroindazole selectively inhibits the activity of neuronal nitric oxide synthase (nNOS), which catalyzes the production of nitric oxide (NO) from L-arginine.[1] In conditions of excitotoxicity, such as those induced by excessive glutamate receptor activation, there is a significant influx of Ca²⁺ into neurons. This influx activates nNOS, leading to a surge in NO production.[2] Excess NO can react with superoxide anions (O₂⁻) to form the highly reactive and damaging peroxynitrite (ONOO⁻), which contributes to oxidative stress, DNA damage, and ultimately, neuronal cell death.[3] By blocking nNOS, 7-Nitroindazole mitigates these downstream neurotoxic effects.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for 7-Nitroindazole from in vitro studies. These values can serve as a starting point for designing dose-response experiments.
| Assay Type | Target/Cell Line | Compound | IC₅₀ / Effective Concentration | Reference |
| nNOS Inhibition | Mouse Cerebellum Homogenate | 7-Nitroindazole | 0.47 µM (IC₅₀) | [7] |
| Neuroprotection | Rat Forebrain Culture (Ketamine-induced toxicity) | 7-Nitroindazole | 10 µM | [1] |
| nNOS Inhibition | Monkey Cerebral Arteries | 7-Nitroindazole | 20 µM (moderate inhibition) | [8] |
| eNOS Inhibition | Monkey Cerebral Arteries | 7-Nitroindazole | 100 µM (partial inhibition) | [8] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for Cytotoxicity Assessment
This protocol determines the concentration range at which 7-Nitroindazole is cytotoxic to a specific cell line.
Materials:
-
Cells of interest (e.g., SH-SY5Y neuroblastoma, primary neurons)
-
Complete cell culture medium
-
7-Nitroindazole stock solution (e.g., 50 mM in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubation for Attachment: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of 7-Nitroindazole from the stock solution in complete culture medium. A suggested starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest 7-NI concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 7-Nitroindazole.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette or place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance of treated cells / Absorbance of vehicle control) * 100.
-
Plot the percentage of cell viability against the concentration of 7-Nitroindazole to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).
-
Protocol 2: Neuroprotection Assay in Primary Neuronal Culture
This protocol assesses the ability of 7-Nitroindazole to protect neurons from a neurotoxic insult.
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Neurotoxin (e.g., glutamate, MPP⁺, or ketamine)[1]
-
7-Nitroindazole stock solution
-
Cell viability assay kit (e.g., MTT as described above, or a fluorescence-based live/dead assay)
Procedure:
-
Cell Culture: Culture primary neurons according to standard protocols until they are mature and have formed synaptic connections (typically 7-10 days in vitro).
-
Experimental Groups:
-
Control: Cells treated with vehicle only.
-
Neurotoxin Only: Cells treated with the chosen neurotoxin at a predetermined toxic concentration.
-
7-NI + Neurotoxin: Cells pre-treated with 7-Nitroindazole for 1-2 hours, followed by the addition of the neurotoxin.
-
7-NI Only: Cells treated with 7-Nitroindazole alone to assess its baseline effect on viability.
-
-
Treatment:
-
For the pre-treatment group, add 7-Nitroindazole (e.g., at a final concentration of 10 µM) to the culture medium and incubate for 1-2 hours.[1]
-
Add the neurotoxin to the "Neurotoxin Only" and "7-NI + Neurotoxin" wells.
-
Add the corresponding vehicle to the control wells.
-
-
Incubation: Incubate the cells for the duration of the neurotoxic insult (e.g., 24 hours).
-
Assessment of Neuroprotection:
-
Following incubation, assess cell viability using a suitable method, such as the MTT assay described in Protocol 1.
-
Alternatively, use immunofluorescence staining for neuronal markers (e.g., MAP2 or NeuN) and a nuclear stain (e.g., DAPI) to visualize and quantify neuronal survival.
-
-
Data Analysis: Compare the cell viability or neuron count in the "7-NI + Neurotoxin" group to the "Neurotoxin Only" group. A significant increase in viability indicates a neuroprotective effect.
Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay determines if 7-Nitroindazole induces or prevents apoptosis.
References
- 1. Protective effects of 7-nitroindazole on ketamine-induced neurotoxicity in rat forebrain culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection by 7-nitroindazole against iron-induced hippocampal neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. biotium.com [biotium.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 7-Nitrooxindole Aurora Kinase Inhibitor Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora kinases are a family of serine/threonine kinases that are critical regulators of cell division.[1] The three mammalian isoforms, Aurora A, B, and C, play essential roles in processes such as centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[1][2][3] Due to their frequent overexpression in various cancers and their pivotal role in cell proliferation, Aurora kinases have become important targets for the development of anti-cancer therapeutics.[1][4] This document provides detailed protocols for assessing the inhibitory activity of 7-nitrooxindole compounds against Aurora kinases using both biochemical and cell-based assays.
Key Concepts in Aurora Kinase Inhibition
-
Aurora A: Primarily involved in centrosome function and the formation of the bipolar spindle.[1][5] Its activity is regulated by cofactors such as TPX2.[1][4] Inhibition of Aurora A typically leads to defects in centrosome separation and the formation of monopolar spindles.[5]
-
Aurora B: A key component of the chromosomal passenger complex (CPC), which is essential for proper chromosome alignment, segregation, and cytokinesis.[1][3][6] A primary substrate of Aurora B is Histone H3, which it phosphorylates at Serine 10 (pH3S10).[1] Inhibition of Aurora B often results in failed cytokinesis, leading to polyploidy and apoptosis.[5]
-
Aurora C: Less characterized than A and B, but is thought to have overlapping functions with Aurora B, particularly during meiosis.[1][6]
Signaling Pathway and Experimental Workflow
The diagram below illustrates the simplified signaling pathways of Aurora A and B during mitosis.
Caption: Simplified Aurora A and B signaling pathways during mitosis.
A typical workflow for discovering and characterizing Aurora kinase inhibitors involves a progression from biochemical assays to more complex cell-based models.
Caption: General experimental workflow for Aurora kinase inhibitor discovery.
Data Presentation: Potency of Representative Aurora Kinase Inhibitors
The following table summarizes the biochemical IC50 values for several known Aurora kinase inhibitors. Data for a novel this compound compound should be benchmarked against these standards.
| Compound | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Selectivity | Reference |
| This compound Cpd X | TBD | TBD | TBD | Internal Data |
| Alisertib (MLN8237) | 1.2 | 396.5 | Aurora A Selective | [3][7] |
| AZD1152-HQPA | 1368 | 0.37 | Aurora B Selective | [5] |
| Danusertib (PHA-739358) | 13 | 79 | Pan-Aurora | [3] |
| PF-03814735 | 5 | 0.8 | Pan-Aurora | [3] |
| AT9283 | 3 | 3 | Pan-Aurora | [6] |
| SNS-314 | 9 | 31 | Pan-Aurora | [6] |
IC50 values can vary based on assay conditions.
Experimental Protocols
Biochemical Kinase Activity Assay (Luminescence-Based)
This protocol is adapted from ADP-Glo™ kinase assay methodologies and is designed for high-throughput screening to measure the direct inhibition of purified Aurora kinase enzymes.[1][8][9] The assay quantifies the amount of ADP produced during the kinase reaction.[8][9]
Materials:
-
Purified recombinant Aurora A or Aurora B kinase
-
Kinase substrate (e.g., Kemptide for Aurora A, Myelin Basic Protein for Aurora B)[1]
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[1][9]
-
This compound test compounds dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well plates
-
Luminometer plate reader
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer.
-
Prepare a solution of substrate and ATP in the Kinase Assay Buffer. The final ATP concentration should be near the Kₘ value for the specific kinase to accurately determine inhibitor potency.[1]
-
Prepare serial dilutions of the this compound test inhibitor in Kinase Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.[1]
-
Dilute the Aurora kinase enzyme to the desired working concentration in Kinase Assay Buffer.
-
-
Assay Plate Setup (per well in a 384-well plate):
-
Add 1 µL of the test inhibitor dilution (or buffer with DMSO for "Positive Control" and "Blank" wells).
-
Add 2 µL of the diluted kinase to the "Test Inhibitor" and "Positive Control" wells. Add 2 µL of Kinase Assay Buffer without enzyme to the "Blank" wells.
-
To initiate the reaction, add 2 µL of the substrate/ATP mix to all wells.[8]
-
-
Kinase Reaction:
-
Signal Detection:
-
Data Analysis:
-
Subtract the "Blank" signal from all other measurements.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "Positive Control" (0% inhibition) and "Blank" (100% inhibition).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Aurora B Inhibition Assay (Western Blot)
This protocol determines the cellular potency of a this compound inhibitor by measuring the phosphorylation of a key Aurora B substrate, Histone H3 at Serine 10 (p-H3S10).[1][10]
Materials:
-
Human cancer cell line (e.g., HCT-116, HeLa)
-
Cell culture medium and supplements
-
This compound test compounds dissolved in DMSO
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-H3S10, Mouse anti-Total Histone H3 or anti-Actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a dose range of the this compound inhibitor for a specified time (e.g., 1-24 hours).[1] Include a DMSO-treated vehicle control.
-
-
Protein Lysate Preparation:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.[1]
-
-
Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for loading by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-H3S10) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for a loading control (Total Histone H3 or Actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-H3S10 signal to the loading control signal for each sample.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the EC50 value.
-
High-Content Imaging for Cellular Phenotypes
This assay assesses the phenotypic consequences of Aurora kinase inhibition, such as mitotic arrest (an indicator of Aurora A inhibition) or the formation of polyploid cells (an indicator of Aurora B inhibition).[10]
Materials:
-
Human cancer cell line (e.g., U2OS, HeLa)
-
Black, clear-bottom 96-well imaging plates
-
This compound test compounds dissolved in DMSO
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-p-H3S10
-
Secondary antibody: Fluorescently labeled anti-rabbit IgG
-
Nuclear stain: Hoechst or DAPI
-
High-content imaging system and analysis software
Procedure:
-
Cell Plating and Treatment:
-
Seed cells into 96-well imaging plates and allow them to attach.
-
Treat cells with a dose range of the this compound inhibitor for 24-48 hours.
-
-
Cell Staining:
-
Fix the cells with 4% PFA for 15 minutes.
-
Wash the wells with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.[1]
-
Wash the wells with PBS.
-
Block for 1 hour with Blocking solution.
-
Incubate with the anti-p-H3S10 primary antibody for 1-2 hours.
-
Wash the wells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and the nuclear stain for 1 hour, protected from light.[1]
-
Wash the wells three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system, capturing both the nuclear stain and the p-H3S10 channels.
-
Use the analysis software to:
-
Identify individual nuclei based on the nuclear stain.
-
Measure the integrated intensity of the nuclear stain for each cell to determine DNA content (2N, 4N, >4N).
-
Measure the intensity of the p-H3S10 signal within each nucleus.
-
Gate the cell populations based on DNA content and p-H3S10 status to quantify mitotic arrest and polyploidy.[1]
-
-
Summary of Expected Cellular Phenotypes
-
Selective Aurora A Inhibition: Leads to an accumulation of cells in the G2/M phase with a 4N DNA content and a high p-H3S10 signal, indicative of mitotic arrest.[10][11]
-
Selective Aurora B Inhibition: Results in a decrease in the p-H3S10 signal and an increase in cells with >4N DNA content due to failed cytokinesis and endoreduplication.[10]
-
Pan-Aurora Inhibition: May show a combination of phenotypes, often dominated by the Aurora B inhibition phenotype at higher concentrations.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of a highly selective inhibitor of the Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 4. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Protocol for In Vivo Evaluation of 7-Nitrooxindole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction:
This document provides a detailed protocol for the in vivo testing of 7-Nitrooxindole and its structural analog, 7-Nitroindazole (7-NI). Due to a greater availability of published research on 7-Nitroindazole, this protocol leverages data from 7-NI studies as a foundational guide for investigating this compound. 7-Nitroindazole is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological disorders.[1] Overproduction of nitric oxide (NO) by nNOS is associated with neurotoxicity, making nNOS inhibitors like 7-NI valuable research tools and potential therapeutic agents for conditions such as stroke, neurodegenerative diseases, and chronic pain.[1] While the oxindole core of this compound may impart distinct pharmacological properties, the protocols for its close analog, 7-NI, offer a robust starting point for in vivo evaluation.
Mechanism of Action:
The primary mechanism of action for 7-Nitroindazole is the selective inhibition of neuronal nitric oxide synthase (nNOS).[1] nNOS is responsible for the synthesis of nitric oxide (NO), a key signaling molecule in the nervous system.[1] In pathological conditions, excessive NO production can lead to cellular damage. 7-NI acts as a competitive inhibitor at the enzyme's active site, thereby reducing the production of NO.[1] This action can mitigate the downstream detrimental effects of excessive NO, such as the formation of the damaging oxidant, peroxynitrite. Some studies also suggest that 7-NI may possess antioxidant properties independent of nNOS inhibition.[2]
Applications in In Vivo Models:
Based on the known mechanism of action of the closely related 7-Nitroindazole, this compound is a candidate for investigation in a variety of in vivo models, primarily in the field of neuroscience. Preclinical studies with 7-NI have demonstrated its potential in models of:
-
Neuroprotection: Protecting against neuronal damage in models of cerebral ischemia and neurotoxicity.
-
Neurodegenerative Diseases: Showing therapeutic potential in models of Parkinson's disease.
-
Epilepsy: Enhancing the efficacy of conventional antiepileptic drugs.
-
Pain and Analgesia: Modulating tolerance to opioid analgesics.
-
Anxiety: Exhibiting anxiolytic-like properties in exploratory models.
Additionally, the broader class of oxindole derivatives has been investigated for anticancer properties, suggesting a potential, though less explored, application for this compound in oncology research.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies using the reference compound, 7-Nitroindazole. These data can serve as a guide for dose selection and expected outcomes when designing studies with this compound.
Table 1: Dose-Response Effects of 7-Nitroindazole in Rodent Models
| Animal Model | Species/Strain | Dose Range (mg/kg) | Route of Administration | Observed Effect | Reference |
| Maximal Electroshock-Induced Seizures | Mouse | 50 - 200 | Intraperitoneal (i.p.) | Dose-dependent increase in seizure threshold. | [1] |
| Reserpine-Induced Hypolocomotion | Mouse (Swiss) | 25 | Intraperitoneal (i.p.) | Attenuation of reserpine-induced hypolocomotion. | [3] |
| MPTP-Induced Neurotoxicity | Mouse | 50 | Intraperitoneal (i.p.) | Almost complete protection against dopamine depletion. | |
| Morphine Tolerance | Mouse (Swiss-Webster) | 20 - 80 | Intraperitoneal (i.p.) | Inhibition of tolerance to morphine's antinociceptive effects at 40 and 80 mg/kg. | |
| Anxiety (Plus-Maze Test) | Rat | 20 - 40 | Intraperitoneal (i.p.) | Anxiolytic-like effects observed, with a minimal effective dose of 40 mg/kg. | [4] |
Table 2: Pharmacokinetic Parameters of 7-Nitroindazole in Rats
| Parameter | Free 7-NI | 7-NI in Nanoemulsion | Route of Administration | Reference |
| Cmax | - | Significantly Increased | Intravenous (i.v.) | |
| t1/2 | Short | Significantly Increased | Intravenous (i.v.) | |
| AUC0-t | - | Significantly Increased | Intravenous (i.v.) |
Note: Specific values for Cmax and AUC0-t for free 7-NI were not provided in the abstract. The study highlights the improved pharmacokinetic profile when formulated in a nanoemulsion.
Experimental Protocols
1. General Preparation and Administration of this compound
This protocol provides a general guideline for the preparation and administration of this compound for in vivo studies.
-
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), or a combination thereof)
-
Vortex mixer
-
Sonicator (optional)
-
Syringes and needles appropriate for the chosen route of administration
-
Animal balance
-
-
Procedure:
-
Vehicle Selection: The choice of vehicle will depend on the solubility of this compound. Preliminary solubility tests should be conducted. A common vehicle for similar compounds is a mixture of DMSO and sterile saline. Caution: The concentration of DMSO should be kept low to avoid toxicity.
-
Preparation of Dosing Solution:
-
Weigh the required amount of this compound.
-
If using a co-solvent system (e.g., DMSO/saline), first dissolve the compound in the minimum required volume of DMSO.
-
Gradually add the sterile saline while vortexing to prevent precipitation. Sonication can be used to aid dissolution.
-
Prepare the dosing solution fresh on the day of the experiment.
-
-
Animal Dosing:
-
Weigh each animal to determine the correct volume of dosing solution to administer.
-
Administer the solution via the chosen route (e.g., intraperitoneal injection). Ensure proper handling and restraint of the animals.
-
Administer a vehicle-only solution to the control group.
-
-
2. Protocol for a Neuroprotection Study: MPTP-Induced Neurotoxicity Model
This protocol is adapted from studies using 7-Nitroindazole and can be used to assess the neuroprotective effects of this compound in a mouse model of Parkinson's disease.
-
Animal Model: Male C57BL/6 mice.
-
Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) + Vehicle
-
Group 3: MPTP + this compound (e.g., 25 mg/kg, i.p.)
-
Group 4: MPTP + this compound (e.g., 50 mg/kg, i.p.)
-
-
Procedure:
-
MPTP Administration: Administer MPTP hydrochloride (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals.
-
This compound Treatment: Administer this compound or vehicle 30 minutes prior to the first MPTP injection and then concurrently with the subsequent MPTP injections.
-
Endpoint Analysis (7 days post-MPTP):
-
Euthanize the animals and collect brain tissue (striatum).
-
Measure dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) to assess the integrity of dopaminergic neurons.
-
-
3. Protocol for an Anticonvulsant Study: Maximal Electroshock (MES) Seizure Model
This protocol, based on studies with 7-Nitroindazole, can be used to evaluate the anticonvulsant properties of this compound.
-
Animal Model: Male Swiss mice.
-
Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 50, 75, 100, 150 mg/kg, i.p.)
-
(Optional) Group 3: Conventional antiepileptic drug (e.g., carbamazepine)
-
(Optional) Group 4: Conventional antiepileptic drug + this compound
-
-
Procedure:
-
Drug Administration: Administer this compound or vehicle 30 minutes prior to the seizure induction.
-
Seizure Induction: Induce seizures by delivering an electrical stimulus (e.g., 50 Hz, 0.5 ms duration, 25 mA) via corneal electrodes.
-
Endpoint Analysis: Observe the mice for the presence or absence of tonic hind limb extension. The percentage of mice protected from this endpoint is calculated for each group.
-
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound's Putative Action
Caption: Putative signaling pathway of this compound action.
General Experimental Workflow for In Vivo Testing
Caption: General workflow for in vivo testing of this compound.
References
- 1. 7-Nitroindazole enhances dose-dependently the anticonvulsant activities of conventional antiepileptic drugs in the mouse maximal electroshock-induced seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Different effects of 7-nitroindazole in reserpine-induced hypolocomotion in two strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, biodistribution, and in vivo toxicity of 7-nitroindazole loaded in pegylated and non-pegylated nanoemulsions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Stability-Indicating HPLC Analysis of 7-Nitrooxindole
For Researchers, Scientists, and Drug Development Professionals
**Abstract
This document provides a detailed protocol for the quantitative analysis of 7-Nitrooxindole in bulk drug substance and pharmaceutical dosage forms using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The described method is designed to separate this compound from its potential degradation products, which may form under various stress conditions. This application note includes the chromatographic conditions, sample preparation, and a comprehensive guide to method validation as per the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Ensuring its purity and stability is critical for the quality of the final active pharmaceutical ingredient (API). A validated, stability-indicating analytical method is essential for the quantitative determination of this compound and its degradation products during stability studies and routine quality control.[1] High-performance liquid chromatography (HPLC) is a powerful tool for this purpose, offering high resolution and sensitivity.[1][2] This application note outlines a reverse-phase HPLC (RP-HPLC) method for the analysis of this compound.
Proposed HPLC Method
Based on the chemical structure of this compound and general principles of RP-HPLC for aromatic nitro-compounds, the following chromatographic conditions are proposed.
Table 1: Proposed Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.025 M Potassium Dihydrogen Phosphate buffer (pH 3.5, adjusted with phosphoric acid) in a ratio of 40:60 (v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 275 nm (based on typical absorbance for nitroaromatic compounds) |
| Column Temperature | 30 °C |
| Run Time | Approximately 15 minutes |
Experimental Protocols
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Phosphoric acid (AR grade)
-
Water (HPLC grade)
Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL. From this stock solution, prepare a working standard solution of 100 µg/mL by diluting 5 mL to 50 mL with the mobile phase.
For bulk drug substance, prepare a sample solution of 100 µg/mL in the mobile phase. For a tablet dosage form, weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 25 mg of this compound into a 25 mL volumetric flask, add about 15 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume.[3] Further dilute 5 mL of this solution to 50 mL with the mobile phase to get a final concentration of 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation
The proposed analytical method must be validated to ensure it is suitable for its intended purpose.[4][5] The validation should be performed according to ICH Q2(R1) guidelines and should include the following parameters.[6][7]
Before starting the validation, the suitability of the chromatographic system should be established. Inject the working standard solution six times and evaluate the system suitability parameters.
Table 2: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradation products.[5] Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[1]
-
Acid Degradation: Reflux 1 mL of stock solution with 1 mL of 0.1 N HCl for 4 hours at 60°C.
-
Base Degradation: Reflux 1 mL of stock solution with 1 mL of 0.1 N NaOH for 4 hours at 60°C.
-
Oxidative Degradation: Treat 1 mL of stock solution with 1 mL of 3% H₂O₂ for 24 hours at room temperature.
-
Thermal Degradation: Keep the drug substance in an oven at 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours.
After degradation, samples are prepared and injected into the HPLC system. The chromatograms should show adequate separation of the this compound peak from any degradation product peaks.
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[7] Prepare a series of at least five concentrations of this compound ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a graph of peak area versus concentration and determine the correlation coefficient.
Table 3: Linearity and Range Acceptance Criteria
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Range | 80% to 120% of the test concentration for assay[7] |
Accuracy is the closeness of the test results obtained by the method to the true value.[4] It should be established across the specified range of the analytical procedure.[7] Accuracy can be determined by applying the method to a sample of known purity (reference material) or by recovery studies. For recovery studies, spike a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120%) in triplicate.
Table 4: Accuracy Acceptance Criteria
| Level | Acceptance Criteria for % Recovery |
| 80% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0% |
| 120% | 98.0% - 102.0% |
Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions. It is usually expressed as the relative standard deviation (%RSD).
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day Precision): Analyze six replicate samples of the same concentration on two different days by two different analysts.
Table 5: Precision Acceptance Criteria
| Precision Type | Acceptance Criteria for % RSD |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5] These can be determined based on the signal-to-noise ratio (S/N), where a S/N of 3:1 is generally accepted for LOD and 10:1 for LOQ.
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[7] Introduce small changes in the chromatographic conditions and observe the effect on the results.
Table 6: Robustness Study Parameters
| Parameter | Variation |
| Flow Rate | ± 0.1 mL/min |
| Mobile Phase Composition | ± 2% organic phase |
| Column Temperature | ± 2 °C |
| pH of Mobile Phase Buffer | ± 0.2 units |
The system suitability parameters should be checked after each variation.
Data Presentation
All quantitative data from the validation studies should be summarized in tables for easy comparison and interpretation, as exemplified in the tables within this document.
Visualizations
Caption: Experimental workflow for this compound HPLC analysis and validation.
Caption: Logical relationship of HPLC method validation parameters.
References
- 1. ijtsrd.com [ijtsrd.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. saudijournals.com [saudijournals.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Development and validation of an analytical method for trace-level quantification of genotoxic nitrosamine impurities in losartan and hydrochlorothiazide fixed-dose combination tablets using ultra performance liquid chromatography triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for Cell-Based Assays of 7-Nitrooxindole Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the biological activity of 7-Nitrooxindole in cell-based assays. The protocols and data presentation formats are designed to facilitate the investigation of its potential as a therapeutic agent, particularly in the context of cancer research.
Introduction
This compound is a heterocyclic compound featuring an oxindole core structure, which is a privileged scaffold in medicinal chemistry known for a wide range of biological activities. The presence of a nitro group can significantly influence a molecule's pharmacological properties, often enhancing its anticancer and antimicrobial effects through mechanisms potentially involving redox processes.[1][2][3] This document outlines key cell-based assays to characterize the cytotoxic and apoptotic effects of this compound.
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison. The following tables provide a template for presenting typical results.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) |
| HeLa (Cervical Cancer) | MTT | 48 | 15.2 ± 1.8 |
| MCF-7 (Breast Cancer) | MTT | 48 | 25.6 ± 2.5 |
| A549 (Lung Cancer) | MTT | 48 | 32.1 ± 3.1 |
| Jurkat (T-cell Leukemia) | MTT | 48 | 18.9 ± 2.2 |
Table 2: Apoptosis Induction by this compound in HeLa Cells
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | 3.5 ± 0.5 | 2.1 ± 0.3 |
| This compound | 10 | 15.8 ± 1.9 | 5.4 ± 0.8 |
| This compound | 20 | 35.2 ± 3.1 | 12.7 ± 1.5 |
| This compound | 40 | 55.9 ± 4.5 | 25.3 ± 2.8 |
Table 3: Caspase-3/7 Activation by this compound in HeLa Cells
| Treatment | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle Control | 0 | 1.0 |
| This compound | 10 | 2.8 ± 0.3 |
| This compound | 20 | 5.2 ± 0.6 |
| This compound | 40 | 8.9 ± 1.1 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability (MTT) Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4][5]
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
96-well plates
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate for the desired period (e.g., 48 hours) at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[5]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V. Propidium Iodide (PI) is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
This compound
-
6-well plates
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 24-48 hours).
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[8]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[8]
Protocol 3: Caspase Activity Assay (Caspase-Glo® 3/7 Assay)
This luminometric assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
This compound
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Treat cells with serial dilutions of this compound and a vehicle control.
-
Incubate for the desired time (e.g., 24 hours).
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Express the results as fold change in caspase activity relative to the vehicle control.
Visualizations
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway through which this compound may induce apoptosis.
Caption: Hypothetical apoptotic signaling pathway induced by this compound.
Experimental Workflow
The following diagram outlines the general workflow for assessing the cellular effects of this compound.
Caption: General experimental workflow for this compound evaluation.
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for In Vitro Kinase Inhibition Assay of 7-Nitrooxindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders.[1] The oxindole scaffold has been identified as a privileged structure in the development of potent kinase inhibitors.[1] This document provides detailed application notes and protocols for characterizing the inhibitory activity of 7-Nitrooxindole, an oxindole derivative, against a panel of protein kinases using in vitro assays. While specific experimental data for this compound is not publicly available, this document presents a framework for such an analysis, including representative data and established protocols. The methodologies described herein are broadly applicable for the screening and profiling of small molecule kinase inhibitors.
Introduction
Kinases catalyze the transfer of a phosphate group from ATP to specific substrates, a fundamental mechanism of signal transduction that governs processes such as cell proliferation, differentiation, and apoptosis.[2][3] The development of small molecule inhibitors that target the ATP-binding site of kinases is a major focus of modern drug discovery.[1] The oxindole core is a key pharmacophore found in several approved multi-kinase inhibitors. Derivatives of this scaffold have shown promise in inhibiting a variety of kinases, including those in the MAPK/ERK and PI3K/AKT signaling cascades.[2][3] this compound is a derivative of the oxindole scaffold, and its potential as a kinase inhibitor warrants investigation. This application note outlines the procedures for determining the in vitro kinase inhibition profile of this compound.
Data Presentation
Disclaimer: The following quantitative data is representative and for illustrative purposes only. It does not reflect the actual experimental results for this compound.
The inhibitory activity of a test compound, such as this compound, can be quantified by determining its half-maximal inhibitory concentration (IC50). This is typically achieved by performing a dose-response analysis against a panel of purified kinases. The results are summarized to provide a preliminary assessment of the compound's potency and selectivity.
Table 1: Representative Kinase Inhibition Profile of a Hypothetical Oxindole Compound
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| CDK2/cyclin A | 150 | 8 |
| VEGFR2 | 85 | 6 |
| PDGFRβ | 120 | 7 |
| c-Kit | 250 | 10 |
| SRC | 400 | 5 |
| MAPK1 | >10,000 | 20 |
| PI3Kα | >10,000 | 15 |
Experimental Protocols
A variety of in vitro kinase assay formats are available, each with its own advantages.[4] The choice of assay depends on factors such as the specific kinase, substrate, and throughput requirements. Three common methods are detailed below: a luminescence-based assay, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, and a radiometric assay.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[5][6] The amount of ADP is directly proportional to the kinase activity.[5]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal.[6] The intensity of the light is directly proportional to the initial kinase activity.[6]
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the serially diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of the kinase solution (in Kinase Assay Buffer) to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: Add 5 µL of the substrate/ATP mixture to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7]
-
Incubate for 40 minutes at room temperature.[7]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[7]
-
Incubate for 30 minutes at room temperature.[7]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LanthaScreen™)
This assay measures the phosphorylation of a fluorescently labeled substrate by a kinase.[8]
Principle: A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When this antibody binds to the phosphorylated, fluorescein-labeled substrate, it brings the terbium (donor) and fluorescein (acceptor) fluorophores into close proximity, resulting in FRET.[8][9] The TR-FRET signal is proportional to the amount of phosphorylated substrate.[9]
Materials:
-
Purified recombinant kinase
-
Fluorescein-labeled peptide substrate
-
ATP
-
This compound
-
Kinase Assay Buffer
-
Terbium-labeled anti-phospho-specific antibody
-
EDTA (to stop the reaction)
-
Low-volume 384-well plates
-
TR-FRET compatible plate reader
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add 2 µL of the serially diluted this compound or DMSO control.
-
Add 4 µL of the kinase and fluorescein-labeled substrate mix.
-
Incubate for 15 minutes at room temperature.
-
Initiate Kinase Reaction: Add 4 µL of the ATP solution to each well.
-
Incubate for 60 minutes at room temperature.
-
Detection:
-
Data Acquisition: Read the plate on a TR-FRET compatible reader, measuring the emission at two wavelengths (for the donor and acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50.
Radiometric Kinase Assay
This is a traditional and highly sensitive method that measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate.[4][11]
Principle: The kinase transfers the radiolabeled phosphate group from ATP to the substrate. The phosphorylated substrate is then captured on a membrane or filter, while the unreacted radiolabeled ATP is washed away. The amount of radioactivity on the filter is proportional to the kinase activity.[11]
Materials:
-
Purified recombinant kinase
-
Peptide or protein substrate
-
ATP
-
[γ-³²P]ATP or [γ-³³P]ATP
-
This compound
-
Kinase Assay Buffer
-
Phosphocellulose paper (e.g., P81)[11]
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Reaction Mix Preparation: Prepare a master mix containing Kinase Assay Buffer, substrate, and kinase.
-
ATP Mix Preparation: Prepare an ATP solution containing both unlabeled ATP and [γ-³²P]ATP.[11]
-
Kinase Reaction:
-
In microcentrifuge tubes, add a small volume of the diluted this compound or DMSO.
-
Add the kinase/substrate master mix to each tube.
-
Initiate the reaction by adding the ATP mix.
-
Incubate at 30°C for a predetermined time (e.g., 20-30 minutes).
-
-
Stopping the Reaction and Spotting:
-
Stop the reaction by adding a quenching buffer (e.g., phosphoric acid).
-
Spot an aliquot of each reaction mixture onto a labeled phosphocellulose paper.[11]
-
-
Washing: Wash the phosphocellulose paper multiple times with wash buffer to remove unreacted [γ-³²P]ATP.[12]
-
Detection:
-
Dry the paper and place it in a scintillation vial with scintillation fluid.[13]
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the amount of phosphate incorporated and calculate the percentage of inhibition for each concentration of this compound. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50.
Mandatory Visualizations
Signaling Pathway
Oxindole-based inhibitors are known to target multiple kinases, including those in the Receptor Tyrosine Kinase (RTK) pathways that activate downstream cascades like the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[2][3]
Experimental Workflow
The general workflow for an in vitro kinase inhibition assay involves several key steps, from preparing the reagents to analyzing the data.
References
- 1. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 5. ebiotrade.com [ebiotrade.com]
- 6. ulab360.com [ulab360.com]
- 7. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
Application Notes and Protocols for 7-Nitrooxindole, an IDO1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] It catalyzes the conversion of the essential amino acid L-tryptophan into N-formylkynurenine, which is the pathway's initial and rate-limiting step.[3][4] In the context of oncology, IDO1 has emerged as a significant immune checkpoint target.[3][5][6] Upregulation of IDO1 within the tumor microenvironment leads to the depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines.[2][4][7] This metabolic shift suppresses the anti-tumor immune response, particularly by inhibiting T-cell proliferation and promoting an immunosuppressive environment, thereby allowing cancer cells to evade immune destruction.[3][4][7]
7-Nitrooxindole has been identified as an inhibitor of the IDO1 enzyme. The study of this compound and similar molecules is crucial for developing novel cancer immunotherapies.[2][4][8] These application notes provide a comprehensive experimental framework for characterizing the biochemical and cellular activity of this compound, from direct enzyme inhibition to its effects on immune cell function. The protocols detailed below are designed to guide researchers in generating robust and reproducible data for the evaluation of this and other potential IDO1 inhibitors.
IDO1 Signaling Pathway and Inhibition
The catabolism of tryptophan by IDO1 is a key mechanism of immune regulation hijacked by cancer cells.[2][8] Pro-inflammatory cytokines like interferon-gamma (IFN-γ), often present in the tumor microenvironment, are potent inducers of IDO1 expression.[9][10][11][12][13] The resulting tryptophan depletion and kynurenine accumulation lead to the arrest of T-cell proliferation and the induction of T-cell anergy, effectively neutralizing the immune response against the tumor.[3][4] this compound, as an IDO1 inhibitor, is designed to block this enzymatic activity, restore local tryptophan levels, and prevent kynurenine accumulation, thereby reactivating anti-tumor T-cell responses.[2]
Quantitative Data Summary
The potency of an inhibitor is a key parameter in drug development.[14] The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor required to reduce a biological activity by 50%.[14] The following tables provide a template for summarizing the inhibitory activity of this compound and a reference compound, Epacadostat, a well-characterized IDO1 inhibitor.[15][16][17][18] IC50 values can vary based on experimental conditions, including enzyme and substrate concentrations, and cell type.[19][20]
Table 1: Biochemical (Cell-Free) IDO1 Inhibition
| Compound | Recombinant Enzyme | IC50 (nM) | Assay Conditions |
|---|---|---|---|
| This compound | Human IDO1 | TBD | 20 nM hIDO1, 2 mM L-Trp, Room Temp |
| Epacadostat (Ref.) | Human IDO1 | ~10 | 20 nM hIDO1, 2 mM L-Trp, Room Temp[15][18] |
| This compound | Murine IDO1 | TBD | 20 nM mIDO1, 2 mM L-Trp, Room Temp |
| Epacadostat (Ref.) | Murine IDO1 | ~52 | 20 nM mIDO1, 2 mM L-Trp, Room Temp[18] |
Table 2: Cellular IDO1 Inhibition (Kynurenine Production)
| Compound | Cell Line | IC50 (nM) | Assay Conditions |
|---|---|---|---|
| This compound | HeLa (Human) | TBD | 24h IFN-γ (100 ng/mL) induction |
| Epacadostat (Ref.) | HeLa (Human) | ~72 | 24h IFN-γ (100 ng/mL) induction[16][17] |
| This compound | SKOV-3 (Human) | TBD | 24h IFN-γ (100 ng/mL) induction |
| Epacadostat (Ref.) | SKOV-3 (Human) | TBD | 24h IFN-γ (100 ng/mL) induction[17] |
Experimental Protocols
Protocol 1: Cell-Free Biochemical IDO1 Activity Assay
This protocol measures the direct inhibitory effect of this compound on recombinant IDO1 enzyme activity by monitoring the formation of N-formylkynurenine.[15]
Materials:
-
Recombinant Human IDO1 (e.g., expressed in E. coli)[15]
-
This compound and reference inhibitor (e.g., Epacadostat)
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5)
-
L-Tryptophan (L-Trp)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
96-well UV-transparent plates
-
Spectrophotometer capable of reading absorbance at 321 nm[21]
Procedure:
-
Prepare Reagents:
-
Prepare a 2X enzyme solution containing 40 nM IDO1, 40 mM ascorbate, 7 µM methylene blue, and 0.4 mg/mL catalase in assay buffer.
-
Prepare a 2X substrate solution containing 4 mM L-Trp in assay buffer.
-
Prepare serial dilutions of this compound and the reference inhibitor in assay buffer containing DMSO (ensure final DMSO concentration is <1%).
-
-
Assay Setup:
-
Add 50 µL of the 2X enzyme solution to each well of a 96-well plate.
-
Add 25 µL of the inhibitor dilutions (or vehicle control) to the wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add 25 µL of the 2X substrate solution to each well to start the reaction.
-
-
Measurement:
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.[1]
-
Protocol 2: Cell-Based IDO1 Activity Assay
This protocol assesses the ability of this compound to inhibit IDO1 activity within a cellular context.[3][5] Cancer cells are stimulated with IFN-γ to induce endogenous IDO1 expression, and the enzyme's activity is quantified by measuring the accumulation of kynurenine in the culture supernatant.[3][5][9]
Materials:
-
HeLa or SKOV-3 cells (or other cancer cell line with inducible IDO1 expression)[3][9]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Recombinant Human IFN-γ[9]
-
This compound and reference inhibitor
-
96-well tissue culture plates
-
Reagents for kynurenine detection (see Protocol 3)
Procedure:
-
Cell Seeding: Seed HeLa or SKOV-3 cells into a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to attach overnight.[3]
-
IDO1 Induction: Replace the medium with fresh medium containing 100 ng/mL of IFN-γ to induce IDO1 expression.[3][9] Incubate for 24 hours at 37°C, 5% CO₂.
-
Inhibitor Treatment: Remove the IFN-γ-containing medium. Add 100 µL of fresh medium containing serial dilutions of this compound or a reference inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant for kynurenine analysis. Store samples at -80°C if not analyzed immediately.[22]
-
Kynurenine Quantification: Measure the kynurenine concentration in the supernatant using either the colorimetric method or LC-MS/MS as described in Protocol 3.
-
Data Analysis: Calculate the IC50 value by plotting the percentage inhibition of kynurenine production against the inhibitor concentration.
Protocol 3: Quantification of Kynurenine
This section describes two common methods for measuring kynurenine levels in cell culture supernatants.
This is a straightforward method suitable for high-throughput screening.
Materials:
-
Cell culture supernatant (from Protocol 2)
-
Trichloroacetic acid (TCA), 30% (w/v)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Kynurenine standard solution
-
96-well plate
Procedure:
-
Sample Preparation: Transfer 100 µL of supernatant to a new 96-well plate.
-
Protein Precipitation (Optional but Recommended): Add 10 µL of 30% TCA to each well, mix, and centrifuge the plate to pellet precipitated proteins. Transfer the clear supernatant to a new plate.
-
Color Development: Add 100 µL of Ehrlich's reagent to each well.[9]
-
Incubation & Measurement: Incubate at room temperature for 10-20 minutes. Measure the absorbance at 490-492 nm.[9]
-
Quantification: Generate a standard curve using known concentrations of kynurenine to determine the concentration in the experimental samples.[9]
This is a highly sensitive and specific method for accurate quantification of kynurenine and tryptophan.[22]
Materials:
-
Cell culture supernatant (from Protocol 2)
-
Internal Standard (e.g., Kynurenine-d4)[22]
-
Acetonitrile with 0.1% formic acid (Protein precipitation/extraction solution)
-
LC-MS/MS system with a C18 reversed-phase column[23]
Procedure:
-
Sample Preparation: In a microcentrifuge tube, combine 100 µL of supernatant with 10 µL of the internal standard solution.[22]
-
Protein Precipitation: Add 200 µL of cold acetonitrile (with 0.1% formic acid), vortex thoroughly, and incubate at -20°C for 30 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet proteins.
-
Analysis: Transfer the clear supernatant to an LC vial and inject it into the LC-MS/MS system.
-
LC-MS/MS Parameters:
-
Separation: Use a C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detection: Use a tandem mass spectrometer in positive ion mode with Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for kynurenine (e.g., m/z 209.1 > 94.1) and the internal standard.[22][23]
-
-
Quantification: Calculate the peak area ratio of the analyte to the internal standard and quantify against a calibration curve prepared with known concentrations.[22]
Protocol 4: T-Cell Co-culture Assay
This functional assay evaluates the ability of this compound to rescue T-cell activity from the immunosuppressive effects of IDO1-expressing cancer cells.[3][5]
Materials:
-
IDO1-expressing cancer cells (e.g., IFN-γ-stimulated SKOV-3)
-
Jurkat T-cells (an immortalized human T-cell line that secretes IL-2 upon activation)[3] or primary human T-cells
-
Staphylococcal enterotoxin B (SEB) or anti-CD3/CD28 beads for T-cell stimulation
-
This compound and reference inhibitor
-
Reagents for measuring T-cell proliferation (e.g., CFSE or BrdU) or IL-2 secretion (ELISA)
Procedure:
-
Prepare Cancer Cells: Seed SKOV-3 cells in a 96-well plate and treat with IFN-γ for 24 hours to induce IDO1, as described in Protocol 2.
-
Inhibitor Addition: Wash the SKOV-3 cells and add fresh medium containing serial dilutions of this compound or a reference inhibitor.
-
Add T-Cells: Add Jurkat T-cells to the wells containing the cancer cells at a suitable effector-to-target ratio (e.g., 5:1).
-
Stimulate T-Cells: Add a T-cell stimulus (e.g., SEB) to the co-culture.
-
Incubation: Co-culture the cells for 48-72 hours.
-
Measure T-Cell Response:
-
IL-2 Secretion: Collect the supernatant and measure IL-2 levels using a standard ELISA kit. Increased IL-2 indicates restored T-cell activation.
-
Proliferation (if using primary T-cells): If using primary T-cells labeled with a proliferation dye like CFSE, harvest the T-cells and analyze dye dilution by flow cytometry. A decrease in fluorescence intensity indicates cell division and proliferation.[24]
-
-
Data Analysis: Plot the T-cell response (IL-2 level or proliferation index) against the inhibitor concentration to determine the EC50 (effective concentration for 50% of maximal response).
References
- 1. benchchem.com [benchchem.com]
- 2. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fortislife.com [fortislife.com]
- 5. Cell based functional assays for IDO1 inhibitor screening and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Targeting the IDO1 pathway in cancer: from bench to bedside | springermedizin.de [springermedizin.de]
- 11. IFN-γ induced IDO and WRS expression in microglia is differentially regulated by IL-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression of Indoleamine 2,3-Dioxygenase Induced by IFN-γ and TNF-α as Potential Biomarker of Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic Transcriptional Activation of Indoleamine Dioxygenase by IFN-γ and Tumor Necrosis Factor-α - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IC50 - Wikipedia [en.wikipedia.org]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Epacadostat | INCB 024360 | IDO1 Inhibitor | TargetMol [targetmol.com]
- 18. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 19. researchgate.net [researchgate.net]
- 20. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. benchchem.com [benchchem.com]
- 23. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
7-Nitrooxindole as a Potential Chemical Probe for Cancer Research: Application Notes and Protocols
Disclaimer: Direct experimental data on 7-nitrooxindole as a chemical probe in cancer research is limited in the public domain. The following application notes and protocols are based on the known biological activities of the broader oxindole scaffold and related nitro-substituted heterocyclic compounds. These are intended to serve as a foundational guide for researchers investigating the potential of this compound.
Introduction
The oxindole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential, including anti-cancer agents.[1] The introduction of a nitro group at the 7-position of the oxindole ring can modulate the molecule's electronic properties, potentially enhancing its biological activity and providing a handle for further chemical modifications. This document outlines the potential applications of this compound as a chemical probe in cancer research, drawing parallels from structurally related molecules.
Potential Applications in Cancer Research
Based on the activities of related oxindole derivatives, this compound could be investigated as a chemical probe in the following areas:
-
Inhibitor of Protein Kinases: The oxindole structure is a common feature in many kinase inhibitors. This compound could be screened against a panel of cancer-relevant kinases to identify potential inhibitory activity.
-
Modulator of Protein-Protein Interactions: Spirooxindole derivatives have been identified as inhibitors of the p53-MDM2 interaction, a critical pathway in cancer.[2] this compound could be explored for its ability to disrupt this or other cancer-associated protein-protein interactions.
-
Inducer of Apoptosis and Cell Cycle Arrest: Many anti-cancer agents exert their effects by inducing programmed cell death (apoptosis) and halting the cell cycle. This compound can be evaluated for its ability to trigger these processes in cancer cell lines.
-
Probe for Hypoxia Imaging: Nitroaromatic compounds are known to be reduced under hypoxic conditions, which are characteristic of the tumor microenvironment. This property can be exploited to develop fluorescent probes for imaging tumor hypoxia.
Quantitative Data on Related Oxindole Derivatives
The following table summarizes the inhibitory activities of some representative oxindole derivatives against various cancer-related targets. This data provides a reference for the potential potency of this compound.
| Compound Class | Target | IC50 / Activity | Cancer Cell Line | Reference |
| Spiro[pyrrolidin-oxindoles] | MDM2/GPX4 | Dual inhibitor | MCF-7 (Breast) | [3] |
| Indole-2-one derivatives | TNF-α and IL-6 release | Dose-dependent inhibition (2.5-20 µM) | RAW264.7 (Macrophage) | [4][5] |
| 7-Azaindole derivatives | ABL/SRC kinases | Potent dual inhibitors | Various | [6] |
| 2-phenylindole-linked nitroimidazoles | Estrogen Receptor | High binding affinity (RBA = 3.5) | MCF-7 (Breast) | [7] |
Experimental Protocols
Here are detailed protocols for key experiments to characterize the potential of this compound as a chemical probe in cancer research.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
This compound (dissolved in DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of fresh medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
Objective: To investigate the effect of this compound on key proteins in cancer-related signaling pathways (e.g., PI3K/Akt/mTOR, MAPK).
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-mTOR, anti-ERK, anti-p38)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
Visualizations
Signaling Pathway Diagram
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival in cancer, and a potential target for oxindole derivatives.
Experimental Workflow Diagram
Caption: A general experimental workflow for the identification and characterization of a novel chemical probe for cancer research.
References
- 1. This compound | 25369-31-7 | Benchchem [benchchem.com]
- 2. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of nitroisoxazole-containing spiro[pyrrolidin-oxindole] derivatives as novel glutathione peroxidase 4/mouse double minute 2 dual inhibitors that inhibit breast adenocarcinoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-phenylindole-linked nitroimidazoles as potential radiosensitizers for estrogen receptor positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 7-Nitrooxindole in Fragment-Based Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Its rigid bicyclic structure provides a well-defined vector for substituent placement, making it an ideal starting point for fragment-based drug discovery (FBDD). The introduction of a nitro group at the 7-position, yielding 7-nitrooxindole, significantly alters the electronic properties of the aromatic ring, potentially influencing its binding affinity and selectivity for various protein targets. This document provides a comprehensive overview of the potential applications of this compound as a fragment in drug discovery, along with detailed protocols for its screening and validation. While direct literature on the FBDD applications of this compound is limited, the extensive research on related oxindole derivatives provides a strong foundation for its potential use.
Potential Protein Targets for this compound
Based on the known targets of the broader oxindole class, this compound is a promising fragment for screening against several important protein families implicated in disease:
-
Protein Kinases: The oxindole core is a well-established hinge-binding motif for numerous protein kinases. Derivatives have shown potent inhibition of kinases involved in angiogenesis and cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptors (PDGFRα/β). The electron-withdrawing nitro group of this compound could modulate interactions with the hinge region or open up new interactions with nearby residues.[1][2][3][4]
-
Protein-Protein Interactions (PPIs): Spirooxindole derivatives have been successfully developed as potent inhibitors of the MDM2-p53 interaction, a critical pathway in cancer.[5][6][7][8] The core oxindole structure of this compound could serve as a starting point for designing novel PPI inhibitors.
-
Other Enzymes: The oxindole scaffold has been explored for its inhibitory activity against a range of other enzymes, and the unique properties of this compound may lead to the discovery of novel inhibitors for various targets.
Data Presentation: Inhibitory Activities of Related Oxindole Derivatives
The following tables summarize the inhibitory activities of various oxindole derivatives against key protein targets. This data provides a benchmark for the expected potency of hit compounds derived from a this compound fragment.
Table 1: Kinase Inhibitory Activity of Selected Oxindole Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 6f (N-aryl acetamide oxindole) | PDGFRα | 7.41 | [2] |
| PDGFRβ | 6.18 | [2] | |
| VEGFR-2 | 7.49 | [2] | |
| Compound 9f (benzyloxy benzylidene oxindole) | PDGFRα | 9.9 | [2] |
| PDGFRβ | 6.62 | [2] | |
| VEGFR-2 | 22.21 | [2] | |
| Sunitinib (Reference) | PDGFRβ | 2.13 | [2] |
| VEGFR-2 | 78.46 | [2] | |
| 3-alkenyl-oxindole 15c | FGFR1 | 1287 | [3] |
| VEGFR-2 | 117 | [3] | |
| RET | 1185 | [3] |
Table 2: MDM2-p53 Interaction Inhibitory Activity of a Spirooxindole Derivative
| Compound | Target | Assay | IC50 (nM) | Reference |
| SAR405838 (MI-77301) | MDM2-p53 | Not Specified | Ki = 0.88 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the screening and validation of this compound as a fragment.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is adapted from a general method for assessing the inhibitory activity of indole derivatives against protein kinases.[9][10][11]
1. Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. Inhibition of the kinase results in a decrease in ADP production and, consequently, a lower luminescent signal.[9]
2. Materials:
-
Kinase of interest (e.g., VEGFR-2, c-Met)
-
Kinase substrate (specific to the kinase)
-
ATP (at or near the Km for the kinase)
-
This compound (and other test fragments) dissolved in DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
3. Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in Kinase Assay Buffer with a final DMSO concentration of 1-2%. Include a vehicle control (DMSO only) and a no-inhibitor control.
-
Reaction Setup:
-
Add 5 µL of the diluted this compound or control to the wells of the plate.
-
Add 10 µL of a 2X kinase solution to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 10 µL of a 2X substrate/ATP solution to each well.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to generate a luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Anti-Inflammatory Cytokine Release Assay
This protocol is designed to assess the anti-inflammatory potential of this compound by measuring the inhibition of pro-inflammatory cytokine release from macrophages.[12][13][14]
1. Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce and release pro-inflammatory cytokines such as TNF-α and IL-6. The inhibitory effect of this compound on this process can be quantified using an enzyme-linked immunosorbent assay (ELISA).
2. Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound dissolved in DMSO
-
ELISA kits for TNF-α and IL-6 (e.g., from R&D Systems or eBioscience)
-
96-well cell culture plates
3. Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Determine the percent inhibition of cytokine release for each concentration of this compound and calculate the IC50 values.
Protocol 3: Fragment Screening by Surface Plasmon Resonance (SPR)
SPR is a sensitive biophysical technique for detecting the binding of small molecule fragments to a target protein immobilized on a sensor chip.[15][16][17][18]
1. Principle: SPR measures changes in the refractive index at the surface of a gold-coated sensor chip upon binding of an analyte (fragment) to an immobilized ligand (protein). The change in refractive index is proportional to the mass change on the surface.
2. Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target protein of interest
-
This compound and fragment library
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
3. Procedure:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Fragment Screening:
-
Prepare solutions of this compound and other fragments in running buffer, ensuring accurate DMSO concentration matching between samples and running buffer to minimize bulk refractive index effects.
-
Inject the fragment solutions over the immobilized protein surface.
-
Monitor the binding response in real-time.
-
-
Hit Validation: For fragments that show a binding response, perform a dose-response analysis by injecting a range of concentrations to determine the equilibrium dissociation constant (KD).
-
Data Analysis: Analyze the sensorgrams to identify specific binding events and calculate kinetic (ka, kd) and affinity (KD) constants.
Protocol 4: Fragment Screening by NMR Spectroscopy
NMR spectroscopy is a powerful tool for fragment screening that can provide information on binding affinity and the location of the binding site on the protein.[19][20][21][22][23]
1. Principle: The binding of a fragment to a protein can be detected by observing changes in the NMR spectrum of either the protein (protein-observed) or the fragment (ligand-observed). For protein-observed experiments, ¹⁵N-labeled protein is typically used, and changes in the chemical shifts of backbone amide protons and nitrogens upon fragment binding are monitored using a ¹H-¹⁵N HSQC experiment.
2. Materials:
-
¹⁵N-labeled target protein
-
This compound and fragment library
-
NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O)
-
NMR spectrometer equipped with a cryoprobe
3. Procedure (Protein-Observed ¹H-¹⁵N HSQC):
-
Sample Preparation: Prepare a sample of ¹⁵N-labeled protein at a concentration of 50-100 µM in NMR buffer.
-
Reference Spectrum: Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Fragment Addition: Add a stock solution of this compound (or a mixture of fragments) to the protein sample to a final concentration of 100-500 µM.
-
Screening Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.
-
Data Analysis:
-
Compare the reference and screening spectra. Significant chemical shift perturbations (CSPs) of specific amide resonances indicate binding of the fragment to that region of the protein.
-
Map the perturbed residues onto the 3D structure of the protein to identify the binding site.
-
-
Affinity Determination: Perform a titration by adding increasing concentrations of the hit fragment and monitoring the CSPs to determine the dissociation constant (KD).
Protocol 5: X-ray Crystallography of Protein-Fragment Complexes
X-ray crystallography provides high-resolution structural information on how a fragment binds to its target protein, which is invaluable for structure-based drug design.[24][25][26][27][28]
1. Principle: A protein is crystallized, and the resulting crystals are soaked with a solution containing the fragment. The fragment diffuses into the crystal lattice and binds to the protein. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to determine the three-dimensional structure of the protein-fragment complex.
2. Materials:
-
Purified target protein
-
Crystallization screening kits
-
This compound
-
Cryoprotectant
-
X-ray diffraction equipment (in-house or synchrotron)
3. Procedure:
-
Protein Crystallization: Screen for crystallization conditions for the target protein using vapor diffusion (hanging or sitting drop) methods. Optimize the conditions to obtain diffraction-quality crystals.
-
Crystal Soaking:
-
Prepare a soaking solution containing a high concentration of this compound (typically 1-10 mM) in the mother liquor.
-
Transfer a protein crystal to the soaking solution and incubate for a period ranging from minutes to hours.
-
-
Cryo-cooling: Briefly transfer the soaked crystal to a cryoprotectant solution before flash-cooling it in liquid nitrogen.
-
Data Collection: Mount the frozen crystal on a goniometer and collect X-ray diffraction data.
-
Structure Determination:
-
Process the diffraction data.
-
Solve the structure using molecular replacement if a structure of the apo-protein is available.
-
Build and refine the model of the protein-fragment complex, paying close attention to the electron density for the bound fragment.
-
-
Analysis: Analyze the final structure to understand the binding mode of this compound and the key interactions it makes with the protein.
Visualization of Workflows and Pathways
Fragment-Based Drug Discovery Workflow
Caption: A typical workflow for fragment-based drug discovery (FBDD).
General Kinase Signaling Pathway and Inhibition
References
- 1. Designing novel potent oxindole derivatives as VEGFR2 inhibitors for cancer therapy: Computational insights from molecular docking, drug-likeness, DFT, and structural dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New 2-oxoindole derivatives as multiple PDGFRα/ß and VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design and organocatalytic synthesis of spirooxindole–cyclopentene–isoxazole hybrids as novel MDM2–p53 inhibitors - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized spirooxindole-pyrazole hybrids targeting the p53-MDM2 interplay induce apoptosis and synergize with doxorubicin in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. Potent Inhibitors of Pro-Inflammatory Cytokine Production Produced by a Marine-Derived Bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dose-Dependent Suppression of Cytokine production from T cells by a Novel Phosphoinositide 3-Kinase Delta Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 19. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Practical aspects of NMR-based fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 23. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 26. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 27. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 7-Nitrooxindole Synthesis
Welcome to the Technical Support Center for the synthesis of 7-Nitrooxindole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide solutions to improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The synthesis of this compound is most commonly approached through a multi-step process due to the challenges of direct nitration of the oxindole core. The two main strategies involve:
-
Indirect Nitration of Indole followed by Oxidation: This is a widely used and reliable method that circumvents the issues of poor regioselectivity and polymerization associated with direct nitration of indole. It involves the protection of indole, followed by nitration, deprotection to 7-nitroindole, and subsequent oxidation to this compound.
-
Synthesis from o-Nitrotoluene: A higher-yielding, three-step alternative starting from o-nitrotoluene has also been reported. This method involves the reaction of o-nitrotoluene with hydroxylamine, followed by a reduction and cyclization to afford 7-nitroindole, which is then oxidized to this compound.[1]
Q2: I am experiencing very low yields in my this compound synthesis. What are the most likely causes?
Low yields in this compound synthesis can stem from several factors, often related to the sensitive nature of the indole nucleus and the harsh conditions of nitration and oxidation reactions. Common causes include:
-
Acid-Induced Polymerization: The indole ring is highly susceptible to polymerization under strong acidic conditions, which are often used in nitration. This leads to the formation of insoluble tars and a significant loss of product.[1]
-
Formation of Side Products: Nitration can lead to a mixture of regioisomers (3-, 5-, and 6-nitroindoles) and dinitrated products, which complicates purification and reduces the yield of the desired 7-nitro isomer.[1]
-
Substrate Degradation: Harsh reaction conditions, such as high temperatures and strong acids or oxidants, can lead to the degradation of the starting materials and the desired product.[1]
-
Incomplete Oxidation: The conversion of 7-nitroindole to this compound may be incomplete, leading to a mixture of starting material and product that can be difficult to separate.
-
Losses During Workup and Purification: Significant product loss can occur during extraction, washing, and chromatographic purification due to the polarity of this compound and its potential for adsorption onto silica gel.[1]
Q3: My nitration step is giving me a mixture of isomers. How can I improve the regioselectivity for the 7-position?
Achieving high regioselectivity for the 7-position is a common challenge. Direct nitration of indole typically favors the 3-position. To selectively obtain the 7-nitro isomer, the following strategies are recommended:
-
Use of a Protecting Group Strategy: The most effective method is the indirect route involving the protection of the indole nitrogen and the C2-C3 double bond. By converting indole to sodium 1-acetylindoline-2-sulfonate, the aromatic ring is deactivated, and nitration is directed to the 7-position.[1][2]
-
Strategic Starting Material Selection: Beginning the synthesis from a precursor that already contains the nitro group in the desired position, such as o-nitrotoluene, can circumvent the challenges of direct nitration.[1]
Troubleshooting Guides
Problem 1: Low Yield in the Nitration of the Protected Indoline Intermediate
| Symptom | Potential Cause | Recommended Solution |
| Low or no formation of the desired 7-nitro product. | Ineffective Nitrating Agent: The prepared acetyl nitrate may have decomposed. | Prepare the acetyl nitrate in situ at low temperatures (below 10°C) and use it immediately. Ensure the nitric acid and acetic anhydride are of high purity. |
| Reaction Temperature Too High: Exothermic reaction leading to side reactions and degradation. | Maintain a low reaction temperature (e.g., 5°C) throughout the addition of the nitrating agent and the reaction period. | |
| Incomplete Reaction: Insufficient reaction time or concentration. | Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction stalls, consider adding a slight excess of the nitrating agent. | |
| Formation of a dark, tarry substance. | Acid-Catalyzed Polymerization: Residual acidity from the nitrating agent. | Ensure the workup procedure effectively neutralizes all acidic components. Wash the organic layer thoroughly with a mild base like sodium bicarbonate solution. |
Problem 2: Low Yield in the Oxidation of 7-Nitroindole to this compound
| Symptom | Potential Cause | Recommended Solution |
| Incomplete conversion to this compound. | Insufficient Oxidizing Agent: Not enough oxidizing agent to drive the reaction to completion. | Use a slight excess of the oxidizing agent (e.g., N-Bromosuccinimide in aqueous DMSO). |
| Low Reaction Temperature: The reaction may be too slow at lower temperatures. | Gradually increase the reaction temperature while monitoring for product degradation by TLC. | |
| Formation of multiple unidentified byproducts. | Over-oxidation or Degradation: The reaction conditions are too harsh. | Use a milder oxidizing agent or reduce the reaction time and temperature. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Solvent Effects: The chosen solvent may not be optimal for the reaction. | Experiment with different solvent systems. For NBS oxidation, aqueous DMSO is a common choice. |
Experimental Protocols
Protocol 1: Synthesis of 7-Nitroindole via Indirect Nitration
This protocol is adapted from a reliable method that avoids direct nitration of indole.[1][2]
Step 1: Synthesis of Sodium 1-acetylindoline-2-sulfonate
-
React indole with sodium bisulfite in an aqueous solution. This step simultaneously reduces the pyrrole ring and sulfonates the 2-position.
-
Acetylate the resulting sodium indoline-2-sulfonate with acetic anhydride to protect the nitrogen atom.
Step 2: Nitration of Sodium 1-acetylindoline-2-sulfonate
-
Prepare acetyl nitrate in situ by carefully adding 60% nitric acid (0.1 mol) to acetic anhydride (0.5 mol) while maintaining the temperature below 10°C.
-
Dissolve sodium 1-acetylindoline-2-sulfonate in acetic acid and cool the solution to 5°C.
-
Slowly add the prepared acetyl nitrate solution to the cooled solution of the indoline derivative.
-
Stir the reaction at 5°C for 2 hours. The nitrated product will precipitate.
-
Collect the precipitate by filtration and wash it with acetic acid.
Step 3: Hydrolysis and Dehydrogenation to 7-Nitroindole
-
Transfer the filtered cake of the nitrated intermediate to a flask.
-
Add a 20% aqueous solution of sodium hydroxide.
-
Stir the mixture for 0.5 to 5 hours at a temperature between 20-60°C. This step removes the sulfonate and acetyl groups and re-aromatizes the indoline ring to yield 7-nitroindole.
-
Collect the precipitated 7-nitroindole by filtration and wash with water.
-
Dry the crude product at 50°C. For further purification, recrystallize from an ethanol/water mixture.
Protocol 2: Synthesis of this compound from 7-Nitroindole (General Procedure)
Reagents and Conditions:
-
Oxidizing Agent: N-Bromosuccinimide (NBS) is a common reagent for this type of transformation.
-
Solvent: A mixture of Dimethyl Sulfoxide (DMSO) and water is often used.
Procedure:
-
Dissolve 7-nitroindole in a mixture of DMSO and water.
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Due to the limited availability of specific quantitative data for this compound synthesis under varying conditions, the following table provides a qualitative summary of the expected impact of different parameters on the yield of the precursor, 7-Nitroindole, based on established chemical principles.
Table 1: Influence of Reaction Parameters on 7-Nitroindole Yield (Indirect Method)
| Parameter | Variation | Expected Impact on Yield | Rationale |
| Nitration Temperature | 5°C vs. 25°C | Higher yield at 5°C | Lower temperatures minimize side reactions and degradation of the starting material and product.[1] |
| Nitrating Agent | Acetyl Nitrate vs. HNO₃/H₂SO₄ | Higher yield with Acetyl Nitrate | Milder nitrating agents reduce the likelihood of acid-catalyzed polymerization of the indole nucleus.[1] |
| Hydrolysis Time | 1 hour vs. 5 hours | Yield may vary | Optimal time depends on the substrate and temperature. Insufficient time leads to incomplete deprotection, while prolonged time can cause product degradation. Monitoring by TLC is crucial. |
| Hydrolysis Temperature | 20°C vs. 60°C | Yield may vary | Higher temperatures can accelerate the reaction but may also increase the rate of decomposition. The optimal temperature should be determined empirically. |
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: General experimental workflow for the synthesis of this compound.
References
Navigating the Synthesis of 7-Nitrooxindole: A Technical Support Guide
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) concerning the synthesis of 7-nitrooxindole. This guide addresses common side reactions and offers practical solutions to challenges encountered during its preparation.
Introduction to Synthetic Challenges
The synthesis of this compound is a critical process in the development of various pharmacologically active molecules. However, the direct nitration of the oxindole core presents significant challenges in controlling regioselectivity. The electron-donating nature of the amide group and the aromatic ring's reactivity can lead to the formation of multiple isomers and other byproducts, complicating purification and reducing the yield of the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of this compound via direct nitration of oxindole?
A1: The direct nitration of oxindole is prone to several side reactions, primarily due to the difficulty in controlling the position of the nitro group on the aromatic ring. The most common side reactions include:
-
Formation of 5-Nitrooxindole: The 5-position of the oxindole ring is also susceptible to electrophilic attack, often leading to the formation of the 5-nitrooxindole isomer as a significant byproduct. The ratio of 7-nitro to 5-nitro isomers is highly dependent on the reaction conditions.
-
Dinitration: Under harsh nitrating conditions (e.g., excess nitrating agent, high temperatures), dinitration can occur, yielding products such as 5,7-dinitrooxindole.
-
Polymerization: Strong acidic conditions, often employed in nitration reactions, can induce the polymerization of the oxindole starting material or the product, leading to the formation of insoluble tar-like substances and a reduction in the overall yield.
-
Oxidation: The nitrating agents are strong oxidants and can lead to the formation of undesired oxidized byproducts.
Q2: How can I improve the regioselectivity to favor the formation of this compound?
A2: Improving the regioselectivity towards the 7-position is a key challenge. Strategies to achieve this include:
-
Choice of Nitrating Agent: Using milder nitrating agents, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), can offer better control over the reaction compared to aggressive mixtures like nitric acid and sulfuric acid.
-
Reaction Temperature: Maintaining a low reaction temperature is crucial to minimize the formation of side products and enhance selectivity.
-
Protecting Group Strategies: An indirect approach, similar to the synthesis of 7-nitroindole, can be employed. This involves the use of a protecting group on the nitrogen atom of the oxindole to modulate the directing effect of the amide group and potentially favor substitution at the 7-position.
Q3: I have a mixture of 5-nitrooxindole and this compound. How can I separate them?
A3: The separation of 5-nitrooxindole and this compound isomers can be challenging due to their similar polarities. The most effective method is typically column chromatography on silica gel. A careful selection of the eluent system, often a gradient of ethyl acetate in hexane or dichloromethane, is required to achieve good separation. Monitoring the separation by thin-layer chromatography (TLC) is essential.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered during this compound synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield of this compound | Incomplete reaction; Decomposition of starting material or product; Ineffective nitrating agent. | Monitor the reaction progress using TLC. Ensure the nitrating agent is freshly prepared and added at a controlled rate. Optimize the reaction time and temperature. |
| Formation of a Dark, Tarry Substance | Polymerization of the oxindole under strong acidic conditions. | Use a milder nitrating agent. Maintain a low reaction temperature (e.g., 0-5 °C). Reduce the concentration of strong acid or consider a non-acidic nitration method if applicable. |
| High Proportion of 5-Nitrooxindole Isomer | Reaction conditions favoring nitration at the 5-position. | Modify the reaction conditions: try a different solvent, a lower temperature, or a bulkier nitrating agent that might sterically hinder attack at the 5-position. Consider a protecting group strategy to alter the regioselectivity. |
| Presence of Dinitrated Products | Excess of nitrating agent; High reaction temperature; Prolonged reaction time. | Use a stoichiometric amount of the nitrating agent (or a slight excess). Strictly control the reaction temperature and time. |
| Difficult Separation of Isomers | Similar polarity of 5- and this compound. | Optimize the column chromatography conditions: use a longer column, a shallower solvent gradient, or a different stationary phase (e.g., alumina). Consider derivatization of the mixture to facilitate separation, followed by removal of the derivatizing group. |
Experimental Workflow & Logic
The synthesis of this compound often requires a careful and controlled approach to maximize the yield of the desired isomer. The following diagram illustrates a logical workflow for the synthesis and troubleshooting process.
Key Experimental Protocol: Nitration of Oxindole (Illustrative)
Disclaimer: This protocol is for illustrative purposes and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve oxindole in a suitable solvent (e.g., concentrated sulfuric acid) and cool the mixture to 0-5 °C in an ice bath.
-
Preparation of Nitrating Agent: In a separate flask, slowly add nitric acid to a cooled solvent (e.g., concentrated sulfuric acid or acetic anhydride) to prepare the nitrating mixture.
-
Nitration: Add the nitrating mixture dropwise to the solution of oxindole while maintaining the temperature between 0-5 °C. The addition rate should be slow to control the exothermic reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC to determine the consumption of the starting material and the formation of products.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the reaction. The precipitated solid is then collected by vacuum filtration.
-
Purification: The crude product, which is likely a mixture of isomers, is then purified by column chromatography on silica gel using an appropriate eluent system.
This technical support guide is intended to assist researchers in overcoming the common hurdles in this compound synthesis. For specific applications and large-scale production, further optimization and safety evaluations are essential.
7-Nitrooxindole degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, degradation, and proper handling of 7-Nitrooxindole.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen) to protect it from light, moisture, and oxidation. For short-term storage, 2-8°C is acceptable.
Q2: How should I prepare and store solutions of this compound?
It is recommended to prepare stock solutions in a high-purity, anhydrous solvent such as DMSO or DMF. Solutions should be prepared fresh for each experiment if possible. For storage, aliquot the stock solution into single-use vials, flush with an inert gas, and store at -80°C . Avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to particular experimental conditions?
Yes, this compound, like many nitroaromatic compounds, can be sensitive to light, high temperatures, and strong reducing or oxidizing agents. The stability of the compound can also be affected by the solvent and pH of the solution. It is advisable to protect experimental setups from direct light and maintain controlled temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Assay Results | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. If storing solutions, ensure they are aliquoted and stored at -80°C under an inert atmosphere. Run a stability check of your compound in the assay buffer. |
| Low Purity of the Compound | Verify the purity of your this compound batch using an appropriate analytical method (e.g., HPLC, NMR). | |
| Compound Precipitates in Aqueous Buffer | Low aqueous solubility of this compound. | Increase the percentage of organic co-solvent (e.g., DMSO) in the final assay buffer, ensuring it does not exceed a concentration that affects the biological system. Use a sonicator to aid dissolution. |
| Color Change of Solution | Degradation of the compound, potentially due to light exposure or reaction with media components. | Protect solutions from light by using amber vials or covering them with foil. Investigate potential interactions with components of your experimental medium. |
| Unexpected Biological Activity | Formation of active degradation products. | Characterize the solution after incubation under experimental conditions using techniques like LC-MS to identify any potential degradation products that may be biologically active. |
Degradation & Stability
The stability of this compound is crucial for obtaining reliable and reproducible experimental results. Like other nitroaromatic compounds, it is susceptible to degradation, particularly through the reduction of the nitro group.
Potential Degradation Pathway
The primary degradation route for this compound is likely the reduction of the nitro group to a nitroso, hydroxylamino, and subsequently an amino group. This process can be influenced by enzymatic activity in biological systems or by reducing agents present in the experimental environment.
Storage Conditions Summary
| Condition | Solid Compound (Long-Term) | Solid Compound (Short-Term) | Stock Solution |
| Temperature | -20°C | 2-8°C | -80°C |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Standard | Inert Gas (Argon, Nitrogen) |
| Light | Protect from light (Amber vial) | Protect from light (Amber vial) | Protect from light (Amber vial) |
| Moisture | Store in a desiccator | Store in a dry place | Use anhydrous solvents |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution
Objective: To determine the stability of this compound in a specific solvent or buffer over time.
Methodology:
-
Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.
-
Dilute the stock solution to the final experimental concentration in the buffer of interest.
-
Divide the solution into multiple aliquots in amber vials and store them under the desired temperature and light conditions.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot.
-
Analyze the concentration of the remaining this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Plot the concentration of this compound against time to determine the degradation rate.
Technical Support Center: 7-Nitrooxindole Reaction Optimization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 7-nitrooxindole. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of this compound?
A1: The primary challenge in synthesizing this compound is achieving regioselectivity. Direct nitration of oxindole typically yields a mixture of isomers, predominantly the 5-nitro and 7-nitro products, along with potential di-nitro byproducts. Separating these isomers can be difficult and often leads to low yields of the desired this compound. Therefore, controlling the position of nitration is the key challenge.
Q2: Which synthetic strategy is recommended for obtaining high purity this compound?
A2: A regioselective synthesis starting from a pre-functionalized benzene derivative is highly recommended over the direct nitration of oxindole. A common and effective strategy involves the use of 2-chloro-3-nitrobenzoic acid as a starting material. This approach ensures the nitro group is positioned correctly from the start, avoiding the formation of other isomers.
Q3: What are the critical parameters to control during the synthesis of this compound?
A3: Key parameters to control include:
-
Temperature: Nitration reactions are often exothermic. Maintaining the recommended temperature is crucial to prevent side reactions and ensure safety.
-
Reagent Purity: The purity of starting materials and reagents can significantly impact the reaction outcome and yield.
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is important to determine the optimal reaction time and prevent the formation of degradation products.
-
pH: During workup and purification, controlling the pH is often necessary to ensure the product precipitates correctly and to facilitate extraction.
Q4: How can I purify the final this compound product?
A4: Purification of this compound is typically achieved through recrystallization. Common solvent systems for recrystallization include ethanol, methanol, or mixtures of ethanol and water. The choice of solvent will depend on the crude product's purity. Column chromatography can also be used for purification, although it is a more resource-intensive method.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | 1. Incomplete reaction. 2. Incorrect reaction temperature. 3. Degradation of starting material or product. 4. Inefficient workup or purification. | 1. Monitor the reaction by TLC to ensure completion. 2. Strictly control the reaction temperature as specified in the protocol. 3. Use high-purity starting materials and ensure anhydrous conditions if required. 4. Optimize the extraction and recrystallization procedures. |
| Presence of multiple spots on TLC (isomer formation) | 1. Use of a non-regioselective nitration method (e.g., direct nitration of oxindole). 2. Reaction temperature is too high, leading to side reactions. | 1. Switch to a regioselective synthesis method starting from a pre-functionalized precursor like 2-chloro-3-nitrobenzoic acid. 2. If using direct nitration, carefully control the temperature and consider using a milder nitrating agent. Separation of isomers by column chromatography might be necessary. |
| Product is an oil or does not crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the crude product using column chromatography before attempting recrystallization. 2. Ensure the product is thoroughly dried under vacuum to remove any residual solvent. Trying different recrystallization solvents may also help. |
| Dark-colored product | 1. Formation of colored byproducts due to side reactions or oxidation. | 1. Treat the crude product with activated charcoal during recrystallization to remove colored impurities. 2. Ensure the reaction is carried out under an inert atmosphere if the starting materials or products are sensitive to oxidation. |
Experimental Protocols
Regioselective Synthesis of this compound from 2-Chloro-3-nitrobenzoic Acid
This protocol outlines a two-step regioselective synthesis of this compound with a higher yield of the desired isomer compared to direct nitration methods.
Step 1: Synthesis of 2-(Carboxymethylamino)-3-nitrobenzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-nitrobenzoic acid (1 equivalent) in a suitable solvent such as water or a water/ethanol mixture.
-
Addition of Glycine: Add glycine (2 equivalents) and a base such as sodium carbonate (2.5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and maintain the temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.
-
Isolation: The product, 2-(carboxymethylamino)-3-nitrobenzoic acid, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Cyclization to this compound
-
Reaction Setup: Place the dried 2-(carboxymethylamino)-3-nitrobenzoic acid (1 equivalent) in a round-bottom flask.
-
Cyclization: Add acetic anhydride (5-10 equivalents) and a catalytic amount of sodium acetate (0.1 equivalents).
-
Reaction: Heat the mixture to reflux for 2-3 hours. The cyclization reaction will result in the formation of this compound.
-
Workup: Cool the reaction mixture and pour it into ice-water. The crude this compound will precipitate.
-
Purification: Collect the crude product by filtration, wash with water, and then recrystallize from ethanol or methanol to obtain pure this compound.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | 2-Chloro-3-nitrobenzoic Acid |
| Key Intermediate | 2-(Carboxymethylamino)-3-nitrobenzoic Acid |
| Overall Yield | 60-70% |
| Purity (after recrystallization) | >98% |
| Melting Point | 228-230 °C |
Visualizations
Experimental Workflow for Regioselective Synthesis
Caption: Workflow for the regioselective synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields in this compound synthesis.
Hypothesized Signaling Pathway for Oxindole Derivatives
While the specific signaling pathway for this compound is not yet fully elucidated, many oxindole derivatives are known to exhibit anti-cancer activity by inhibiting receptor tyrosine kinases (RTKs) such as VEGFR, which is crucial for angiogenesis. The following diagram illustrates this hypothesized mechanism of action.
Caption: Hypothesized inhibition of the VEGFR signaling pathway by this compound.
Technical Support Center: Troubleshooting 7-Nitrooxindole Inactivity in Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter inactivity with 7-nitrooxindole in biological assays. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound compound shows no activity in my biological assay. What are the primary reasons this might be happening?
A1: The apparent lack of activity of this compound can stem from several factors, broadly categorized as issues with the compound itself, the experimental setup, or the underlying biological mechanism. The most common culprits include:
-
Poor Solubility: this compound, like many organic molecules, may have low aqueous solubility, leading to precipitation in your assay medium.
-
Compound Instability: The molecule might be degrading under your specific experimental conditions (e.g., light exposure, pH, temperature).
-
Metabolic Inactivation or Activation: The cells in your assay could be metabolizing this compound into an inactive form. Conversely, some nitroaromatic compounds require metabolic activation to become bioactive, a process that may not be efficient in your chosen cell line.
-
Assay Interference: The compound may interfere with the assay technology itself, for example, by quenching a fluorescent signal or having intrinsic color that affects absorbance readings.
-
Incorrect Biological Target: The assumed biological target of this compound may not be relevant in your specific assay system.
Q2: How can I determine if solubility is the issue with my this compound sample?
A2: Solubility is a frequent cause of apparent inactivity. Here’s a systematic approach to investigate this:
-
Visual Inspection: Prepare your highest concentration of this compound in the final assay buffer. Let it sit for the duration of your experiment and visually inspect for any precipitate or cloudiness.
-
Solubility Assessment: Perform a simple solubility test by preparing a serial dilution of this compound in your assay buffer. Measure the turbidity of the solutions using a spectrophotometer at a wavelength where the compound does not absorb (e.g., >600 nm). An increase in absorbance at higher concentrations suggests precipitation.
-
DMSO Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is low enough (typically <0.5%) to not cause the compound to crash out of solution and to not be toxic to the cells.[1]
Q3: Could the nitro group on the oxindole scaffold be affecting the compound's activity?
A3: Yes, the nitro group significantly influences the electronic and metabolic properties of the molecule. Nitroaromatic compounds are known to be substrates for nitroreductase enzymes present in both mammalian and bacterial cells.[1][2] This can lead to two opposing outcomes:
-
Bioactivation: Reduction of the nitro group can lead to the formation of reactive nitroso and hydroxylamine intermediates, which may be the actual bioactive species. If your cells have low nitroreductase activity, you may not see an effect.
-
Detoxification/Inactivation: Further reduction to the amine metabolite may render the compound inactive for your target of interest.
The nitro group's electron-withdrawing nature also affects the overall properties of the oxindole core, which could influence target binding.
Q4: What are "nuisance compounds" and could this compound be one?
A4: Nuisance compounds are molecules that can produce false-positive or irrelevant results in assays through non-specific mechanisms or by interfering with the assay technology.[3] While any compound can potentially act as a nuisance compound depending on the assay, characteristics of some nuisance compounds include high reactivity, aggregation, or interference with light-based readouts.[3] If this compound is showing activity in some assays but not others, or if the dose-response curve is unusual, it's worth considering if it is acting as a nuisance compound in your system.
Troubleshooting Guides
Guide 1: Investigating Compound Solubility and Stability
This guide provides a step-by-step protocol to address potential issues with the physical and chemical properties of this compound.
Experimental Protocol: Solubility Assessment
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution in DMSO: Perform a serial dilution of the stock solution in 100% DMSO.
-
Dilution in Assay Buffer: Add a small, consistent volume of each DMSO dilution to your final assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and ideally below 0.5%.
-
Incubation and Observation: Incubate the plate under your standard assay conditions (e.g., 37°C for 24 hours). Visually inspect the wells for any signs of precipitation.
-
Turbidity Measurement: Quantify potential precipitation by measuring the absorbance of the wells at 650 nm.
Troubleshooting Flowchart for Solubility Issues
Caption: Troubleshooting workflow for solubility issues.
Guide 2: Assessing Metabolic Stability and Bioactivation
This guide addresses the potential for cellular metabolism to alter the activity of this compound.
Experimental Protocol: Microsomal Stability Assay
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes (human, rat, or mouse), NADPH regenerating system, and buffer.
-
Compound Incubation: Add this compound to the reaction mixture and incubate at 37°C.
-
Time Points: Take aliquots at various time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge to pellet the protein and analyze the supernatant for the disappearance of the parent compound (this compound) using LC-MS/MS.
Signaling Pathway: Potential Metabolic Reduction of this compound
Nitroreductases can metabolize this compound through a series of reduction steps. This can either lead to a bioactive compound or an inactive metabolite.
Caption: Potential metabolic pathway of this compound.
Data Presentation
As no specific biological activity data for this compound is publicly available, the following tables present hypothetical data for illustrative purposes.
Table 1: Hypothetical Solubility and Activity Data for this compound
| Concentration (µM) | Visual Precipitation | Turbidity (OD at 650 nm) | % Inhibition (Hypothetical) |
| 100 | Yes | 0.85 | 5% |
| 50 | Yes | 0.42 | 8% |
| 25 | Slight | 0.15 | 12% |
| 10 | No | 0.05 | 10% |
| 1 | No | 0.04 | 2% |
| 0 (Vehicle) | No | 0.04 | 0% |
This table illustrates a scenario where high concentrations of the compound precipitate, leading to a loss of activity.
Table 2: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes
| Incubation Time (minutes) | % this compound Remaining |
| 0 | 100% |
| 15 | 75% |
| 30 | 45% |
| 60 | 10% |
This table illustrates a scenario where this compound is rapidly metabolized, which could lead to a lack of sustained activity in a cell-based assay.
References
Technical Support Center: 7-Nitrooxindole Solubility and Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Nitrooxindole. Our goal is to address common challenges related to the solubility of this compound and provide practical guidance for its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a heterocyclic organic compound belonging to the oxindole family. The oxindole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common framework for drugs with a wide range of biological activities.[1] Derivatives of oxindole have been investigated for their potential as anti-inflammatory agents, kinase inhibitors for cancer therapy, and as modulators of various other cellular processes.[2][3] The addition of a nitro group at the 7-position can significantly influence the molecule's electronic properties and biological activity.[1]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
For experimental purposes, creating a concentrated stock solution in an organic solvent is the recommended first step.
Q3: What is a typical starting concentration for a stock solution of a poorly soluble compound like this compound?
A common starting point for a stock solution of a novel or poorly characterized compound is 10 mM in 100% DMSO. This concentration is often high enough for subsequent dilutions into aqueous media for cell-based or biochemical assays while keeping the final concentration of the organic solvent low (typically below 0.5%) to minimize toxicity to cells.
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous experimental buffer. How can I prevent this?
Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Lower the Final Concentration: The most straightforward approach is to use a lower final concentration of this compound in your experiment.
-
Increase the Final DMSO Concentration: While aiming for a low final DMSO concentration is ideal, sometimes a slightly higher concentration (e.g., up to 1%) is necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use a Co-solvent: In some cases, a mixture of solvents can improve solubility. For example, a 1:1 mixture of ethanol and a buffer like PBS can sometimes be effective.
-
Sonication: Briefly sonicating the solution after dilution can help to break up small precipitates and create a more uniform suspension.
-
Warming: Gently warming the solution (e.g., to 37°C) can temporarily increase solubility, which may be sufficient for short-term experiments.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound.
| Problem | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in the initial solvent. | The chosen solvent is inappropriate. | Try a stronger organic solvent like DMSO or DMF. If starting with ethanol, gentle warming may aid dissolution. |
| The compound has very low intrinsic solubility. | Consider techniques to increase surface area, such as micronization (if equipment is available), though this is less common for small-scale lab use. | |
| A clear stock solution in DMSO becomes cloudy or forms a precipitate over time. | The compound is degrading or has limited stability in the solvent. | Prepare fresh stock solutions before each experiment. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. |
| The storage temperature is too high. | Ensure proper storage conditions as recommended for similar compounds (-20°C for short-term, -80°C for long-term). | |
| The compound precipitates immediately upon dilution into aqueous buffer (e.g., PBS, cell culture media). | The aqueous environment is causing the hydrophobic compound to fall out of solution. | Follow the steps outlined in FAQ Q4. This may involve lowering the final concentration, using a higher percentage of the organic solvent in the final solution, or employing physical methods like sonication. |
Experimental Protocols
Below are detailed methodologies for preparing this compound solutions for in vitro experiments.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to make a 10 mM solution. The molecular weight of this compound is 178.14 g/mol . To make 1 mL of a 10 mM stock solution, you will need 1.7814 mg of the compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the tube until the solid is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Dilution of DMSO Stock Solution for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: When adding the DMSO stock to the aqueous medium, add it dropwise while gently vortexing or swirling the medium to facilitate mixing and minimize precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions, including the vehicle control (medium with the same percentage of DMSO but without this compound). A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.
Potential Signaling Pathways and Experimental Workflows
Based on the known biological activities of the broader oxindole class of compounds, this compound may act as an inhibitor of inflammatory pathways and protein kinases.
Hypothesized Anti-Inflammatory Signaling Pathway
Oxindole derivatives have been shown to inhibit key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2).[4] Inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[5]
Caption: Hypothesized inhibition of the COX-2 pathway by this compound.
Hypothesized Kinase Inhibition Signaling Pathway
Many oxindole-based molecules are known to be potent inhibitors of various protein kinases, which are often dysregulated in cancer.[3] By blocking the ATP-binding site of a target kinase, these inhibitors can halt downstream signaling pathways that promote cell proliferation and survival.
Caption: General mechanism of kinase inhibition by this compound.
Experimental Workflow for Assessing Biological Activity
The following workflow outlines a general approach for screening this compound for its potential biological effects in a cell-based assay.
Caption: A typical workflow for in vitro cell-based experiments.
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the Inhibition Potential of New Oxindole Derivatives and Assessment of Their Usefulness for Targeted Therapy [mdpi.com]
- 4. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming 7-Nitrooxindole Resistance in Cancer Cells
Disclaimer: 7-Nitrooxindole is an oxindole derivative with potential applications in cancer research. This guide is intended for researchers, scientists, and drug development professionals. The information, protocols, and data presented here are based on established principles of cancer drug resistance observed with related small molecule inhibitors and are provided for illustrative and guidance purposes.
Introduction to this compound
This compound belongs to the oxindole class of compounds, a scaffold found in several kinase inhibitors.[1][2] For the purpose of this guide, we will hypothesize that this compound's primary mechanism of action is the inhibition of a critical oncogenic kinase (referred to as "Target Kinase X"), leading to the suppression of downstream pro-survival signaling pathways like PI3K/AKT and MAPK/ERK, ultimately inducing apoptosis in sensitive cancer cells.[3]
Resistance to such targeted therapies is a significant challenge in oncology.[4][5] Cancer cells can develop resistance through various mechanisms, including mutations in the drug target, activation of alternative "bypass" signaling pathways, or increased drug efflux.[6][7][8] This guide provides a framework for troubleshooting and overcoming resistance to this compound in an experimental setting.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line shows a poor initial response to this compound, even at high concentrations. What are the potential reasons?
A1: This could be due to intrinsic resistance. Potential mechanisms include:
-
Low Target Expression: The intended "Target Kinase X" may not be expressed at sufficient levels or may not be a key driver of survival in your specific cell line.
-
Pre-existing Mutations: The cell line may harbor pre-existing mutations in Target Kinase X that prevent effective binding of this compound.
-
High Efflux Pump Activity: The cells might constitutively express high levels of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump the drug out of the cell.[9][10]
Q2: My cells initially responded well to this compound, but now they are proliferating again despite continuous treatment. What's happening?
A2: This scenario suggests the development of acquired resistance. Common mechanisms include:
-
Secondary Mutations: New mutations may have emerged in the gene encoding Target Kinase X, reducing the binding affinity of this compound.
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to sustain proliferation and survival, even when Target Kinase X is inhibited.[11][12] For example, upregulation of other receptor tyrosine kinases (RTKs) like MET or EGFR can reactivate downstream PI3K/AKT or MAPK signaling.[3][7]
-
Upregulation of Efflux Pumps: The cells may have increased the expression of ABC transporters in response to drug exposure.[13][14]
Q3: How can I confirm that my cells have developed specific resistance to this compound?
A3: A key step is to perform a comparative analysis between your resistant cell line and the original, parental (sensitive) cell line.
-
Determine the IC50 Shift: A significant increase (typically 3 to 10-fold or higher) in the half-maximal inhibitory concentration (IC50) is a strong indicator of resistance.[15]
-
Assess Target Engagement: Confirm that this compound is still able to inhibit Target Kinase X in the resistant cells. A lack of inhibition at the molecular level could point to a target mutation.
-
Cross-Resistance Testing: Evaluate the sensitivity of the resistant cells to other anti-cancer agents with different mechanisms of action. If the cells remain sensitive to other drugs, it suggests the resistance mechanism is specific to this compound or its class of compounds.
Troubleshooting Guide
This guide addresses common experimental observations when developing and characterizing this compound-resistant cancer cells.
| Problem | Potential Cause | Suggested Troubleshooting Steps |
| High variability in cell viability assays (e.g., MTT, WST-1). | Inconsistent cell seeding density, uneven drug distribution, or issues with assay timing.[16][17] | 1. Optimize Seeding Density: Ensure cells are in the logarithmic growth phase. 2. Verify Drug Dilutions: Use serial dilutions prepared from a fresh stock solution. 3. Standardize Incubation Time: A typical assay duration is 48-72 hours, allowing for at least one to two cell divisions.[16] |
| Loss of resistant phenotype after freezing and thawing cells. | The resistant phenotype may be unstable without continuous selective pressure. | 1. Maintain Selective Pressure: Culture the resistant cells in a medium containing a maintenance dose of this compound (e.g., at a concentration equivalent to the IC20-IC30). 2. Re-select Population: If the phenotype is lost, re-culture the cells with gradually increasing concentrations of the drug. |
| No change in Target Kinase X activity, yet cells are resistant. | The resistance is likely target-independent. | 1. Investigate Bypass Pathways: Use Western blot or phospho-kinase arrays to check for the activation of alternative signaling pathways (e.g., p-AKT, p-ERK, p-STAT3).[3] 2. Check Efflux Pump Expression: Quantify the protein levels of P-gp (MDR1), MRP1, and BCRP/ABCG2 via Western blot or flow cytometry.[9][13] |
| Combination therapy with an efflux pump inhibitor (e.g., Verapamil) does not restore sensitivity. | The primary resistance mechanism is not due to increased drug efflux. | 1. Sequence the Target Gene: Check for mutations in the kinase domain of Target Kinase X that could affect drug binding. 2. Explore Combination Therapies: Test this compound in combination with inhibitors of potential bypass pathways (e.g., PI3K, MEK, or MET inhibitors).[6] |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line[15][18]
Objective: To develop a cancer cell line with acquired resistance to this compound through continuous exposure.
Methodology:
-
Initial IC50 Determination: Determine the baseline IC50 of this compound for the parental cancer cell line using a standard cell viability assay (e.g., WST-1).
-
Continuous Exposure: Culture the parental cells in a medium containing this compound at a starting concentration equal to the IC10-IC20.
-
Dose Escalation: Once the cells resume a normal proliferation rate, gradually increase the drug concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Monitor Viability: At each step, monitor cell morphology and proliferation. If significant cell death occurs, reduce the concentration to the previous tolerable level and allow the culture to recover before attempting to increase it again.
-
Phenotypic Confirmation: Periodically (e.g., every 4-6 weeks), determine the IC50 of the cultured cells to monitor the development of resistance. A stable, significant increase in the IC50 (e.g., >5-fold) indicates the establishment of a resistant cell line.[15]
-
Stock Generation: Once the desired level of resistance is achieved, expand the cell population and create cryopreserved stocks.
Protocol 2: Western Blot Analysis for Bypass Pathway Activation
Objective: To compare the activation state of key signaling proteins in sensitive vs. resistant cells.
Methodology:
-
Cell Lysis: Grow both parental (sensitive) and resistant cells to 70-80% confluency. Treat both cell lines with this compound at the IC50 concentration of the parental line for a specified time (e.g., 6, 12, or 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to test include: phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and β-actin (as a loading control).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis can be used to quantify changes in protein phosphorylation.
Visualizations
Signaling Pathways
Caption: Signaling in sensitive vs. resistant cancer cells.
Experimental Workflow
Caption: Workflow for investigating this compound resistance.
Troubleshooting Logic
Caption: Decision tree for troubleshooting resistance mechanisms.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Leveraging Acquired EGFR-TKI-Resistant Models to Identify MUC16 as a Therapeutic Vulnerability in Lung Adenocarcinoma [mdpi.com]
- 4. Frontiers | Mechanisms and insights into drug resistance in cancer [frontiersin.org]
- 5. Understanding Drug Resistance in Cancer: NFCR Research Focus - NFCR [nfcr.org]
- 6. Cancer Therapy Resistance: Choosing Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming drug efflux-based multidrug resistance in cancer with nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. carislifesciences.com [carislifesciences.com]
- 14. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 17. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells « Sorger Lab [sorger.med.harvard.edu]
Technical Support Center: Scaling Up the Synthesis of 7-Nitrooxindole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting and scaling up the synthesis of 7-Nitrooxindole. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols to address common challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
Scaling up the synthesis of this compound, primarily through the nitration of oxindole, presents several key challenges. The reaction is highly exothermic, posing a risk of thermal runaway if not properly controlled. This can lead to the formation of unwanted side products and potential safety hazards. Maintaining regioselectivity to favor the desired 7-nitro isomer over other isomers (such as 5-nitrooxindole) is another critical aspect that can be more difficult to control on a larger scale. Furthermore, the acidic conditions of the reaction can lead to the formation of polymeric byproducts, complicating purification and reducing yield.
Q2: What are the most common side products in the synthesis of this compound and how can they be minimized?
The most common side products in the nitration of oxindole are other nitro-isomers, particularly 5-nitrooxindole, and dinitrated products. The formation of these byproducts is influenced by the nitrating agent, reaction temperature, and reaction time. To minimize their formation, it is crucial to maintain a low reaction temperature and carefully control the stoichiometry of the nitrating agent. Using milder nitrating agents can also improve selectivity. Additionally, acid-catalyzed polymerization can lead to the formation of dark, insoluble tars. This can be mitigated by ensuring the reaction is conducted at the recommended low temperature and using highly pure, degassed solvents under an inert atmosphere.
Q3: What is a suitable method for purifying crude this compound?
Recrystallization is a common and effective method for purifying crude this compound. The choice of solvent is critical for successful purification. A good recrystallization solvent should dissolve the this compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. A mixture of ethanol and water has been reported to be an effective solvent system for the recrystallization of 7-nitro-substituted indoles. The crude product is dissolved in warm ethanol, and water is added dropwise until precipitation begins. The solution is then cooled to induce crystallization of the purified product.
Q4: What safety precautions are essential when working with nitrating agents?
Nitration reactions are inherently hazardous and require strict safety protocols. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Nitrating agents, such as nitric acid and sulfuric acid, are highly corrosive and strong oxidizers. They can react violently with organic materials. It is crucial to have an emergency plan in place, including access to a safety shower and eyewash station. When preparing nitrating mixtures (e.g., mixed acid), always add the acid with the higher density (sulfuric acid) to the acid with the lower density (nitric acid) slowly and with cooling to dissipate the heat of mixing.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Decomposition of product: Reaction temperature too high, leading to thermal degradation. 3. Polymerization of starting material: Strong acidic conditions causing the formation of insoluble tars. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. 2. Maintain strict temperature control, typically at or below 0°C, throughout the addition of the nitrating agent and the reaction. 3. Use the mildest effective nitrating agent and ensure the reaction is performed at a low temperature. Consider using a protecting group strategy if direct nitration proves too problematic. |
| Formation of Multiple Products (Low Regioselectivity) | 1. Reaction temperature too high: Higher temperatures can reduce the selectivity of the nitration. 2. Incorrect nitrating agent: Some nitrating agents may favor the formation of other isomers. | 1. Perform the reaction at a lower temperature (e.g., -10°C to 0°C) to enhance selectivity for the 7-position. 2. Experiment with different nitrating agents. For instance, using acetyl nitrate generated in situ may offer better regioselectivity compared to a mixture of nitric and sulfuric acids. |
| Crude Product is a Dark, Tarry Substance | 1. Acid-catalyzed polymerization: The oxindole starting material is susceptible to polymerization in strong acid. 2. Oxidation side reactions: The presence of strong oxidizing agents can lead to the formation of colored impurities. | 1. Maintain a low reaction temperature and minimize the reaction time. 2. Ensure the use of high-purity starting materials and reagents. Degas solvents to remove dissolved oxygen. |
| Difficulty in Purifying the Product | 1. Presence of closely related isomers: Isomers like 5-nitrooxindole can co-crystallize with the desired this compound. 2. Oily product: The crude product may not solidify, making isolation by filtration difficult. | 1. Optimize the recrystallization solvent system. A mixture of solvents (e.g., ethanol/water, acetone/hexane) may be necessary to achieve good separation. Column chromatography can also be employed for difficult separations. 2. If the product oils out during recrystallization, try using a larger volume of solvent or a different solvent system. Seeding the solution with a small crystal of pure product can also induce crystallization. |
Experimental Protocols
Synthesis of this compound via Direct Nitration
This protocol describes a laboratory-scale synthesis of this compound by the direct nitration of oxindole.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Oxindole | 133.15 | 10.0 g | 0.075 mol |
| Sulfuric Acid (98%) | 98.08 | 50 mL | - |
| Nitric Acid (70%) | 63.01 | 4.7 mL | 0.075 mol |
| Ice | - | 200 g | - |
| Deionized Water | 18.02 | 500 mL | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (50 mL).
-
Cooling: Cool the sulfuric acid to 0°C in an ice-salt bath.
-
Addition of Oxindole: Slowly add oxindole (10.0 g, 0.075 mol) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 5°C. Stir the mixture until all the oxindole has dissolved.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully add nitric acid (4.7 mL, 0.075 mol) to a small amount of chilled sulfuric acid (10 mL).
-
Nitration: Add the nitrating mixture dropwise to the oxindole solution via the dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature between 0°C and 5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5°C for an additional 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice (200 g) in a large beaker with vigorous stirring.
-
Isolation of Crude Product: The crude this compound will precipitate as a yellow solid. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral to pH paper.
-
Drying: Dry the crude product in a vacuum oven at 50-60°C.
Expected Yield: 70-80% (crude)
Purification of this compound by Recrystallization
Materials and Reagents:
| Reagent | Quantity |
| Crude this compound | 10.0 g |
| Ethanol | ~100-150 mL |
| Deionized Water | ~50-100 mL |
Procedure:
-
Dissolution: Place the crude this compound (10.0 g) in a 250 mL Erlenmeyer flask. Add ethanol (~100 mL) and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Precipitation: While the ethanol solution is still warm, add deionized water dropwise with continuous swirling until the solution becomes slightly cloudy, indicating the onset of precipitation.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture (e.g., 1:1 v/v).
-
Drying: Dry the purified this compound crystals in a vacuum oven at 50-60°C.
Expected Recovery: 85-95%
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
Preventing polymerization during 7-Nitrooxindole synthesis
Welcome to the Technical Support Center for 7-Nitrooxindole Synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to polymerization and other side reactions during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is polymerization a significant issue during the synthesis of this compound?
A1: The synthesis of this compound often involves precursors with electron-rich aromatic systems and reactive functional groups. Under certain conditions, particularly with strong acids or high temperatures, these molecules can react with each other to form undesirable long-chain polymers. This is especially problematic during direct nitration of oxindole or indole precursors, where the harsh acidic conditions can initiate polymerization, leading to the formation of insoluble tars and significantly reducing the yield of the desired product.[1]
Q2: What are the primary causes of polymerization in this synthesis?
A2: The primary causes of polymerization during this compound synthesis include:
-
High Reaction Temperatures: Elevated temperatures can provide the activation energy needed for thermal polymerization.[2]
-
Presence of Acidic Impurities or Reagents: Strong acids used in direct nitration are common culprits for inducing polymerization of the electron-rich indole or oxindole rings.[1]
-
Radical Initiators: The presence of radical-initiating impurities or exposure to oxygen can trigger radical polymerization pathways.[2]
-
pH Changes During Workup: Shifting the pH during aqueous workup can catalyze polymerization if not properly controlled.[2]
Q3: What are common polymerization inhibitors, and how do they function?
A3: Polymerization inhibitors are compounds that scavenge reactive intermediates to stop or slow down the polymerization process. Common inhibitors include:
-
Phenolic Compounds (e.g., Hydroquinone, BHT): These act as radical scavengers by donating a hydrogen atom to a growing polymer chain, thus terminating the chain reaction.[][4]
-
Stable Radicals (e.g., TEMPO): These are highly effective radical scavengers that can reversibly or irreversibly react with growing polymer chains to halt polymerization.[4][5][6]
-
Amines and Nitro Compounds: Certain amines and nitro compounds can also function as polymerization inhibitors.[][4]
The choice of inhibitor depends on its compatibility with the reaction conditions and the ease of its removal during purification.[2]
Troubleshooting Guide: Preventing Polymerization
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on preventing polymerization.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction mixture becomes viscous or solidifies into a tar-like substance. | • Excessive reaction temperature: This can initiate thermal polymerization.[2]• Use of strong acids: Direct nitration with strong acids can cause acid-catalyzed polymerization.[1]• Presence of radical initiators: Impurities or oxygen can trigger radical polymerization.[2] | • Strict Temperature Control: Maintain the recommended low temperatures for the reaction, using a cooling bath (e.g., ice-water or ice-salt bath).• Use an Indirect Nitration Method: Employ a multi-step synthesis involving a protected intermediate, such as sodium 1-acetylindoline-2-sulfonate, to avoid harsh acidic conditions.[1][7]• Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[2]• Use Purified Reagents: Ensure all solvents and starting materials are pure and free from peroxide impurities.[2] |
| Significant product loss and tar formation during workup and extraction. | • pH-induced polymerization: Changes in pH during aqueous washing can catalyze polymerization.[2]• Localized heating during solvent removal: Overheating during evaporation can lead to polymerization of the product.[2] | • Buffered Aqueous Solutions: Use buffered solutions during workup to maintain a neutral or slightly acidic pH.• Controlled Evaporation: Remove solvents using a rotary evaporator at a controlled, low temperature and avoid evaporating to complete dryness.[2]• Addition of an Insoluble Inhibitor: Add a small amount of a water-insoluble inhibitor like BHT to the organic phase before extraction to prevent polymerization during the workup steps.[2] |
| Polymerization occurs during purification by chromatography. | • Acidic Stationary Phase: Silica gel and alumina can be acidic and act as polymerization initiators.[2]• Trace Impurities on the Column: Residual impurities on the stationary phase can also trigger polymerization. | • Neutralize the Stationary Phase: Use a neutralized stationary phase (e.g., by washing with a solution of triethylamine in the eluent).• Use a Different Purification Method: Consider recrystallization as an alternative to chromatography for purification.[8] |
Recommended Experimental Protocol: Indirect Synthesis of this compound
To circumvent the issues of polymerization and poor regioselectivity associated with direct nitration, an indirect method starting from indole is recommended. This multi-step process involves the protection and reduction of the indole ring, followed by nitration and subsequent deprotection and re-aromatization.
Workflow for Indirect Synthesis of this compound
Caption: Workflow for the indirect synthesis of this compound.
Part 1: Synthesis of Sodium 1-acetylindoline-2-sulfonate[7]
-
Sulfonation and Reduction of Indole: In a suitable reaction vessel, indole is reacted with sodium bisulfite. This step simultaneously reduces the pyrrole ring to an indoline and introduces a sulfonate group at the 2-position.
-
Acetylation of Sodium indoline-2-sulfonate: The resulting sodium indoline-2-sulfonate is then acetylated using acetic anhydride. This protects the nitrogen atom, yielding sodium 1-acetylindoline-2-sulfonate.
Part 2: Nitration of the Intermediate[7]
-
Preparation of Acetyl Nitrate: Acetyl nitrate is prepared in situ by carefully adding nitric acid to acetic anhydride at a low temperature (below 10°C).
-
Nitration Reaction: The sodium 1-acetylindoline-2-sulfonate is dissolved in acetic anhydride or acetic acid and cooled. The freshly prepared acetyl nitrate solution is added dropwise, maintaining the temperature at or below 10°C. The reaction is stirred for approximately 2 hours at 5°C, during which the nitrated product precipitates.[8]
Part 3: Hydrolysis and Aromatization[7]
-
Isolation of the Nitrated Intermediate: The precipitated nitrated product is collected by filtration and washed.
-
Alkaline Hydrolysis: The filtered intermediate is treated with an aqueous solution of sodium hydroxide. The mixture is stirred at a controlled temperature (e.g., 20-60°C). This step removes the sulfonate and acetyl groups and causes dehydrogenation to reform the indole ring, yielding 7-nitroindole.[8]
Part 4: Purification[7]
-
Isolation of Crude Product: The precipitated 7-nitroindole is collected by filtration and washed with water.
-
Recrystallization: For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol and water.
Quantitative Data Summary
The following table summarizes key reaction parameters for the indirect synthesis of 7-nitroindole.
| Step | Parameter | Value | Reference |
| Nitration | Reaction Temperature | ≤ 10°C | [7][8] |
| Stirring Time | ~ 2 hours | [8] | |
| Hydrolysis | Reaction Temperature | 20-60°C | [7][8] |
| Stirring Time | 0.5 - 5 hours | [7] | |
| Purification | Recrystallization Solvents | Ethanol/Water | [7] |
Logical Relationship Diagram: Troubleshooting Polymerization
Caption: Decision tree for troubleshooting polymerization in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 5. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Validating the In Vitro Activity of 7-Nitrooxindole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro activity of 7-Nitrooxindole, positioned within the broader context of oxindole derivatives, a class of compounds recognized for their diverse pharmacological potential. Due to a notable lack of specific published data on the in vitro activity of this compound, this document leverages available information on structurally related oxindole compounds to provide a comparative framework. The guide is intended to serve as a foundational resource for researchers investigating the potential of this compound, highlighting the common experimental approaches and signaling pathways relevant to this class of molecules.
Comparative Analysis of Oxindole Derivatives
| Compound/Derivative | Target/Assay | Cell Line(s) | IC50 Value (µM) | Reference |
| Hypothetical this compound | [Target Enzyme/Pathway] | [e.g., A549, MCF-7] | [Not Available] | |
| 5-Nitroindole Derivative | c-Myc G-Quadruplex Binding | - | - | [1] |
| Oxindole-based Kinase Inhibitor (FN1501) | FLT3 | - | 0.00027 | [2] |
| Oxindole-based Kinase Inhibitor (FN1501) | CDK2 | - | 0.00247 | [2] |
| 5-Cl Oxindole Derivative | Cytotoxicity | OVCAR-4 | Growth Inhibition of 101.81% | [2] |
| Tenidap (Oxindole Derivative) | COX-1 | - | 0.62 | [3] |
| Tenidap Analog (Compound III) | COX-2 | - | 0.18 | [3] |
| Tenidap Analog (Compound III) | 5-LOX | - | 9.87 | [3] |
| Tenidap Analog (Compound IV) | COX-1 | - | 0.11 | [3] |
| Tenidap Analog (Compound IV) | COX-2 | - | 0.10 | [3] |
| Tenidap Analog (Compound IV) | 5-LOX | - | 0.56 | [3] |
| Oxindole Conjugate (Compound 4h) | COX-2 | - | 0.0533 | [4] |
| Oxindole Conjugate (Compound 4h) | 5-LOX | - | 0.4195 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to assess the in vitro activity of oxindole derivatives. These protocols can serve as a starting point for the validation of this compound.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the logarithm of the compound concentration.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Absorbance Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Potential Signaling Pathways and Mechanisms
Based on the activities of other oxindole derivatives, this compound may exert its biological effects through the modulation of key signaling pathways involved in cell proliferation, inflammation, and apoptosis.
Kinase Inhibition
Many oxindole derivatives are potent inhibitors of various protein kinases, which are crucial regulators of cellular processes.[5][6] Deregulation of kinase activity is a hallmark of cancer, making them attractive therapeutic targets.
Caption: Potential mechanism of this compound as a kinase inhibitor.
Modulation of Inflammatory Pathways (NF-κB and MAPK)
The anti-inflammatory effects of some oxindoles are attributed to their ability to interfere with pro-inflammatory signaling cascades like the NF-κB and MAPK pathways.[7]
Caption: Inhibition of NF-κB and MAPK pathways by this compound.
Induction of Apoptosis
Anticancer activity of oxindole derivatives often involves the induction of programmed cell death, or apoptosis, in cancer cells.
Caption: Workflow for apoptosis induction by this compound.
Disclaimer: The information provided in this guide is for informational purposes only and is based on the currently available scientific literature for the broader class of oxindole derivatives. The in vitro activity and mechanisms of action of this compound require direct experimental validation. Researchers should consult primary research articles for detailed protocols and data.
References
- 1. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Aurora Kinase Inhibitors: Evaluating 7-Nitrooxindole Against Established Compounds
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Aurora kinase inhibitors, with a focus on contrasting the hypothetical potential of 7-Nitrooxindole against well-characterized inhibitors such as Alisertib, Barasertib, and Danusertib. As of the latest literature review, specific experimental data on the activity of this compound against Aurora kinases is not publicly available. Therefore, this guide serves as a framework for evaluation, populated with data from established inhibitors, and outlines the necessary experimental protocols to characterize novel compounds like this compound.
Introduction to Aurora Kinase Inhibition
The Aurora kinase family, comprising Aurora A, B, and C, are crucial serine/threonine kinases that regulate cell cycle progression, particularly mitosis. Their overexpression is implicated in the pathogenesis of various cancers, making them attractive targets for anticancer therapies.[1] Aurora A is essential for centrosome maturation and spindle assembly, while Aurora B, a component of the chromosomal passenger complex, governs chromosome segregation and cytokinesis.[1][2] Aurora C's functions are less understood but are thought to overlap with Aurora B in meiosis and mitosis. Inhibition of these kinases can lead to mitotic arrest and apoptosis in cancer cells, providing a compelling rationale for the development of small molecule inhibitors.
Comparative Analysis of Aurora Kinase Inhibitors
This section compares the biochemical and cellular activities of established Aurora kinase inhibitors. While data for this compound is not available, its evaluation would follow a similar framework.
Biochemical Potency and Selectivity
A critical aspect of an Aurora kinase inhibitor's profile is its potency against the different Aurora isoforms and its selectivity over other kinases. High potency is desirable for efficacy, while selectivity is crucial for minimizing off-target effects and associated toxicities. The following table summarizes the half-maximal inhibitory concentrations (IC50) for Alisertib, Barasertib, and Danusertib.
| Compound | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Aurora C (IC50, nM) | Other Kinase Targets | Selectivity Profile |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Alisertib (MLN8237) | 1.2[3] | 396.5[3] | Not widely reported | - | Highly selective for Aurora A over Aurora B. |
| Barasertib (AZD1152) | 1368 | 0.37 | Not widely reported | - | Highly selective for Aurora B over Aurora A. |
| Danusertib (PHA-739358) | 13[3] | 79[3] | 61[3] | ABL, RET, TRK-A | Pan-Aurora inhibitor with activity against other oncogenic kinases. |
Cellular Activity and Phenotypic Effects
The efficacy of an Aurora kinase inhibitor is ultimately determined by its effects on cancer cells. This includes inhibition of cell proliferation, induction of specific cell cycle arrest phenotypes, and apoptosis.
| Compound | Cell Proliferation (GI50/IC50) | Cellular Phenotype | Induction of Apoptosis |
| This compound | Data not available | Data not available | Data not available |
| Alisertib (MLN8237) | Potent antiproliferative activity in various cancer cell lines. | G2/M arrest, formation of monopolar spindles, endoreduplication.[3] | Induces apoptosis following mitotic arrest. |
| Barasertib (AZD1152) | Potent inhibition of proliferation in various cancer cell lines. | Inhibition of histone H3 phosphorylation, induction of polyploidy, failure of cytokinesis. | Induces apoptosis following failed mitosis. |
| Danusertib (PHA-739358) | Antiproliferative activity against a range of human tumor cell lines. | G2/M arrest, polyploidy. | Induces apoptosis. |
Visualizing Key Pathways and Processes
Aurora Kinase Signaling Pathway
The following diagram illustrates the central roles of Aurora A and Aurora B in mitosis, highlighting the key events that are disrupted by their inhibition.
Caption: Simplified signaling pathway of Aurora A and B kinases during mitosis.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the preclinical evaluation of a novel Aurora kinase inhibitor like this compound.
Caption: A standard workflow for the preclinical characterization of a novel kinase inhibitor.
Experimental Protocols
To facilitate the evaluation of this compound or other novel compounds, detailed methodologies for key experiments are provided below.
In Vitro Aurora Kinase Activity Assay
Objective: To determine the IC50 value of a test compound against Aurora A and Aurora B kinases.
Materials:
-
Recombinant human Aurora A and Aurora B kinases
-
Biotinylated peptide substrate (e.g., LRRASLG)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2x kinase/substrate mixture (containing Aurora kinase and biotinylated peptide) to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
luminescence is measured using a plate reader.
-
Calculate the percentage of kinase activity relative to the DMSO control and plot the results against the compound concentration to determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
Objective: To measure the effect of a test compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Western Blot for Phospho-Histone H3
Objective: To assess the in-cell inhibition of Aurora B kinase activity by measuring the phosphorylation of its substrate, Histone H3 at Serine 10.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3 or a loading control like β-actin.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and treat with the test compound at various concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the dose-dependent inhibition of Histone H3 phosphorylation.
Conclusion
The development of potent and selective Aurora kinase inhibitors remains a promising avenue in oncology research. While established inhibitors like Alisertib, Barasertib, and Danusertib have well-defined profiles, the therapeutic potential of novel scaffolds, such as that of this compound, warrants investigation. The experimental framework provided in this guide offers a clear path for the characterization of such novel compounds. Should experimental data for this compound become available, it can be directly integrated into the comparative tables for a comprehensive evaluation against the current landscape of Aurora kinase inhibitors. This systematic approach is essential for identifying new drug candidates with improved efficacy and safety profiles for the treatment of cancer.
References
- 1. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a highly selective inhibitor of the Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
A Comparative Analysis of 7-Nitrooxindole and 5-Nitrooxindole: Efficacy in Anticancer and Anti-inflammatory Applications
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of 7-Nitrooxindole and 5-Nitrooxindole. This analysis is based on available experimental data for each compound and structurally related analogues, offering insights into their potential as therapeutic agents.
While direct comparative studies between this compound and 5-Nitrooxindole are limited, a review of existing literature on these and similar compounds reveals distinct potential mechanisms of action and areas of therapeutic promise. 5-Nitrooxindole derivatives have demonstrated notable anticancer activity, whereas the therapeutic potential of this compound appears to be linked to its neuroprotective effects through the inhibition of neuronal nitric oxide synthase (nNOS).
Quantitative Efficacy Data
To facilitate a clear comparison of the biological activities of these compounds, the following tables summarize the available quantitative data, primarily focusing on their anticancer and potential anti-inflammatory effects. It is important to note that the data for this compound is inferred from studies on the structurally similar compound, 7-nitroindazole, a known nNOS inhibitor.
| Compound | Assay | Cell Line/Target | IC50 Value | Reference |
| 5-Nitroindole Derivatives | Anticancer (Cell Viability) | HeLa (Cervical Cancer) | Varies by derivative | [Refer to specific studies] |
| 7-Nitroindazole (analogue of this compound) | nNOS Inhibition | Purified Enzyme | Varies by derivative | [Refer to specific studies] |
Table 1: Comparative Anticancer and Enzyme Inhibition Data. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound/Analogue | Assay | Cell Line | Effect | Reference |
| 5-Hydroxyoxindole (analogue of 5-Nitrooxindole) | Anti-inflammatory (Nitric Oxide Production) | RAW 264.7 Macrophages | Inhibition of LPS-induced NO production | [Refer to specific studies] |
| 7-Nitroindazole (analogue of this compound) | Neuroprotection | In vivo (animal models of neurotoxicity) | Reduction in neuronal cell loss | [Refer to specific studies] |
Table 2: Comparative Anti-inflammatory and Neuroprotective Effects. This table highlights the potential therapeutic applications of analogues of the target compounds in inflammation and neurodegeneration.
Signaling Pathways and Mechanisms of Action
The distinct biological activities of 5-Nitrooxindole and this compound can be attributed to their differential engagement with key cellular signaling pathways.
5-Nitrooxindole: Targeting c-Myc in Cancer
Derivatives of 5-nitroindole have been shown to exert their anticancer effects by downregulating the c-Myc oncoprotein.[1][2] c-Myc is a critical transcription factor that, when overexpressed, drives cell proliferation and inhibits apoptosis. The proposed mechanism involves the stabilization of G-quadruplex structures in the promoter region of the c-Myc gene, leading to transcriptional repression. This, in turn, is believed to induce cell cycle arrest and apoptosis. Additionally, some 5-nitroindole-based compounds have been observed to increase intracellular levels of reactive oxygen species (ROS), contributing to their cytotoxic effects against cancer cells.
Caption: Proposed signaling pathway for the anticancer activity of 5-Nitrooxindole derivatives.
This compound: A Potential nNOS Inhibitor with Neuroprotective Effects
While direct evidence for this compound is pending, the structurally related compound 7-nitroindazole is a well-characterized inhibitor of neuronal nitric oxide synthase (nNOS).[3][4] nNOS is responsible for the production of nitric oxide (NO) in neurons, a signaling molecule with diverse physiological roles. However, excessive NO production is implicated in neurodegenerative processes. By inhibiting nNOS, 7-nitroindazole reduces the levels of NO, thereby mitigating its neurotoxic effects. This mechanism suggests that this compound may also function as an nNOS inhibitor and could hold promise for the treatment of neurodegenerative disorders.
Caption: Putative signaling pathway for the neuroprotective effects of this compound.
Experimental Protocols
The following are summaries of key experimental protocols used to assess the efficacy of oxindole derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 5-Nitrooxindole derivatives) and a vehicle control for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Experimental workflow for the MTT assay to determine anticancer activity.
Anti-inflammatory Activity: Griess Assay for Nitric Oxide
The Griess assay is a colorimetric method for the detection of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).
-
Cell Seeding: Plate macrophage cells (e.g., RAW 264.7) in a 96-well plate and incubate until they reach 70-80% confluency.
-
Compound and Stimulant Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent and incubate at room temperature.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm).
-
Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition.
Caption: Experimental workflow for the Griess assay to assess anti-inflammatory activity.
Conclusion
Based on the currently available data, 5-Nitrooxindole and this compound exhibit potential therapeutic efficacy through distinct mechanisms. 5-Nitrooxindole derivatives show promise as anticancer agents by targeting the c-Myc signaling pathway. In contrast, the therapeutic potential of this compound is more closely aligned with neuroprotection via the inhibition of nNOS, based on studies of its structural analogue, 7-nitroindazole.
Further research, including direct comparative studies and the acquisition of more extensive quantitative data for this compound in anticancer and anti-inflammatory models, is necessary to fully elucidate their relative efficacy and therapeutic potential. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for such future investigations.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. The selective neuronal nitric oxide synthase inhibitor 7-nitroindazole has acute analgesic but not cumulative effects in a rat model of peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Oxindole-Based FLT3 Inhibitors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Oxindole Derivatives for FMS-like Tyrosine Kinase 3 (FLT3) Inhibition
This guide provides a comparative overview of the performance of emerging oxindole-based compounds as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a critical target in the development of therapies for acute myeloid leukemia (AML). While specific data for 7-Nitrooxindole is not publicly available, this analysis focuses on structurally related oxindole derivatives with demonstrated anti-FLT3 activity. The performance of these novel compounds is benchmarked against established FLT3 inhibitors: quizartinib, gilteritinib, and sorafenib.
Mutations in the FLT3 gene are prevalent in AML, leading to constitutive activation of the kinase and promoting cancer cell proliferation and survival. The development of selective FLT3 inhibitors is therefore a key area of research. The oxindole scaffold has emerged as a promising starting point for the design of such inhibitors.
Quantitative Performance Data
The following tables summarize the inhibitory activities of selected oxindole derivatives and approved FLT3 inhibitors. This data is compiled from in vitro biochemical and cell-based assays.
Table 1: Biochemical Inhibitory Activity against FLT3
| Compound | Target | IC50 (nM) | Comparator IC50 (nM) |
| Oxindole Derivative 5b | FLT3 | 1450 | |
| Oxindole Derivative 5a | FLT3 | 2490 | |
| Oxindole Derivative 5l | FLT3 | 36.21 ± 1.07 | |
| Quizartinib | FLT3 | 1.1 | |
| Gilteritinib | FLT3 | 0.29 | |
| Sorafenib | FLT3 (Wild-Type) | 58 | |
| FLT3 (ITD) | 6 |
Table 2: Cellular Inhibitory Activity (Anti-proliferative Effects)
| Compound | Cell Line | FLT3 Status | IC50 (µM) | Comparator IC50 (µM) |
| Oxindole Derivative 5a | MV4-11 | ITD | 4.3 (72h) | |
| THP-1 | Wild-Type | 8.7 (72h) | ||
| Quizartinib | MV4-11 | ITD | 0.0018 | |
| Gilteritinib | MV4-11 | ITD | 0.0007 | |
| Sorafenib | MV4-11 | ITD | 0.006 |
Kinase Selectivity Profile
A critical aspect of a kinase inhibitor's utility is its selectivity. While comprehensive selectivity screening data for the presented oxindole derivatives against a wide panel of kinases is not yet publicly available, initial findings suggest some level of selectivity. For instance, oxindole derivative 5a displays a two-fold selectivity for the FLT3-ITD mutant cell line MV4-11 over the wild-type FLT3 cell line THP-1.[1] Another derivative, compound 5l, has been shown to also inhibit Cyclin-Dependent Kinase 2 (CDK2) with high potency (IC50 = 8.17 ± 0.32 nM).[2]
In contrast, the comparator drugs have been more extensively profiled:
-
Gilteritinib is a potent inhibitor of both FLT3 and AXL tyrosine kinase.[5][6]
-
Sorafenib is a multi-kinase inhibitor, targeting VEGFR, PDGFR, and Raf kinases in addition to FLT3.[7][8]
The lack of broad kinase selectivity data for the novel oxindole compounds is a current limitation and a key area for future investigation to fully assess their therapeutic potential and potential off-target effects.
Experimental Methodologies
The data presented in this guide are derived from established biochemical and cellular assays. The following are detailed protocols representative of those used in the cited studies.
Biochemical Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the FLT3 kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, the FLT3 enzyme, a specific peptide substrate, and varying concentrations of the test compound (e.g., oxindole derivative) are combined in a kinase assay buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a byproduct of the kinase reaction. This is achieved by converting the generated ADP to ATP, which then drives a luciferase-based reaction, producing a luminescent signal that is proportional to the kinase activity.
-
Data Analysis: The luminescence data is used to calculate the percentage of kinase inhibition at each compound concentration. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cell lines, such as those harboring FLT3 mutations.
Protocol:
-
Cell Seeding: Human AML cell lines, such as MV4-11 (homozygous for FLT3-ITD) and THP-1 (wild-type FLT3), are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound or a vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value for cell proliferation is determined by plotting the percentage of viability against the compound concentration.
Visualizing Pathways and Workflows
FLT3 Signaling Pathway
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a key role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In acute myeloid leukemia (AML), mutations can lead to its constitutive activation, driving uncontrolled cell growth through various downstream signaling cascades.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibition of FLT3 by Gilteritinib in Relapsed/Refractory Acute Myeloid Leukemia: a Multicenter, First-in-human, Open-label, Phase 1/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gilteritinib: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Cross-Reactivity Profile of Oxindole-Based Kinase Inhibitors: A Comparative Guide
For the benefit of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profile of a representative oxindole-based kinase inhibitor, Sunitinib. Due to the limited publicly available kinase screening data for 7-Nitrooxindole, this guide utilizes the extensively documented profile of Sunitinib to illustrate the principles of kinase selectivity and off-target effects inherent to this class of compounds.
The oxindole scaffold is a core component of several multi-targeted kinase inhibitors used in oncology.[1][2] Understanding the cross-reactivity, or off-target profile, of these inhibitors is crucial for predicting their therapeutic efficacy, understanding potential side effects, and guiding the development of more selective next-generation drugs. This guide summarizes the kinase inhibition profile of Sunitinib, details the experimental methodologies used to determine kinase selectivity, and provides visual representations of the relevant signaling pathways and experimental workflows.
Comparative Kinase Inhibition Profile of Sunitinib
Sunitinib is an oral, multi-targeted receptor tyrosine kinase inhibitor.[1][3] Its primary targets are vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), key drivers of angiogenesis.[1][4] However, as with many kinase inhibitors, Sunitinib exhibits activity against a range of other kinases. The following table summarizes the inhibitory activity of Sunitinib against a panel of kinases.
| Kinase Target Family | Specific Kinase | IC50 (nM) | Primary Cellular Function |
| Primary Targets | |||
| VEGFR Family | VEGFR1 | - | Angiogenesis, Inflammation |
| VEGFR2 (KDR/Flk-1) | 80 | Angiogenesis, Vascular permeability | |
| VEGFR3 | - | Lymphangiogenesis | |
| PDGFR Family | PDGFRα | - | Cell growth, proliferation, differentiation |
| PDGFRβ | 2 | Cell growth, proliferation, migration | |
| KIT | c-KIT | - | Cell survival, proliferation, differentiation |
| Secondary/Off-Targets | |||
| FLT3 | FLT3 | - | Hematopoietic stem cell proliferation |
| RET | RET | - | Neuronal development, cell survival |
| CSF1R | CSF1R | - | Macrophage differentiation and survival |
Note: IC50 values can vary between different assay conditions. The data presented is a representative summary from available literature.[1][4][5]
Experimental Protocols for Kinase Selectivity Profiling
Determining the cross-reactivity profile of a kinase inhibitor involves screening the compound against a large panel of purified kinases. A common method for this is the in vitro kinase assay.
General Protocol for In Vitro Kinase Assay:
-
Preparation of Reagents:
-
The test compound (e.g., Sunitinib) is serially diluted to various concentrations.
-
A panel of purified recombinant kinases is prepared.
-
A specific substrate for each kinase (peptide or protein) is prepared.
-
ATP (adenosine triphosphate), often radiolabeled (e.g., ³³P-ATP), is prepared in a suitable buffer.
-
-
Kinase Reaction:
-
The kinase, substrate, and test compound are combined in the wells of a microtiter plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
-
Detection of Kinase Activity:
-
The reaction is stopped, often by the addition of a stop solution (e.g., phosphoric acid).
-
The phosphorylated substrate is separated from the remaining radiolabeled ATP. This can be achieved by spotting the reaction mixture onto a filter membrane that binds the substrate.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.
-
-
Data Analysis:
-
The percentage of kinase activity is calculated for each concentration of the inhibitor relative to a control with no inhibitor.
-
The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
A more advanced and high-throughput method for identifying kinase targets is chemical proteomics, which utilizes affinity chromatography to capture kinases that bind to the inhibitor from cell lysates.
Visualizing Experimental Workflows and Signaling Pathways
To better understand the processes involved in determining kinase inhibitor selectivity and the biological context of their targets, the following diagrams are provided.
Figure 1: Workflow for Kinase Cross-Reactivity Screening.
Figure 2: Key Signaling Pathways Targeted by Sunitinib.
References
- 1. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sunitinib in the treatment of gastrointestinal stromal tumor: patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Head-to-Head Comparison: 7-Nitrooxindole vs. VX-680 in Kinase Inhibition
A direct head-to-head comparison between 7-Nitrooxindole and VX-680 as kinase inhibitors is not feasible at this time due to a lack of publicly available scientific literature and experimental data on the biological activity of this compound in the context of kinase inhibition.
While the oxindole core structure is a well-established scaffold in the design of kinase inhibitors, with numerous derivatives showing potent anti-cancer activities, specific data for this compound regarding its target kinases, inhibitory concentrations (IC50 values), and cellular effects have not been reported in peer-reviewed publications.
In contrast, VX-680 (also known as Tozasertib or MK-0457) is a well-characterized, potent, and selective small-molecule inhibitor of the Aurora kinases. Extensive preclinical and clinical research has detailed its mechanism of action, cellular effects, and anti-tumor efficacy.
This guide provides a comprehensive overview of the available experimental data for VX-680, presented for researchers, scientists, and drug development professionals.
VX-680: A Profile of a Pan-Aurora Kinase Inhibitor
VX-680 is a powerful inhibitor of Aurora kinases, a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[1] Its potent activity against these kinases leads to cell cycle arrest and apoptosis in a wide range of human tumor cell types.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for VX-680's inhibitory activity and cellular effects.
Table 1: VX-680 Kinase Inhibition Profile
| Target Kinase | Inhibition Constant (Ki) | IC50 | Notes |
| Aurora A | 0.6 nM[2] | - | High affinity and selectivity.[3] |
| Aurora B | 18 nM[2] | - | Potent inhibitor.[3] |
| Aurora C | 4.6 nM[2] | - | Strong inhibition.[3] |
| FLT-3 | - | - | Also exhibits affinity for FLT-3.[3] |
| Abl | - | - | Also exhibits affinity for Abl.[3] |
Table 2: Cellular Effects of VX-680
| Cell Line | Assay Type | IC50 | Observed Effects |
| Various human tumor cell lines | Cell Proliferation | - | Blocks cell-cycle progression and induces apoptosis.[1] |
| HeLa | Cytotoxicity | Time-dependent | Increased efficacy when formulated in PLA-TPGS nanoparticles.[4] |
| HUAEC (endothelial cells) | Viability (MTT assay) | 0.04 µmol/L | Inhibits endothelial cell growth.[5] |
| HLMVEC (endothelial cells) | Viability (MTT assay) | 0.46 µmol/L | Inhibits endothelial cell growth.[5] |
| A-498 and Caki-1 (ccRCC cells) | Cell Cycle Analysis | - | G2/M phase arrest and polyploidy.[5] |
| A-498 and Caki-1 (ccRCC cells) | Apoptosis Assay | - | Increased apoptosis.[5] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the signaling pathway targeted by VX-680 and a typical experimental workflow for a kinase inhibition assay.
Caption: VX-680 inhibits Aurora kinases, leading to cell cycle arrest and apoptosis.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key assays used to characterize VX-680.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Objective: To determine the IC50 or Ki value of VX-680 against a target kinase (e.g., Aurora A).
Materials:
-
Recombinant human Aurora A kinase
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
VX-680 (dissolved in DMSO)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of VX-680 in DMSO.
-
Add the kinase, peptide substrate, and VX-680 dilutions to the wells of the assay plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Plot the luminescence signal against the logarithm of the VX-680 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess cell viability and proliferation.
Objective: To determine the effect of VX-680 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
VX-680
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of VX-680 and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the drug concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
Objective: To assess the effect of VX-680 on cell cycle progression.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
VX-680
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 70% ethanol)
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Culture cells and treat them with VX-680 or a vehicle control for a specified time.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells in ice-cold 70% ethanol and store them at -20°C.
-
On the day of analysis, wash the cells with PBS and resuspend them in the PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
The Oxindole Scaffold in Kinase Inhibition
The oxindole core is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets, including a wide range of protein kinases.[5][6] This structural motif is found in several approved and investigational kinase inhibitors. The versatility of the oxindole ring allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][7][8] While specific data for this compound is not available, its chemical structure suggests it belongs to a class of compounds with the potential for kinase inhibitory activity, warranting further investigation.
References
- 1. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
In Vivo Validation of Oxindole Derivatives as Anti-Cancer Agents: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The oxindole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anti-cancer activity. This guide provides a comparative analysis of the in vivo validation of several key oxindole-based compounds, offering insights into their therapeutic potential. While direct in vivo data for 7-Nitrooxindole is not extensively available in the public domain, this guide will draw comparisons with structurally related oxindole derivatives that have undergone preclinical in vivo evaluation.
Comparative Efficacy of Oxindole Derivatives In Vivo
The following table summarizes the in vivo anti-tumor efficacy of selected oxindole and related heterocyclic compounds from preclinical studies. This data provides a benchmark for evaluating the potential of novel analogs like this compound.
| Compound Class | Specific Compound/Derivative | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Key Findings |
| Spirooxindoles | Spiroindolinone–pyrrolidinecarboxamide | Breast Cancer Xenograft | 20 mg/kg body weight over 14 days | Significant reduction in tumor growth compared to control. | The compound, a potent MDM2/p53 inhibitor, showed strong in vivo antitumor efficacy with limited toxicity.[1] |
| Spirooxindoles | Spirooxindole-pyrrolothiazole derivative | Breast and Colorectal Cancer Cells | Not Specified (In Vitro Study) | Potent anti-proliferative activity against MDA-MB-468 and HCT 15 cells. | Molecular docking studies suggest inhibition of key cancer targets.[2] |
| Dihydroquinoxalinones | 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | NCI-H460 Lung Cancer Xenograft | 1.0 mg/kg, IV, every 5 days for 3 weeks | 62% inhibition of tumor growth. | The compound acts as a tubulin-binding tumor-vascular disrupting agent with low to subnanomolar GI50 values in vitro.[3] |
| Makaluvamine Analogs | 7-(4-fluorobenzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one (FBA-TPQ) | MCF-7 Breast Cancer Xenograft | 20 mg/kg/day, 3 days/week for 1 week | ~71.6% inhibition on day 18. | The compound induced apoptosis and was more cytotoxic to cancer cells than to primary fibroblasts.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo findings. Below are representative protocols for key experiments cited in the evaluation of oxindole derivatives.
1. Xenograft Mouse Model for Anti-Tumor Activity Assessment
-
Cell Culture and Implantation: Human cancer cell lines (e.g., MCF-7 for breast cancer, NCI-H460 for lung cancer) are cultured under standard conditions. A specific number of cells (typically 1 x 10^6 to 1 x 10^7) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice or SCID mice).
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length × Width^2) / 2.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into control and treatment groups. The test compound (e.g., an oxindole derivative) is administered via a specified route (e.g., intraperitoneal, intravenous, or oral) at a predetermined dose and schedule. A vehicle control group receives the formulation without the active compound. A positive control group may be treated with a standard-of-care chemotherapy agent.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors are excised and weighed. Immunohistochemical analysis of tumor tissue can be performed to assess markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3).[3]
2. Immunohistochemistry (IHC) for Biomarker Analysis
-
Tissue Preparation: Excised tumor tissues are fixed in formalin and embedded in paraffin. Sections (e.g., 4-5 µm) are cut and mounted on slides.
-
Staining: Slides are deparaffinized, rehydrated, and subjected to antigen retrieval. Sections are then incubated with primary antibodies against specific targets (e.g., CD31 for blood vessel visualization, cleaved caspase-3 for apoptosis).[3]
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogenic substrate to visualize the target protein.
-
Analysis: The stained slides are examined under a microscope to assess the expression and localization of the target protein within the tumor tissue.
Signaling Pathways and Mechanisms of Action
The anti-cancer activity of oxindole derivatives is often attributed to their interaction with key signaling pathways involved in cell proliferation, survival, and apoptosis.
One of the prominent mechanisms of action for some spirooxindole compounds is the inhibition of the p53-MDM2 interaction.[1] MDM2 is a negative regulator of the p53 tumor suppressor protein. By disrupting this interaction, the oxindole derivative can stabilize and activate p53, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: p53-MDM2 signaling pathway and its inhibition by oxindole derivatives.
Many anti-cancer agents, including some oxindole derivatives, exert their effects by modulating complex signaling cascades such as the PI3K/Akt/mTOR and MAPK pathways, which are critical for cell growth and survival.[5][6]
Caption: Overview of common cancer signaling pathways targeted by anti-cancer agents.
The workflow for in vivo validation of a novel anti-cancer agent like this compound would follow a logical progression from initial efficacy and toxicity screening to more detailed mechanistic studies.
Caption: A generalized workflow for the in vivo validation of a new anti-cancer compound.
References
- 1. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural product-inspired [3 + 2] cycloaddition-based spirooxindoles as dual anticancer agents: synthesis, characterization, and biological evaluation by in vitro and in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and in Vivo Antitumoral Effects of Combinations of Polyphenols, or Polyphenols and Anticancer Drugs: Perspectives on Cancer Treatment [mdpi.com]
Unraveling the Structure-Activity Relationship of 7-Nitrooxindole Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 7-nitrooxindole analogs and related oxindole derivatives, focusing on their structure-activity relationships (SAR) primarily in the context of anticancer and anti-inflammatory activities. The information is compiled from various studies to offer insights into the therapeutic potential of this class of compounds.
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs.[1] The introduction of a nitro group at the 7-position of the oxindole ring has been explored as a strategy to modulate the biological activity of these compounds, leading to the development of analogs with potential therapeutic applications. This guide synthesizes findings from multiple studies to elucidate the SAR of this compound derivatives and their analogs.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs and related oxindole derivatives has been predominantly evaluated for their anticancer and anti-inflammatory effects. The following table summarizes the in vitro activity of selected compounds from various studies, providing a basis for a comparative SAR analysis.
| Compound ID | Core Structure | R1 | R2 | R3 | Biological Activity (IC50, µM) | Cell Line/Target | Reference |
| 1 | 5-Nitroisatin-chalcone hybrid | - | - | m-fluoro-phenyl | 7.63 ± 0.08 | MDA-MB-231 (Breast Cancer) | [2] |
| 2 | Di-spirooxindole | 6-Chloro | - | - | 3.7 ± 1.0 | PC3 (Prostate Cancer) | [3] |
| 3 | Di-spirooxindole | H | - | - | 7.1 ± 0.2 | HeLa (Cervical Cancer) | [3] |
| 4 | Oxindole-benzothiazole hybrid | - | - | - | Broad-spectrum anticancer activity at 10 µM | NCI 60 cell line panel | [4] |
| 5 | Indole derivative | - | 3-nitrophenyl | - | % Inhibition: 61.99 (2h), 61.20 (3h) | Carrageenan-induced paw edema (anti-inflammatory) | [5] |
| 6 | Oxindole-pyridine based | H | 3-furan-2-ylmethylene | - | 0.17 nM (Akt1 kinase) | Kinase inhibition | [6] |
Key Observations from SAR Studies:
-
Substitution on the Isatin Ring: The presence and position of substituents on the isatin (oxindole) ring significantly influence the anticancer activity. For instance, a 5-nitro group on the isatin ring, combined with a meta-fluoro-substituted phenyl ring in a chalcone hybrid (Compound 1 ), demonstrated potent activity against the MDA-MB-231 triple-negative breast cancer cell line.[2] Similarly, a 6-chloro substitution on a di-spirooxindole scaffold (Compound 2 ) resulted in high potency against the PC3 prostate cancer cell line.[3] In contrast, the unsubstituted analog (Compound 3 ) showed better activity against the HeLa cervical cancer cell line.[3]
-
Hybrid Molecules: Hybrid molecules incorporating the oxindole scaffold with other biologically active moieties, such as benzothiazole (Compound 4 ), have shown promising broad-spectrum anticancer activity.[4] This suggests that molecular hybridization is a valuable strategy for developing potent oxindole-based anticancer agents.
-
Anti-inflammatory Activity: For anti-inflammatory activity, substitutions on the phenyl ring of indole derivatives play a crucial role. A 3-nitrophenyl substitution (Compound 5 ) resulted in significant in vivo anti-inflammatory activity.[5]
-
Kinase Inhibition: Oxindole derivatives have been identified as potent kinase inhibitors. Modifications at the C-3 position of the oxindole scaffold are critical for selectivity. For example, an unsubstituted C-3 or a 3-furan-2-ylmethylene substitution (as in Compound 6 ) led to high selectivity for Akt1 kinase.[6]
Experimental Protocols
The following table details the methodologies for key experiments cited in the evaluation of this compound analogs and related compounds.
| Experiment | Protocol |
| MTT Cytotoxicity Assay | Human cancer cell lines (e.g., MDA-MB-231, PC3, HeLa) are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours). Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. After incubation, the formazan crystals formed are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[2][3] |
| Carrageenan-Induced Paw Edema Assay (Anti-inflammatory) | Wistar rats are divided into groups and administered with the test compounds or a standard anti-inflammatory drug (e.g., indomethacin) orally. After a set time, a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce edema. The paw volume is measured at different time intervals (e.g., 2 and 3 hours) after carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[5] |
| Kinase Inhibition Assay | The inhibitory activity of the compounds against specific kinases (e.g., Akt1) is determined using in vitro kinase assays. The assay typically involves incubating the kinase, a substrate peptide, and ATP with varying concentrations of the test compound. The extent of substrate phosphorylation is then quantified, often using methods like radioisotope incorporation or fluorescence-based detection. The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined.[6] |
Visualizing Molecular Pathways and Experimental Design
To better understand the context of these SAR studies, the following diagrams illustrate a relevant signaling pathway and the general workflow of such research.
Caption: Simplified PI3K/Akt signaling pathway often targeted by oxindole-based kinase inhibitors.
Caption: General workflow illustrating the iterative process of a Structure-Activity Relationship (SAR) study.
References
- 1. New oxindole derivatives with promising anticancer activity were synthesized at the Zelinsky Institute » N.D. Zelinsky Institute of Organic Chemistry [zioc.ru]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxindole–benzothiazole hybrids as CDK2 inhibitors and anticancer agents: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and SAR of oxindole-pyridine-based protein kinase B/Akt inhibitors for treating cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Off-Target Landscape: A Comparative Guide to 7-Nitrooxindole and Next-Generation Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the off-target effects of small molecule inhibitors is paramount to ensuring experimental rigor and therapeutic safety. This guide provides a comparative analysis of the hypothetical off-target profile of 7-Nitrooxindole, a representative oxindole-based compound, against two well-characterized Tropomyosin Receptor Kinase (TRK) inhibitors, Larotrectinib and Entrectinib. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this document aims to equip researchers with the necessary tools to critically evaluate and mitigate off-target effects in their cellular models.
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] While this compound itself is not extensively characterized as a specific inhibitor, its structural motif suggests a potential for interaction with the ATP-binding pocket of various kinases. Off-target activity is a common feature of kinase inhibitors, potentially leading to confounding experimental results and unforeseen toxicities. This guide uses this compound as a conceptual framework to explore the assessment of off-target effects and compares its hypothetical profile to Larotrectinib, a highly selective TRK inhibitor, and Entrectinib, a multi-kinase inhibitor targeting TRK, ROS1, and ALK.[2][3]
Comparative Kinase Selectivity
A key determinant of a kinase inhibitor's utility and safety is its selectivity profile across the human kinome. While this compound's specific targets are not established, we can hypothesize a broader interaction profile based on its oxindole core. In contrast, Larotrectinib and Entrectinib have been extensively profiled.
Larotrectinib is distinguished by its high selectivity for the TRK family of kinases (TRKA, TRKB, and TRKC).[1] In a comprehensive kinase panel, it demonstrated potent inhibition of TRKA, TRKB, and TRKC with IC50 values between 5-11 nM, while another kinase, TNK2, was inhibited at a concentration approximately 100-fold higher.[1] This high degree of selectivity minimizes the potential for off-target signaling interference.
Entrectinib, on the other hand, was designed as a multi-kinase inhibitor, potently targeting not only the TRK kinases (IC50 values of 0.1-1.7 nM) but also ROS1 (IC50 of 0.2 nM) and ALK (IC50 of 1.6 nM).[4] This broader activity profile can be advantageous in treating cancers driven by these different oncogenes but also increases the likelihood of engaging other kinases and inducing off-target effects.[3]
| Feature | This compound (Hypothetical) | Larotrectinib | Entrectinib |
| Primary Target(s) | Protein Kinases (Broad) | TRKA, TRKB, TRKC | TRKA, TRKB, TRKC, ROS1, ALK |
| Selectivity Profile | Likely to interact with multiple kinases due to the common oxindole scaffold. | Highly selective for the TRK kinase family.[1] | Multi-kinase inhibitor with potent activity against several oncogenic drivers.[4] |
| Known Off-Targets | Undetermined. Researchers should assume a broad off-target profile pending experimental validation. | Minimal off-target activity at therapeutic concentrations. TNK2 inhibited at ~100-fold higher concentration.[1] | Known to inhibit other kinases such as JAK2 and TNK2.[3] |
Cellular Effects: On-Target Potency vs. Off-Target Liabilities
The cellular activity of a kinase inhibitor is a critical measure of its potential therapeutic window. An ideal inhibitor exhibits high potency against cancer cells harboring the target oncogene while sparing non-target cells.
For a hypothetical compound like this compound, one would expect a range of potencies across different cell lines, with the specific cellular context influencing its activity. In the absence of a defined primary target, interpreting its cellular effects would be challenging, necessitating comprehensive off-target analysis.
Larotrectinib demonstrates potent anti-proliferative activity in cancer cell lines driven by NTRK gene fusions. For instance, in a colorectal cancer cell line (KM12) with a TPM3-NTRK1 fusion, Larotrectinib shows an IC50 of approximately 1-5 nM.[2] Its high selectivity translates to a favorable safety profile in preclinical and clinical studies, with most adverse events being of low severity.[5]
Entrectinib also potently inhibits the proliferation of cancer cells with NTRK, ROS1, or ALK fusions. In the KM12 cell line, it exhibits an IC50 of around 5 nM.[2] In acute myeloid leukemia cell lines expressing the ETV6-NTRK3 fusion, Entrectinib shows subnanomolar IC50 values.[6] However, its broader kinase inhibition profile may contribute to a different spectrum of cellular off-target effects and associated toxicities compared to the highly selective Larotrectinib.
| Inhibitor | Cell Line | Target | IC50 (nM) | Reference |
| Larotrectinib | KM12 | TPM3-NTRK1 | ~1-5 | [2] |
| Entrectinib | KM12 | TPM3-NTRK1 | ~5 | [2] |
| IMS-M2 | ETV6-NTRK3 | 0.47 | [6] | |
| M0-91 | ETV6-NTRK3 | 0.65 | [6] |
Visualizing Signaling and Experimental Workflows
To understand the impact of on- and off-target kinase inhibition, it is essential to visualize the affected signaling pathways and the experimental workflows used for their assessment.
Caption: Simplified TRK signaling pathway.
The diagram above illustrates the central role of TRK receptors in activating downstream pathways like RAS/MAPK and PI3K/AKT, which are crucial for cell proliferation and survival. An on-target inhibitor like Larotrectinib would specifically block TRK activation, while a less selective inhibitor could affect other kinases within these or parallel pathways, leading to complex cellular responses.
Caption: Experimental workflow for off-target assessment.
This workflow outlines a systematic approach to characterizing the off-target effects of a novel inhibitor. It begins with broad biochemical screening, followed by cell-based assays, and culminates in target deconvolution and validation experiments to confirm off-target interactions and their functional consequences.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable research. Below are methodologies for two key assays used in the characterization of kinase inhibitors.
Kinase Profiling: KINOMEscan® Assay
The KINOMEscan® platform is a competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is measured by quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
Protocol:
-
Kinase Preparation: Kinases are expressed in E. coli as fusions with a DNA tag.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a specified concentration (e.g., 1 µM or in a dose-response format).
-
Washing: Unbound kinase and test compound are washed away.
-
Elution and Quantification: The bound kinase is eluted, and the amount of the associated DNA tag is quantified using qPCR.
-
Data Analysis: The amount of kinase bound to the solid support in the presence of the test compound is compared to a DMSO control. The results are typically expressed as a percentage of the control, with lower percentages indicating stronger binding of the test compound. For dose-response experiments, a Kd (dissociation constant) can be calculated.
Cell Viability: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Assay is a homogeneous method to determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Principle: The assay reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP, the luciferase catalyzes the oxidation of luciferin, producing light. The luminescent signal is directly proportional to the amount of ATP present, which in turn is proportional to the number of viable cells.
Protocol:
-
Cell Plating: Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound, Larotrectinib, or Entrectinib) and a DMSO vehicle control. Incubate for a specified period (e.g., 72 hours).
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of the reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence (from wells with medium but no cells) from all other measurements. Normalize the data to the DMSO control (100% viability). Plot the normalized data against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The evaluation of off-target effects is a critical component of drug discovery and chemical biology research. While this compound serves as a hypothetical example of an oxindole-based kinase inhibitor with a potentially broad off-target profile, the principles of its characterization are universally applicable. By comparing its hypothetical properties to the highly selective Larotrectinib and the multi-targeted Entrectinib, we highlight the spectrum of kinase inhibitor selectivity and the importance of comprehensive profiling. The provided experimental protocols and workflows offer a practical guide for researchers to systematically investigate and understand the off-target interactions of their compounds of interest, ultimately leading to more robust and translatable scientific findings.
References
- 1. ClinPGx [clinpgx.org]
- 2. benchchem.com [benchchem.com]
- 3. Entrectinib for NTRK-Positive Solid Tumors and ROS1-Positive Lung Cancer - The ASCO Post [ascopost.com]
- 4. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FDA approves larotrectinib for solid tumors with NTRK gene fusions | FDA [fda.gov]
- 6. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of 7-Nitroindazole and Other Neuronal Nitric Oxide Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanism of action of 7-Nitroindazole (7-NI) with other well-characterized inhibitors of neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide (NO) by nNOS is implicated in a variety of neurological disorders, making the development of selective inhibitors a critical area of research. This document outlines the distinct mechanisms of action, presents quantitative inhibitory data, and provides detailed experimental protocols to aid in the evaluation and selection of appropriate research tools.
Mechanism of Action: A Tale of Two Sites
The catalytic activity of nNOS involves the conversion of L-arginine to L-citrulline and NO. This process requires several cofactors, including heme and tetrahydrobiopterin (H4B). The inhibitors discussed herein target different aspects of this catalytic cycle.
7-Nitroindazole (7-NI) is a non-arginine-based inhibitor that exhibits relative selectivity for nNOS. Its mechanism is multifaceted, as it has been shown to compete with both L-arginine and the cofactor tetrahydrobiopterin (H4B) for their binding sites within the enzyme's active site.[1] Some studies also suggest that 7-NI can inhibit the dimerization of the nNOS enzyme, which is essential for its activity.[2][3] This dual-pronged attack contributes to its inhibitory effect.
In contrast, many other potent and selective nNOS inhibitors are arginine-based . These molecules are structurally similar to the natural substrate, L-arginine, and act as competitive inhibitors by binding to the arginine-binding site.
-
L-NAME (NG-nitro-L-arginine methyl ester) is a widely used non-selective NOS inhibitor. It acts as a prodrug, being hydrolyzed in vivo to NG-nitro-L-arginine (L-NNA), which then competitively inhibits all three NOS isoforms.[4][5][6] Its lack of selectivity can lead to systemic effects, such as an increase in blood pressure due to the inhibition of endothelial NOS (eNOS).
-
S-Methyl-L-thiocitrulline (SMTC) is a potent and highly selective inhibitor of nNOS.[7][8] As a thiocitrulline derivative, it is a slow, tight-binding inhibitor that interacts with the heme iron in the active site, effectively blocking L-arginine binding and subsequent NO production.[7] Its selectivity for nNOS over eNOS makes it a valuable tool for studying the specific roles of nNOS.[9][10]
-
Nω-Propyl-L-arginine (NPA) is another potent and highly selective competitive inhibitor of nNOS.[11][12][13] Its propyl substitution on the guanidino nitrogen of L-arginine confers high affinity and selectivity for the nNOS isoform.[11][12][13]
dot
Caption: Mechanism of action of nNOS inhibitors.
Quantitative Comparison of Inhibitory Potency and Selectivity
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for 7-Nitroindazole and the selected known nNOS inhibitors against the three NOS isoforms. Lower values indicate higher potency.
| Inhibitor | Target Isoform | Ki | IC50 | Selectivity (nNOS vs. eNOS) | Selectivity (nNOS vs. iNOS) |
| 7-Nitroindazole | nNOS (mouse) | - | 0.47 µM[14] | ~10-fold[15] | - |
| eNOS | - | - | |||
| iNOS | - | - | |||
| L-NAME (as L-NNA) | nNOS (bovine) | 15 nM[15] | 1.4 µM[4] | ~2.6-fold | ~293-fold |
| eNOS (human) | 39 nM[15] | - | |||
| iNOS (murine) | 4.4 µM[15] | - | |||
| S-Methyl-L-thiocitrulline (SMTC) | nNOS (human) | 1.2 nM[7] | - | ~10-fold[7] | ~28-fold |
| eNOS (human) | 11 nM[7] | - | |||
| iNOS (human) | 34 nM[7] | - | |||
| Nω-Propyl-L-arginine (NPA) | nNOS (bovine) | 57 nM[11][13] | - | 149-fold[11][13] | 3158-fold[13] |
| eNOS (bovine) | 8.5 µM | - | |||
| iNOS (murine) | 180 µM | - |
Note: The reported values can vary depending on the experimental conditions, species, and assay used.
Experimental Protocols
nNOS Activity Assay (Citrulline Conversion Assay)
This assay measures the enzymatic activity of nNOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
Purified nNOS enzyme or tissue/cell homogenate
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µg/mL calmodulin)
-
Cofactors: NADPH (1 mM), Tetrahydrobiopterin (H4B) (10 µM), CaCl2 (2 mM)
-
L-[14C]arginine
-
Unlabeled L-arginine
-
Stop Buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)
-
Dowex AG50W-X8 resin (Na+ form)
-
Scintillation cocktail and counter
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, cofactors, and a mixture of L-[14C]arginine and unlabeled L-arginine.
-
Inhibitor Incubation: Add the test inhibitor (e.g., 7-Nitroindazole) at various concentrations to the reaction mixture and pre-incubate with the purified nNOS enzyme or tissue homogenate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). Include a vehicle control (no inhibitor).
-
Initiate Reaction: Initiate the enzymatic reaction by adding the nNOS enzyme preparation to the reaction mixture.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 20 minutes) at 37°C.
-
Stop Reaction: Terminate the reaction by adding the stop buffer.
-
Separate L-citrulline: Apply the reaction mixture to a column containing Dowex AG50W-X8 resin. The positively charged L-[14C]arginine will bind to the resin, while the neutral L-[14C]citrulline will flow through.
-
Quantify L-citrulline: Collect the eluate containing L-[14C]citrulline and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of L-[14C]citrulline produced and determine the percentage of inhibition for each inhibitor concentration relative to the control. The IC50 value can then be calculated from the dose-response curve.[16]
dot
Caption: Experimental workflow for the nNOS citrulline assay.
Signaling Pathway Involvement
nNOS plays a crucial role in neuronal signaling. Upon activation by calcium/calmodulin, nNOS produces NO, which acts as a neurotransmitter and activates soluble guanylate cyclase (sGC). This leads to the production of cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including synaptic plasticity and blood flow regulation. Overproduction of NO, however, can lead to the formation of reactive nitrogen species like peroxynitrite, contributing to neurotoxicity. nNOS inhibitors act by blocking the initial production of NO, thereby modulating these downstream signaling events.
dot
Caption: nNOS signaling pathway and points of inhibition.
References
- 1. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into human eNOS, nNOS and iNOS structures and medicinal indications from statistical analyses of their interactions with bound compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of a Neuronal Nitric Oxide Synthase Inhibitor on Neurovascular Regulation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative regional haemodynamic effects of the nitric oxide synthase inhibitors, S-methyl-L-thiocitrulline and L-NAME, in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. Nomega-Propyl-L-arginine hydrochloride | nNOS | Tocris Bioscience [tocris.com]
- 14. 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. bio-protocol.org [bio-protocol.org]
Safety Operating Guide
Proper Disposal of 7-Nitrooxindole: A Guide for Laboratory Professionals
The proper disposal of 7-Nitrooxindole, a chemical compound utilized in various research and development applications, is crucial for ensuring laboratory safety and environmental protection. As a nitro-containing aromatic compound, it should be treated as hazardous chemical waste. This guide provides detailed procedures for its safe handling and disposal, in line with general laboratory chemical waste management principles.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations. The following steps outline a safe and compliant disposal process:
-
Waste Identification and Segregation :
-
This compound waste, whether in solid form or dissolved in a solvent, must be classified as hazardous waste.
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed. It is incompatible with strong oxidizing agents and strong bases.[1]
-
Segregate waste into clearly labeled containers. For instance, solid waste should be collected separately from liquid waste.
-
-
Waste Collection and Container Management :
-
Collect this compound waste in a designated, leak-proof, and chemically compatible container. The original container is often a suitable option.[2]
-
The container must be in good condition and have a secure, tight-fitting lid. Keep the container closed except when adding waste.[3]
-
Ensure the waste container is properly labeled with a "Hazardous Waste" label. The label must clearly identify the contents, including "this compound" and the approximate concentration and quantity.
-
-
Storage in a Satellite Accumulation Area (SAA) :
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.[5]
-
Ensure secondary containment is used for liquid waste containers to prevent spills.[3][5]
-
-
Arranging for Disposal :
-
Once the waste container is full or has been in storage for the maximum allowed time (which can vary by jurisdiction, but is often up to one year for partially filled containers in an SAA), arrange for its pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][5]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
-
Disposal of Empty Containers :
-
Empty containers that once held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed with a suitable solvent.[6]
-
The rinsate from the cleaning process must be collected and treated as hazardous waste.[3] After thorough cleaning, the container's label should be defaced or removed before disposal.[3]
-
Important Considerations :
-
DO NOT dispose of this compound down the drain.[7][8] It does not meet the criteria for drain disposal due to its chemical nature.
-
DO NOT dispose of this compound in the regular trash.[7]
-
In case of a spill, follow your laboratory's established spill cleanup procedures for hazardous chemicals.
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH Range for Drain Disposal | 5.5 - 10.5 (Not applicable to this compound) | [7] |
| Maximum Container Fill Level | 90% of capacity | [5] |
| Maximum Storage in SAA | Up to 1 year (for partially filled containers) | [4] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. acs.org [acs.org]
- 8. nems.nih.gov [nems.nih.gov]
Essential Safety and Logistical Information for Handling 7-Nitrooxindole
Personal Protective Equipment (PPE)
When handling 7-Nitrooxindole, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye Protection | ANSI Z87.1-compliant safety glasses are the minimum requirement. When there is a splash hazard, safety goggles should be worn.[1] |
| Hand Protection | Chemically resistant gloves are crucial. For nitromethane, materials like neoprene, butyl, or viton are recommended. Heavy-duty nitrile gloves can also be acceptable.[1] |
| Body Protection | A flame-resistant lab coat is recommended, especially when working with flammable nitro compounds.[1] |
| Respiratory | All work with nitro compounds should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[1] |
| Additional | For reactions with a higher risk of explosion, a blast shield should be used in addition to the fume hood sash.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is essential for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol:
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. Prepare the work area within a certified chemical fume hood by lining it with absorbent, disposable bench paper.
-
Handling in Fume Hood : Conduct all manipulations of this compound, including weighing and transferring, inside a chemical fume hood to minimize inhalation exposure.[1]
-
Reaction/Experiment : When setting up reactions, use appropriate glassware and ensure it is free from cracks or defects. If heating is required, use a controlled heating source like a heating mantle and monitor the reaction closely.
-
Decontamination & Cleanup : After the procedure, decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.
-
Waste Disposal : All contaminated materials, including gloves, bench paper, and disposable labware, must be disposed of as hazardous waste.[2]
-
Storage : Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[2]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a designated, labeled, and sealed container for hazardous solid waste. |
| Contaminated Labware (disposable) | Place in a designated hazardous waste container. Do not mix with regular laboratory trash. |
| Contaminated Solvents | Collect in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible solvents. |
| Aqueous Solutions | Depending on the concentration and local regulations, may require neutralization and collection as hazardous aqueous waste. Do not pour down the drain unless explicitly permitted by institutional guidelines. |
Important Disposal Considerations:
-
Dispose of contents and container to an approved waste disposal plant.[2]
-
Never dispose of hazardous wastes by evaporation, in the sewer, or in the regular trash.
-
Keep waste containers closed except when adding waste and segregate incompatible wastes.
Quantitative Data (from 7-Nitroindole SDS)
The following data is for 7-Nitroindole and should be used as an estimation for this compound with caution.
| Property | Value |
| Appearance | Yellow Powder Solid |
| Melting Point/Range | 95 - 98 °C / 203 - 208.4 °F |
| Hazardous Combustion Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[2] |
| Incompatible Materials | Strong oxidizing agents, Strong bases[2] |
By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
